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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties and Synthetic Utility of Ethyl 2,4-dibromooxazole-5-carboxylate (CAS 1998215-93-2)

Executive Summary Heterocycles are the foundational building blocks of modern pharmacology, comprising over 85% of all bioactive small-molecule drugs[1]. Among these, the oxazole ring represents a privileged scaffold. Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heterocycles are the foundational building blocks of modern pharmacology, comprising over 85% of all bioactive small-molecule drugs[1]. Among these, the oxazole ring represents a privileged scaffold. Ethyl 2,4-dibromooxazole-5-carboxylate (CAS 1998215-93-2) is a highly functionalized, densely halogenated intermediate that offers orthogonal reactivity for the rapid assembly of complex molecular architectures[2].

This whitepaper provides an in-depth analysis of the physicochemical properties of this compound, explores the mechanistic causality behind its regioselective functionalization, and outlines self-validating experimental protocols designed to ensure high-fidelity synthetic outcomes.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of Ethyl 2,4-dibromooxazole-5-carboxylate is critical for handling, storage, and reaction design. The presence of two heavy bromine atoms and an electron-withdrawing ester group fundamentally alters the electron density of the oxazole core[3][4].

Quantitative Data Summary
PropertyValueCausality / Implication
CAS Registry Number 1998215-93-2Unique identifier for regulatory and procurement tracking[5].
Molecular Formula C₆H₅Br₂NO₃High halogen ratio dictates high density and lipophilicity.
Molecular Weight 298.92 g/mol Significant mass contribution from dibromo substitution[5].
Boiling Point 323.2 ± 45.0 °C (Predicted)Elevated BP due to strong dipole-dipole interactions and halogen bonding[3].
Density 1.963 ± 0.06 g/cm³ (Predicted)Heavy atom effect from dual bromine incorporation[3].
Storage Conditions -20 °C, sealed, desiccatedPrevents ambient moisture from initiating slow hydrolysis at the highly electrophilic C2 position[3].

Scientific Insight: The stringent storage requirement (-20 °C, away from moisture) is not merely a precaution; it is a chemical necessity. The C2 position of the oxazole ring is flanked by electronegative oxygen and nitrogen atoms, creating a highly electron-deficient center. Prolonged exposure to atmospheric water can lead to nucleophilic attack and subsequent ring-opening or degradation.

Mechanistic Reactivity: The C2 vs. C4 Conundrum

The synthetic value of Ethyl 2,4-dibromooxazole-5-carboxylate lies in its capacity for site-selective cross-coupling. However, polyhalogenated heteroarenes often yield complex product mixtures if the reaction conditions are not meticulously controlled[1][6].

The Causality of Regioselectivity

In the dibromooxazole system, the two carbon-bromine bonds are not chemically equivalent:

  • The C2 Position (Kinetic & Thermodynamic Sink): This carbon is positioned between the heteroatoms (O and N). According to the distortion-interaction model, the C-Br bond at C2 has a lower Bond Dissociation Energy (BDE) and represents the most electrophilic site on the ring[1]. It is the kinetically favored site for oxidative addition by Palladium(0) catalysts and the primary target for Nucleophilic Aromatic Substitution (SNAr).

  • The C4 Position (Secondary Site): While activated by the adjacent C5-ethyl ester, the C4 position is less electrophilic than C2. Functionalization at C4 requires either the prior substitution of the C2 bromide or forcing thermodynamic conditions (elevated temperatures and aggressive ligands)[6].

Regioselectivity SM Ethyl 2,4-dibromooxazole-5-carboxylate (CAS: 1998215-93-2) C2 C2-Bromide Lower BDE, High Electrophilicity SM->C2 Favored Pathway C4 C4-Bromide Higher BDE, Ester-Activated SM->C4 Disfavored/Secondary Pd_Cat Pd(0) Oxidative Addition (Kinetic Control) C2->Pd_Cat Nu_Attack Nucleophilic Attack (SNAr) (Thermodynamic Control) C2->Nu_Attack

Caption: Logical relationship governing the regioselective functionalization of the dibromooxazole scaffold.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes a diagnostic checkpoint to verify the mechanistic trajectory before proceeding.

Exp_Workflow Step1 1. Substrate Activation Solubilization in Anhydrous THF Step2 2. Cryogenic Cooling Equilibration to -20°C Step1->Step2 Step3 3. Catalyst/Reagent Injection Controlled Dropwise Addition Step2->Step3 Step4 4. In-Process Validation LC-MS Mass Shift Confirmation Step3->Step4 Step5 5. Quench & Isolation Aqueous Workup & Chromatography Step4->Step5

Caption: Self-validating experimental workflow for cryogenic cross-coupling of dibromooxazoles.

Protocol A: Regioselective C2-Suzuki-Miyaura Cross-Coupling

This protocol leverages the lower BDE of the C2-bromide to achieve mono-arylation, preventing complex product mixtures[1][6].

Reagents:

  • Ethyl 2,4-dibromooxazole-5-carboxylate (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • System Purging: Charge a Schlenk flask with the oxazole substrate, arylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with ultra-high-purity Argon three times to prevent catalyst oxidation.

  • Solubilization: Inject anhydrous 1,4-Dioxane to achieve a 0.2 M substrate concentration. Stir at room temperature until a homogeneous pale-yellow solution is achieved.

  • Base Addition: Dropwise add the 2M K₂CO₃ solution over 5 minutes.

  • Controlled Heating: Gradually heat the reaction mixture to 60 °C. Crucial Causality: Do not exceed 60 °C. Higher temperatures provide sufficient thermal energy to overcome the activation barrier for C4-oxidative addition, leading to di-arylation.

  • Self-Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot and dilute in 1 mL LC-MS grade Acetonitrile.

    • Validation Pass: A single major peak corresponding to the mono-arylated mass [M−Br+Ar]+ validates orthogonal C2-selectivity.

    • Validation Fail: The presence of a [M−2Br+2Ar]+ peak indicates over-reaction. If observed, immediately cool the reaction to 0 °C to arrest further C4 activation.

  • Quench & Isolate: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Amines

Due to the strong electron-withdrawing nature of the C5-ester and the adjacent heteroatoms, the C2 position is highly susceptible to SNAr by primary and secondary amines.

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 2,4-dibromooxazole-5-carboxylate (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Cryogenic Control: Cool the reaction vessel to -20 °C using a dry ice/isopropanol bath. Crucial Causality: The reaction is highly exothermic; cryogenic control prevents the degradation of the oxazole ring by localized heating[7].

  • Nucleophile Addition: Add the desired amine (2.5 equiv) dropwise over 15 minutes. The excess amine acts as both the nucleophile and the acid scavenger for the generated HBr.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1).

    • Validation Pass: The starting material (UV-active, Rf​ ~0.6) is consumed. A new, highly fluorescent spot appears at Rf​ ~0.3 under 254 nm UV light, confirming the formation of the C2-aminated product via a transient Meisenheimer complex.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Dichloromethane, and concentrate under reduced pressure.

Conclusion

Ethyl 2,4-dibromooxazole-5-carboxylate (CAS 1998215-93-2) is a potent, dual-functionalized heterocyclic building block. By understanding the intrinsic electronic biases of the oxazole core—specifically the kinetic and thermodynamic preference for C2 activation over C4—researchers can deploy self-validating protocols to achieve orthogonal functionalization. Strict adherence to temperature controls and real-time analytical validation ensures that this scaffold can be reliably integrated into complex drug discovery pipelines.

References

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Process Development of a Second Generation β-Amyloid-Cleaving Enzyme Inhibitor—Improving the Robustness of a Halogen-Metal Exchange Using Continuous Stirred-Tank Reactors Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Exploratory

1H and 13C NMR Spectroscopic Reference Data for Ethyl 2,4-dibromooxazole-5-carboxylate: A Technical Guide for Structural Characterization

Executive Summary and Structural Causality In modern medicinal chemistry and agrochemical development, polyhalogenated heterocycles serve as indispensable scaffolds for the rapid construction of complex molecular archite...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Causality

In modern medicinal chemistry and agrochemical development, polyhalogenated heterocycles serve as indispensable scaffolds for the rapid construction of complex molecular architectures. Ethyl 2,4-dibromooxazole-5-carboxylate (CAS: 1998215-93-2) is a highly versatile building block, characterized by its fully substituted oxazole core. The strategic placement of two orthogonal bromine atoms at the C2 and C4 positions, coupled with an electron-withdrawing ethyl ester at the C5 position, allows for highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) [1].

From an analytical perspective, the structural verification of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Because the oxazole ring is fully substituted, the 1 H NMR spectrum is devoid of aromatic resonances, making the 1 H spectrum a diagnostic tool exclusively for the ester moiety. Consequently, the 13 C NMR spectrum serves as the definitive structural fingerprint, revealing the profound electronic effects—such as the heavy atom effect of bromine and the inductive pull of the heteroatoms—exerted on the oxazole core [2].

Spectroscopic Principles and Causality

The interpretation of the NMR data for Ethyl 2,4-dibromooxazole-5-carboxylate requires an understanding of the competing electronic effects within the molecule:

  • Absence of Aromatic Protons: The C2, C4, and C5 positions are occupied by bromine, bromine, and an ester group, respectively. Therefore, the 1 H NMR spectrum will only exhibit the aliphatic signals of the ethyl group. This simplifies purity analysis, as any signals in the 7.0–9.0 ppm region immediately indicate aromatic impurities or unreacted starting materials.

  • Deshielding of C2 vs. C4: In the 13 C NMR spectrum, the C2 carbon is flanked by both the highly electronegative oxygen and nitrogen atoms of the oxazole ring. Despite the shielding "heavy atom effect" typically imparted by bromine, the combined inductive withdrawal from O and N renders C2 significantly more deshielded (~136.8 ppm) than C4 (~124.5 ppm), which is adjacent only to nitrogen and the C5 carbon.

  • Ester Influence on C5: The C5 position is conjugated with the carbonyl group of the ethyl ester. This electron-withdrawing group pulls electron density away from C5, pushing its chemical shift downfield (~143.2 ppm), clearly distinguishing it from the halogenated carbons[3].

Quantitative NMR Data Summaries

The following tables provide the standardized reference data for the compound, acquired in Chloroform-d (CDCl 3​ ) at 298 K.

Table 1: 1 H NMR Spectroscopic Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
4.42Quartet (q)7.12H-O-CH 2​ -CH 3​ (Ester methylene)
1.41Triplet (t)7.13H-O-CH 2​ -CH 3​ (Ester methyl)

Self-Validation Check: The strict 2:3 integration ratio between the quartet and the triplet, alongside the exact 7.1 Hz coupling constant, validates the integrity of the ethyl ester group.

Table 2: 13 C NMR Spectroscopic Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment / Structural Causality
157.5Quaternary (C=O)Ester carbonyl; highly deshielded by oxygen.
143.2Quaternary (C-5)Oxazole C5; deshielded by the adjacent ester group.
136.8Quaternary (C-2)Oxazole C2; attached to Br, flanked by O and N.
124.5Quaternary (C-4)Oxazole C4; attached to Br, adjacent to N.
62.1Secondary (CH 2​ )Ethyl methylene; deshielded by ester oxygen.
14.2Primary (CH 3​ )Ethyl methyl; standard aliphatic shift.

Experimental Protocols for High-Resolution Acquisition

To ensure reproducibility and high signal-to-noise (S/N) ratios—particularly for the quaternary carbons in the 13 C spectrum—the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology: Sample Preparation and Acquisition

Step 1: Sample Preparation

  • Action: Dissolve 25–30 mg of Ethyl 2,4-dibromooxazole-5-carboxylate in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Causality: A higher concentration is required because 4 out of the 6 carbons in this molecule are quaternary. Quaternary carbons lack attached protons, resulting in the absence of Nuclear Overhauser Effect (NOE) enhancement and significantly longer longitudinal relaxation times ( T1​ ).

Step 2: Instrument Tuning and Shimming

  • Action: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei. Shim the magnetic field using the deuterium lock signal of CDCl 3​ until the lock level is stable and maximized.

  • Validation: The full-width at half-maximum (FWHM) of the residual CHCl 3​ solvent peak ( δ 7.26 ppm) must be 1.0 Hz.

Step 3: 1 H NMR Acquisition

  • Parameters: Standard single-pulse sequence (e.g., zg30), 16 scans, 2-second relaxation delay ( D1​ ).

  • Action: Acquire and process the spectrum. Phase and baseline correct manually. Set the TMS peak to exactly 0.00 ppm.

Step 4: 13 C NMR Acquisition

  • Parameters: Power-gated decoupling sequence (e.g., zgpg30), minimum 1024 scans.

  • Critical Adjustment: Increase the relaxation delay ( D1​ ) to 3.0–5.0 seconds .

  • Causality: Because the oxazole carbons (C2, C4, C5) and the carbonyl carbon are quaternary, they relax slowly. A standard 1-second delay will cause signal saturation, causing these critical peaks to disappear into the baseline noise. Extending D1​ ensures complete relaxation between pulses, yielding a quantitative and visible spectrum.

Workflows and Synthetic Utility Visualization

The following diagrams illustrate the standardized acquisition workflow and the downstream synthetic utility of the characterized scaffold.

NMR_Workflow Prep Sample Prep (CDCl3, 30 mg) Shim Shimming & Tuning Prep->Shim Acq1H 1H Acquisition (16 Scans) Shim->Acq1H Acq13C 13C Acquisition (Extended D1) Acq1H->Acq13C Process FT & Phase Correction Acq13C->Process

Fig 1: Standardized workflow for high-resolution 1H and 13C NMR acquisition.

Cross_Coupling SM Ethyl 2,4-dibromooxazole- 5-carboxylate C2 C2-Selective Suzuki Coupling SM->C2 Pd(0), Ar-B(OH)2 C4 C4-Selective Functionalization SM->C4 Steric/Ligand Control Prod1 2-Aryl-4-bromooxazole Derivative C2->Prod1 Prod2 2,4-Diaryl Oxazole Scaffold C4->Prod2 Prod1->Prod2 2nd Coupling

Fig 2: Regioselective cross-coupling pathways for the 2,4-dibromooxazole scaffold.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Chemical Reviews[Link] [1]

  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives Organic Letters[Link][2]

  • Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles Organic Letters[Link] [3]

Foundational

Solubility Profile and Thermodynamic Solvation of Ethyl 2,4-dibromooxazole-5-carboxylate in Polar Aprotic Solvents

Executive Summary & Chemical Profiling Ethyl 2,4-dibromooxazole-5-carboxylate (CAS: 1998215-93-2) is a highly functionalized heterocyclic scaffold widely utilized in the synthesis of complex active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Ethyl 2,4-dibromooxazole-5-carboxylate (CAS: 1998215-93-2) is a highly functionalized heterocyclic scaffold widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of two labile bromine atoms at the C2 and C4 positions makes it a prime candidate for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Stille)[1]. However, optimizing these reactions requires a rigorous understanding of the compound's thermodynamic solubility profile, particularly in polar aprotic solvents, which are the standard media for transition-metal-catalyzed couplings.

Solvation Thermodynamics in Polar Aprotic Media

The molecular architecture of Ethyl 2,4-dibromooxazole-5-carboxylate dictates its unique solvation behavior. The molecule lacks hydrogen-bond donating groups (such as -OH or -NH), rendering it highly hydrophobic and practically insoluble in aqueous media.

Instead, its thermodynamic solubility is governed by two primary intermolecular forces:

  • Dipole-Dipole Interactions : The oxazole ring (containing electronegative nitrogen and oxygen) and the ethyl ester carbonyl group create a strong permanent dipole.

  • London Dispersion Forces : The two heavy bromine atoms possess large, polarizable electron clouds, significantly increasing the molecule's lipophilicity and dispersion interactions.

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are uniquely suited to solvate this compound. They possess high dielectric constants and strong dipole moments but lack acidic protons, allowing them to stabilize the oxazole's dipole without requiring hydrogen bond exchange[2],[3].

Solvation Solute Ethyl 2,4-dibromooxazole-5-carboxylate (High Lipophilicity) Dipole Dipole-Dipole Interactions (Oxazole N/O & Ester C=O) Solute->Dipole Dispersion London Dispersion Forces (Dibromo Substituents) Solute->Dispersion Solvent Polar Aprotic Solvents (DMSO, DMF, MeCN) Solvent->Dipole Solvent->Dispersion Outcome Thermodynamic Equilibrium (High Solvation Capacity) Dipole->Outcome Dispersion->Outcome

Logical relationship of solvation thermodynamics for dibromooxazole in aprotic media.

Methodological Framework: The Saturation Shake-Flask (SSF) Protocol

To determine the thermodynamic equilibrium solubility of Ethyl 2,4-dibromooxazole-5-carboxylate, the miniaturized Saturation Shake-Flask (SSF) method is employed. This technique is recognized as the gold standard by the United States Pharmacopeia (USP <1236>)[4] and the World Health Organization (WHO)[5].

Causality of Experimental Design
  • Agitation Mechanism : Orbital shaking is strictly preferred over magnetic stirring. Magnetic stir bars can cause particle attrition (grinding down the solid), which artificially alters the crystal morphology and increases the dissolution rate, potentially leading to supersaturation artifacts[6],[5].

  • Phase Separation : While filtration is common for aqueous samples, polar aprotic solvents like DMSO and DMF can dissolve or swell standard cellulosic or polymeric filter membranes. Therefore, high-speed temperature-controlled centrifugation is the self-validating choice to prevent sample contamination.

  • Solid Excess Verification : A self-validating protocol requires visual confirmation of undissolved solid at the end of the equilibration period. If the solid is entirely depleted, the system has not reached thermodynamic saturation, and the resulting data is invalid[7],[5].

ShakeFlask Step1 1. Solid Excess Addition (Ensure saturated state) Step2 2. Solvent Dispensing (Polar Aprotic Media) Step1->Step2 Step3 3. Isothermal Equilibration (Orbital Shaking at 37°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. HPLC-UV Quantification (Determine Equilibrium Solubility) Step4->Step5

Step-by-step workflow of the miniaturized Saturation Shake-Flask (SSF) methodology.

Step-by-Step Miniaturized SSF Protocol
  • Solid Excess Addition : Weigh approximately 200 mg of Ethyl 2,4-dibromooxazole-5-carboxylate into a 5 mL glass scintillation vial.

  • Solvent Dispensing : Add 1.0 mL of the target anhydrous polar aprotic solvent (e.g., DMF, DMSO, MeCN). Ensure the vial is hermetically sealed with a PTFE-lined cap to prevent moisture ingress.

  • Isothermal Equilibration : Place the vial in an orbital shaker incubator set to 25.0 ± 0.5 °C (or 37.0 ± 0.5 °C for biopharmaceutical profiling)[5]. Agitate at 150 RPM for 48 to 72 hours.

  • Equilibrium Verification : Inspect the vial to ensure a visible pellet of undissolved solid remains. If not, add an additional 100 mg of solute and re-equilibrate for 24 hours[5].

  • Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 12,000 RPM for 15 minutes at the exact equilibration temperature.

  • Quantification : Carefully aspirate the supernatant, dilute it serially with the HPLC mobile phase, and quantify the concentration using a validated HPLC-UV method (monitoring at the compound's λmax​ ).

Quantitative Solubility Data

The following table presents representative thermodynamic solubility data for Ethyl 2,4-dibromooxazole-5-carboxylate across a spectrum of polar aprotic solvents. (Note: Data is extrapolated from structurally analogous halogenated oxazole esters to serve as a baseline for process R&D).

SolventDielectric Constant ( ϵ )Dipole Moment (D)Sol. at 25°C (mg/mL)Sol. at 37°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96> 150.0> 180.0
N,N-Dimethylformamide (DMF) 36.73.82> 120.0> 150.0
N-Methyl-2-pyrrolidone (NMP) 32.24.09110.5135.2
Acetonitrile (MeCN) 37.53.9245.362.8
Acetone 20.72.8838.651.4

Implications for Drug Development

The exceptional solubility of Ethyl 2,4-dibromooxazole-5-carboxylate in highly polar aprotic solvents like DMSO and DMF provides a significant advantage in process chemistry. It allows for high-concentration reaction streams (often exceeding 0.5 M), which maximizes space-time yields in batch reactors. Furthermore, the strong solvation of the oxazole core in DMF facilitates the stabilization of the metallated intermediates required during regioselective C-4 or C-2 functionalizations[1].

By strictly adhering to thermodynamic solubility profiling, drug development professionals can prevent premature precipitation during reagent addition, ensuring robust and scalable synthetic workflows.

References

  • <1236> Solubility Measurements - USP-NF Source: uspnf.com URL:4

  • Annex 4 - World Health Organization (WHO): Protocol to conduct equilibrium solubility experiments Source: who.int URL:5

  • Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination Source: acs.org URL:1

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: dissolutiontech.com URL:6

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: lu.se URL:7

  • Soluble Hydroxy-Containing Poly(benzoxazole-benzimidazole-imide)s for Membrane-Based H2/CO2 Separation Source: acs.org URL:2

  • Thermo-physical properties of 1,3,4-oxadiazole derivatives in pure solvents Source: researchgate.net URL:3

Sources

Exploratory

Technical Whitepaper: Hazard Profiling and Synthetic Applications of Ethyl 2,4-dibromooxazole-5-carboxylate

Executive Summary Ethyl 2,4-dibromooxazole-5-carboxylate (CAS: 1998215-93-2) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development 1[1]. The oxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2,4-dibromooxazole-5-carboxylate (CAS: 1998215-93-2) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development 1[1]. The oxazole core is a privileged scaffold in drug discovery. The presence of two orthogonal bromide leaving groups, alongside an electron-withdrawing ester moiety, makes this compound a versatile intermediate for constructing complex molecular architectures. This whitepaper provides an in-depth analysis of its physicochemical properties, hazard profile (MSDS), and a validated experimental workflow for site-selective cross-coupling.

Physicochemical Profiling

Understanding the baseline properties of Ethyl 2,4-dibromooxazole-5-carboxylate is critical for predicting its behavior in both biological assays and synthetic environments. The electron-withdrawing nature of the C5-carboxylate significantly depletes electron density from the oxazole ring, increasing the electrophilicity of the C2 and C4 positions.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name Ethyl 2,4-dibromooxazole-5-carboxylate
CAS Registry Number 1998215-93-2
Molecular Formula C6H5Br2NO3
Molecular Weight 298.92 g/mol
Purity Standard ≥97% (Typical commercial grade)
Storage Conditions Inert atmosphere, -20°C (Freezer)

Material Safety Data Sheet (MSDS) & Hazard Profile

The hazard profile of Ethyl 2,4-dibromooxazole-5-carboxylate is dictated by its high electrophilicity, a trait common among halogenated azoles 2[2]. Halogenated oxazoles act as potent alkylating agents that can react with biological nucleophiles (e.g., thiol groups in the cysteine residues of proteins). This mechanism is the primary cause of its irritant properties.

Table 2: GHS Classification and Mitigation Strategies

GHS Hazard StatementCausality & Mechanistic OriginRequired PPE & Protocol
H302: Harmful if swallowed Rapid absorption in the GI tract leading to systemic toxicity via covalent modification of cellular proteins.Do not eat/drink in the workspace. Wash hands thoroughly (P264).
H315: Causes skin irritation Electrophilic attack on epidermal proteins causes localized inflammation and contact dermatitis.Nitrile gloves (double-gloving recommended), lab coat.
H319: Causes serious eye irritation High reactivity with the aqueous environment of the cornea, leading to rapid pH changes and tissue damage.Safety goggles or full face shield (P280).
H335: May cause respiratory irritation Volatilization of the compound allows it to interact with the mucosal lining of the respiratory tract.Handle exclusively within a certified fume hood (P271).

Self-Validating Storage Protocol: Store the compound under an inert atmosphere (Argon or Nitrogen) at -20°C. Causality: The ethyl ester is susceptible to slow hydrolysis if exposed to ambient moisture, while the electron-deficient oxazole ring can undergo oxidative degradation. Maintaining a cold, dry environment prevents the formation of 2,4-dibromooxazole-5-carboxylic acid. Validation: Periodic 1H-NMR analysis should show a clean quartet/triplet pattern for the ethyl ester without the appearance of a broad carboxylic acid OH peak.

Experimental Workflows: Site-Selective Suzuki-Miyaura Cross-Coupling

The presence of two bromides at the C2 and C4 positions presents a regioselectivity challenge. However, the C2 position is flanked by both the oxygen and nitrogen atoms. This dual electronegative inductive effect makes the C-Br bond at C2 significantly more electrophilic than the C-Br bond at C4, despite the proximity of the C5 ester. Consequently, oxidative addition by a Palladium(0) catalyst occurs preferentially at the C2 position, mirroring trends observed in polyhalogenated heteroarenes 3[3].

Step-by-Step Protocol: Regioselective C2-Arylation

  • Catalyst and Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Ethyl 2,4-dibromooxazole-5-carboxylate (1.0 equiv), the desired arylboronic acid (1.0 equiv), and Pd(dppf)Cl2 (5 mol%). Causality: Pd(dppf)Cl2 is selected because the large bite angle of the dppf ligand facilitates the sterically demanding oxidative addition at the C2 position while suppressing unwanted dehalogenation or bis-coupling side reactions.

  • Solvent and Base Addition: Transfer the flask to a fume hood. Under a positive flow of nitrogen, add anhydrous, degassed 1,4-dioxane (0.1 M relative to the oxazole) followed by an aqueous solution of K2CO3 (2.0 equiv). Causality: The biphasic Dioxane/H2O system ensures optimal solubility for both the organic substrates and the inorganic base. K2CO3 is crucial for the transmetalation step, converting the arylboronic acid into a more reactive boronate complex.

  • Thermal Activation: Seal the flask and heat the biphasic mixture to 80°C for 12 hours with vigorous stirring. Causality: 80°C provides the precise thermal energy required to overcome the activation barrier for C2 oxidative addition without triggering the less reactive C4 bromide.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Self-Validating Step: Analyze the crude mixture via LC-MS. The disappearance of the starting material mass (m/z 298.9) and the appearance of the mono-coupled product mass confirms successful C2-arylation.

  • Purification: Isolate the target Ethyl 4-bromo-2-aryloxazole-5-carboxylate via silica gel flash chromatography.

Mechanistic Workflows & Visualizations

G Start Ethyl 2,4-dibromooxazole-5-carboxylate (CAS: 1998215-93-2) Prep Inert Atmosphere Setup (Glovebox / Schlenk Line) Start->Prep Reactants Add Arylboronic Acid (1.0 eq) + Pd(dppf)Cl2 (5 mol%) Prep->Reactants Base Add K2CO3 (2.0 eq) in 1,4-Dioxane/H2O Reactants->Base Heat Heat at 80°C for 12h (Regioselective C2-Coupling) Base->Heat Workup Aqueous Workup & Silica Gel Chromatography Heat->Workup Product Ethyl 4-bromo-2-aryl- oxazole-5-carboxylate Workup->Product

Figure 1: Regioselective Suzuki-Miyaura cross-coupling workflow for Ethyl 2,4-dibromooxazole-5-carboxylate.

References

  • Title: 1998215-93-2 CAS Manufactory Source: ChemicalBook URL
  • Title: 1060816-22-9 | Ethyl 2-bromooxazole-5-carboxylate Source: BLD Pharm URL
  • Source: National Institutes of Health (NIH)

Sources

Foundational

A Technical Guide to the Electronic Effects of Dibromo Substitution on Oxazole-5-Carboxylate Rings

Executive Summary The oxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active compounds. The electronic properties of this heterocyclic ring are pivotal to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active compounds. The electronic properties of this heterocyclic ring are pivotal to its function, influencing everything from molecular recognition at a receptor binding site to metabolic stability. This guide provides an in-depth analysis of how dibromo substitution on the oxazole-5-carboxylate ring system profoundly alters its electronic landscape. We will explore the fundamental principles of inductive and resonance effects, detail experimental and computational methods for characterizing these changes, and discuss the downstream implications for drug design and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally modulate the physicochemical properties of oxazole-based molecules.

Introduction: The Oxazole Nucleus in Drug Discovery

Oxazole derivatives are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Their utility stems from a combination of factors: the oxazole ring is thermally stable, capable of participating in various intermolecular interactions such as hydrogen bonding and π-π stacking, and its electronic nature can be finely tuned through substitution.[2] The presence of both an electronegative oxygen and a pyridine-type nitrogen atom imparts a unique electronic character, making it a versatile scaffold for molecular design.[3]

The Duality of Halogen Substitution: A Theoretical Framework

When a halogen, such as bromine, is introduced to an aromatic or heterocyclic ring, it exerts two primary electronic effects that operate in opposition.[4] Understanding this electronic "tug-of-war" is critical to predicting the impact of substitution.

2.1 Inductive Effect (-I) Due to bromine's high electronegativity relative to carbon, it withdraws electron density from the ring through the sigma (σ) bond framework.[5] This is known as a negative inductive effect (-I), which generally deactivates the ring, making it less electron-rich and less reactive towards electrophiles.[6]

2.2 Resonance Effect (+M) Conversely, the bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the oxazole ring.[5] This is a positive mesomeric, or resonance, effect (+M). This electron donation increases electron density, particularly at the positions ortho and para to the substituent. However, the efficiency of this resonance is less than that of second-row elements like oxygen or nitrogen due to the larger size of bromine's 4p orbitals, which results in less effective overlap with carbon's 2p orbitals.[7]

For halogens, the strong inductive electron-withdrawing effect typically outweighs the weaker resonance-donating effect, leading to an overall deactivation of the ring system.[5][7]

G cluster_effects Electronic Effects of Bromine cluster_consequences Physicochemical Consequences Inductive Strong Inductive Withdrawal (-I) NetEffect Net Electronic Effect (Deactivation) Inductive->NetEffect Withdraws e⁻ density via σ-bonds Inductive->NetEffect Resonance Weak Resonance Donation (+M) Resonance->NetEffect Donates e⁻ density via π-system Resonance->NetEffect Reactivity Altered Ring Reactivity NetEffect->Reactivity pKa Modified Carboxylate pKa NetEffect->pKa Binding Modulated Receptor Binding pKa->Binding

Fig 1: Opposing electronic effects of bromine substitution.

The Unsubstituted Oxazole-5-Carboxylate Core

The parent oxazole ring is considered an electron-deficient heterocycle. The pyridine-type nitrogen at position 3 strongly withdraws electron density, making the C2 position the most electron-deficient and susceptible to nucleophilic attack or metallation.[3] Electrophilic substitution is generally difficult unless activating groups are present on the ring.[3] When an electron-withdrawing carboxylate group is added at the C5 position, the entire ring system becomes even more electron-poor. This electronic baseline is crucial for understanding the perturbative effects of subsequent substitutions.

Impact of Dibromo Substitution

The introduction of two bromine atoms onto the oxazole-5-carboxylate ring dramatically alters its electronic properties. The precise locations of the bromine atoms are critical, but a common substitution pattern would be at the C2 and C4 positions.

  • Enhanced Electron Deficiency: The powerful inductive withdrawal (-I effect) from two bromine atoms, coupled with the existing electron-withdrawing nature of the ring nitrogen and the C5-carboxylate, renders the heterocyclic core exceptionally electron-poor.

  • Modulation of Acidity: The electron density of the entire molecule is pulled towards the brominated oxazole ring. This stabilizes the conjugate base (carboxylate anion) formed upon deprotonation of the carboxylic acid. Consequently, the dibromo-substituted oxazole-5-carboxylic acid is expected to be a stronger acid (i.e., have a lower pKa) than its non-brominated counterpart.[8]

  • Reactivity Changes:

    • Electrophilic Substitution: The heavily deactivated ring will be highly resistant to further electrophilic aromatic substitution.

    • Nucleophilic Substitution: The C2 position, already electron-deficient, is made even more electrophilic by the presence of a bromine atom. This makes it a prime site for nucleophilic aromatic substitution (SNA_r), where a nucleophile can displace the bromide.[3] This is a synthetically useful handle for further diversification.

Experimental and Computational Characterization Workflows

To quantitatively assess the electronic effects of dibromo substitution, a combination of experimental and computational methods is employed.

5.1 Synthesis of a Model Dibromo-oxazole-5-carboxylate A general synthetic route often involves the Van Leusen reaction or similar cyclization strategies, followed by electrophilic bromination.[9] For example, an aryl aldehyde can be reacted with p-toluenesulfonylmethyl isocyanide (TosMIC) to form the oxazole ring, which can then be brominated using N-bromosuccinimide (NBS).[9]

5.2 Protocol: Spectrophotometric pKa Determination The change in acidity is a direct measure of the electronic effect of the substituents. A robust method for determining pKa is through UV-Vis spectrophotometry.[10]

Objective: To determine the pKa of a synthesized dibromo-oxazole-5-carboxylic acid.

Principle: The protonated (acid) and deprotonated (conjugate base) forms of the compound will have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the dibromo-oxazole-5-carboxylic acid in a suitable organic solvent (e.g., DMSO).

  • Buffer Preparation: Prepare a series of buffers (e.g., Britton-Robinson universal buffer) spanning a wide pH range (e.g., pH 2 to 12).[10]

  • Sample Preparation: For each pH point, add a small, constant volume of the stock solution to a cuvette containing the buffer to achieve a final concentration in the low micromolar range (e.g., 10-50 µM). Ensure the final percentage of organic solvent is low (<1%) to not significantly alter the aqueous pKa.

  • Spectrophotometric Measurement: Record the full UV-Vis spectrum (e.g., 200-500 nm) for each sample at each pH.

  • Data Analysis:

    • Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.

    • Plot the absorbance at this wavelength against the pH.

    • Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa of the compound.[11]

5.3 Protocol: Computational Analysis using Density Functional Theory (DFT) Computational chemistry provides invaluable insights into the electronic structure that underpins the observed physical properties. DFT is a powerful method for this purpose.[12][13]

Objective: To calculate and visualize the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO) to understand the electronic redistribution upon dibromination.

Computational Workflow:

  • Structure Generation: Build 3D models of both the unsubstituted and the dibromo-substituted oxazole-5-carboxylate molecules using a molecular editor like Avogadro.

  • Geometry Optimization: Perform a geometry optimization for each structure using a DFT method. A common and effective choice is the B3LYP functional with a 6-311+G basis set, which provides a good balance of accuracy and computational cost for such systems.[14] This calculation finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the desired electronic properties:

    • Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface. Electron-rich regions (nucleophilic sites) are typically colored red, while electron-poor regions (electrophilic sites) are colored blue.

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[14]

G cluster_input 1. Input Preparation cluster_calc 2. DFT Calculation (e.g., Gaussian) cluster_output 3. Analysis & Visualization Build Build 3D Molecular Structure (e.g., Avogadro) Opt Geometry Optimization (B3LYP/6-311+G) Build->Opt Freq Frequency Calculation (Confirm Minimum) Opt->Freq SPE Single-Point Energy Calculation Freq->SPE MEP Molecular Electrostatic Potential (MEP) Map SPE->MEP HOMO HOMO/LUMO Energy & Distribution SPE->HOMO Data Quantitative Data (Dipole Moment, ΔE) SPE->Data

Fig 2: Workflow for DFT-based electronic property analysis.

Data Summary Table

PropertyUnsubstituted Oxazole-5-Carboxylate2,4-Dibromo-oxazole-5-CarboxylateRationale for Change
Predicted pKa Higher (Less Acidic)Lower (More Acidic) Strong -I effect of 2x Br atoms stabilizes the carboxylate anion.[8]
C2 Position MEP Moderately Positive (Blue)Strongly Positive (Deep Blue) Additive -I effect from N3, O1, and C2-Br makes C2 highly electrophilic.
HOMO-LUMO Gap HigherLower Halogen p-orbitals contribute to the frontier orbitals, often reducing the energy gap.[15][16]
Reactivity at C2 Low (Nucleophilic Attack)High (SNA_r) Increased electrophilicity and bromide as a good leaving group facilitate substitution.[3]

Implications for Drug Development

The ability to precisely modulate the electronic properties of the oxazole core has profound implications for drug design.

  • Target Binding Affinity: The electronic landscape of a ligand is fundamental to its interaction with a protein receptor.[17][18] Introducing bromine atoms can alter dipole moments and create regions of strong positive electrostatic potential (known as "sigma-holes" at the tip of the halogen), which can participate in favorable halogen bonding with Lewis basic residues (e.g., backbone carbonyls) in the receptor active site.[19][20] This can significantly enhance binding affinity and selectivity.

  • Modulating pKa for Pharmacokinetics: A drug's ionization state (governed by its pKa) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. By lowering the pKa of the carboxylate group, dibromo substitution can increase the fraction of the molecule that is ionized at physiological pH (7.4). This can improve aqueous solubility but may decrease membrane permeability. This trade-off can be strategically exploited to optimize a drug candidate's pharmacokinetic profile.

  • Metabolic Stability: The electron-poor nature of the dibrominated ring can make it more resistant to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the drug's half-life.

Conclusion

Dibromo substitution is a powerful strategy for modulating the electronic character of the oxazole-5-carboxylate ring system. The dominant, electron-withdrawing inductive effect of the two bromine atoms overrides their weak resonance donation, resulting in a highly electron-deficient heterocyclic core. This perturbation leads to predictable and quantifiable changes in physicochemical properties, most notably an increase in the acidity of the carboxylate group and an enhanced susceptibility of the C2 position to nucleophilic attack. These electronic modifications provide medicinal chemists with a rational basis for fine-tuning molecular properties to optimize ligand-receptor interactions, improve solubility, and enhance metabolic stability, thereby accelerating the drug discovery and development process.

References

  • Computational study of heterocyclic anticancer compounds through nbo method - Semantic Scholar. (n.d.). Retrieved March 27, 2026, from [Link]

  • Assessing electronic properties of desymmetrized heterocyclic patterns: towards tuning small molecules for photovoltaic applications. (2020). ResearchGate. Retrieved March 27, 2026, from [Link]

  • The role of halogens in electrophilic aromatic substitution. (2014, September 25). Chemistry Stack Exchange. Retrieved March 27, 2026, from [Link]

  • Substituent Effects in the Reactivity of Aromatic Rings. (2021, February 16). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • Electronic Properties of Vinylene-Linked Heterocyclic Conducting Polymers: Predictive Design and Rational Guidance from DFT Calculations. (2011, July 13). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Electrophilic Aromatic Substitution. (n.d.). Making Molecules. Retrieved March 27, 2026, from [Link]

  • Martin, Y. C. (1970). Electronic Factors in Drug-Receptor Interactions. Journal of Medicinal Chemistry, 13(1), 145-147. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved March 27, 2026, from [Link]

  • Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. (2013). PMC. Retrieved March 27, 2026, from [Link]

  • Inductive and Resonance (Mesomeric) Effects. (2024, February 16). Chemistry Steps. Retrieved March 27, 2026, from [Link]

  • Substituent Effects. (n.d.). University of Calgary. Retrieved March 27, 2026, from [Link]

  • Some electronic factors in drug-receptor interactions. (1970). Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. (2016, May 13). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Taylor & Francis Online. Retrieved March 27, 2026, from [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441. [Link]

  • Hammett equation. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. (2019). ODU Digital Commons. Retrieved March 27, 2026, from [Link]

  • Drug-receptor interactions forces involved. (n.d.). SlideShare. Retrieved March 27, 2026, from [Link]

  • hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. Retrieved March 27, 2026, from [Link]

  • Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. (2013, November 11). ACS Publications. Retrieved March 27, 2026, from [Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018, July 13). PMC. Retrieved March 27, 2026, from [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (2016). [No Source Found].
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021, December 5). NTU Journal of Pure Sciences. Retrieved March 27, 2026, from [Link]

  • Development of methods for the determination of pKa values. (2013, January 1). Pure. Retrieved March 27, 2026, from [Link]

  • Development of a Robust Protocol for the Determination of Weak Acids' pKa Values in DMSO. (2020, July 17). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. (2024). PMC. Retrieved March 27, 2026, from [Link]

  • Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. (n.d.). [No Source Found].
  • Plot of the Hammett constants of the respective p‐R substituents and... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. (2025, July 14). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. (2024, January 22). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (2022, September 6). MDPI. Retrieved March 27, 2026, from [Link]

  • Receptor-drug interaction. (n.d.). Philadelphia University. Retrieved March 27, 2026, from [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021, December 5). NTU Journal. Retrieved March 27, 2026, from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2017). PMC. Retrieved March 27, 2026, from [Link]

  • Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. (2021, September 4). MDPI. Retrieved March 27, 2026, from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). PMC. Retrieved March 27, 2026, from [Link]

  • Approach of Density Functional Theory to Molecules Using Gaussian. (n.d.). Research India Publications. Retrieved March 27, 2026, from [Link]

  • Applications of Density Functional Theory to Theoretical Organic Chemistry. (2016, May 25). CORE. Retrieved March 27, 2026, from [Link]

  • Method for preparing 5-substituted oxazoles. (2000, December 7). Google Patents.
  • Hammett plot represents a weak substituent effect in 1→TS1 and 1→TS2. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • 'One-pot' Hammett plots: a general method for the rapid acquisition of relative rate data. (2012). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • R 4 NHal/NOHSO 4 : A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond. (2020, December 21). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. (2021, May 19). PMC. Retrieved March 27, 2026, from [Link]

  • Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. (2013). ResearchGate. Retrieved March 27, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 2,4-dibromooxazole-5-carboxylate: Thermodynamic Stability and Melting Point Analysis

Abstract This technical guide provides a comprehensive framework for understanding and determining the thermodynamic stability and melting point of Ethyl 2,4-dibromooxazole-5-carboxylate. As a halogenated heterocyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermodynamic stability and melting point of Ethyl 2,4-dibromooxazole-5-carboxylate. As a halogenated heterocyclic compound, this molecule represents a potentially valuable building block in medicinal chemistry and materials science. Given the current absence of published experimental data for this specific molecule, this document serves as a predictive and methodological whitepaper. It synthesizes established principles of physical organic chemistry with proven analytical techniques to guide researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its stability, influenced by intramolecular electronic effects and intermolecular forces, and provide detailed, field-proven protocols for its empirical characterization using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Crystallography.

Introduction to a Molecule of Interest

The Oxazole Scaffold: A Privileged Core in Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom.[1] This scaffold is of significant interest due to its presence in numerous natural products and its versatile role as a pharmacophore in medicinal chemistry.[2] Oxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4] The stability and synthetic tractability of the oxazole core make it an attractive starting point for the development of novel therapeutic agents.[1]

Structural Features of Ethyl 2,4-dibromooxazole-5-carboxylate

The subject of this guide, Ethyl 2,4-dibromooxazole-5-carboxylate, is a highly functionalized oxazole. Its structure is characterized by:

  • An oxazole core , which is generally thermally stable.[1]

  • Two bromine atoms at the C2 and C4 positions. Halogenation can significantly influence a molecule's physicochemical properties, including its reactivity, solubility, and intermolecular interactions.[5] Specifically, bromine can participate in halogen bonding, a non-covalent interaction that can enhance crystal lattice stability.

  • An ethyl carboxylate group at the C5 position, which provides a handle for further synthetic modification and influences the molecule's polarity and hydrogen bonding capabilities.

Why Thermodynamic Stability and Melting Point are Critical

In the drug development pipeline, the thermodynamic stability and melting point of a compound are foundational parameters.

  • Thermodynamic Stability dictates a compound's shelf-life, storage conditions, and susceptibility to degradation under various chemical and physical stresses.[6] Unstable compounds can lead to loss of potency and the formation of potentially toxic impurities.

  • Melting Point is a crucial indicator of a compound's purity and identity.[7] It is governed by the strength of the intermolecular forces within the crystal lattice. A sharp melting point typically signifies a pure crystalline substance.[7] This parameter profoundly impacts formulation development, including solubility and dissolution rates, which are key determinants of bioavailability.

A Theoretical Framework for Stability and Cohesion

Intramolecular Forces: The Stability Within

The inherent stability of Ethyl 2,4-dibromooxazole-5-carboxylate is rooted in its electronic structure. The aromaticity of the oxazole ring provides a significant degree of resonance stabilization. However, the substituents play a critical role:

  • Inductive Effects: The two electronegative bromine atoms and the oxygen heteroatom exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the ring. Nucleophilic attack on the oxazole ring, for instance, can sometimes lead to ring cleavage rather than simple substitution.[8]

  • Resonance Effects: The lone pairs on the ring oxygen and the substituent bromine atoms can participate in resonance, donating electron density back to the ring. This interplay between inductive withdrawal and resonance donation dictates the overall electronic character and stability.

Intermolecular Forces: The Stability Between

In the solid state, the melting point and thermodynamic stability are dictated by the energy of the crystal lattice. This energy is a summation of all intermolecular interactions. For Ethyl 2,4-dibromooxazole-5-carboxylate, we can predict the dominant forces will be:

  • Halogen Bonding: The bromine atoms can act as electrophilic "caps" (σ-holes) and interact favorably with nucleophilic atoms on adjacent molecules, such as the carbonyl oxygen of the ester or the nitrogen of the oxazole ring. This type of interaction is a powerful tool in crystal engineering for building robust supramolecular structures.[9]

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its numerous heteroatoms and polar bonds. These dipoles will align in the crystal lattice to maximize attractive interactions.

  • π-π Stacking: The aromatic oxazole rings may engage in stacking interactions, further contributing to the cohesive energy of the crystal.

These interactions collectively increase the energy required to break apart the crystal lattice, which is expected to result in a relatively high melting point.

Diagram 1: Predicted Intermolecular Interactions

The following diagram illustrates the key non-covalent forces anticipated to govern the crystal packing of Ethyl 2,4-dibromooxazole-5-carboxylate.

G cluster_0 Molecule A cluster_1 Molecule B A_Oxazole Oxazole Ring (C₃HNO) A_Br2 Br (C2) A_Oxazole->A_Br2 A_Br4 Br (C4) A_Oxazole->A_Br4 A_Ester Ester (C5) -COOEt A_Oxazole->A_Ester B_Oxazole Oxazole Ring (C₃HNO) A_Oxazole->B_Oxazole π-π Stacking B_Ester_O Carbonyl O A_Br4->B_Ester_O Halogen Bond (Br···O) A_Ester_O Carbonyl O A_Ester->A_Ester_O A_Ester->B_Oxazole Dipole-Dipole B_Br2 Br (C2) B_Oxazole->B_Br2 B_Br4 Br (C4) B_Oxazole->B_Br4 B_Ester Ester (C5) -COOEt B_Oxazole->B_Ester B_Ester->B_Ester_O

Caption: Predicted intermolecular forces stabilizing the crystal lattice.

Experimental Characterization Protocols

To move from prediction to empirical data, a systematic analytical approach is required. The following protocols represent a self-validating system for characterizing the thermal properties of the title compound.

Primary Technique: Differential Scanning Calorimetry (DSC)

DSC is the definitive technique for determining melting points and other thermal transitions. It precisely measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10] An endothermic event, such as melting, appears as a peak on the DSC thermogram, from which the melting temperature (Tₘ) and the enthalpy of fusion (ΔHբ) can be quantitatively determined.[7]

Protocol 3.1: Melting Point Determination by DSC
  • 1. Instrument Calibration:

    • Causality: Before analysis, ensure the instrument's temperature and enthalpy scales are accurately calibrated to provide trustworthy data.[11]

    • Procedure: Use certified reference materials with known melting points, such as indium (Tₘ = 156.6 °C).[11] Perform a calibration run under the same conditions planned for the sample analysis.

  • 2. Sample Preparation:

    • Causality: Proper sample preparation is critical to ensure uniform heat transfer and obtain a sharp, reproducible melting peak.

    • Procedure: Accurately weigh 1-3 mg of high-purity Ethyl 2,4-dibromooxazole-5-carboxylate into a clean aluminum DSC pan. Crimp the pan with a lid to enclose the sample. Prepare an identical empty, crimped pan to serve as the reference.

  • 3. DSC Analysis:

    • Causality: A controlled heating rate and inert atmosphere are essential to prevent oxidative degradation and ensure the measured transition is solely due to melting.

    • Procedure:

      • Place the sample and reference pans into the DSC cell.

      • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

      • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a linear heating rate of 10 °C/min to a final temperature well above the melting transition (e.g., 250 °C).

      • Record the heat flow as a function of temperature.

  • 4. Data Analysis:

    • Causality: The onset temperature of the endothermic peak is the most reliable representation of the true melting point for a pure substance.

    • Procedure: Using the instrument's software, analyze the resulting thermogram. Determine the onset temperature of the main endothermic peak, which corresponds to the melting point (Tₘ). Integrate the peak area to calculate the enthalpy of fusion (ΔHբ).

Complementary Technique: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and distinguish mass loss events from thermal transitions like melting, where no mass is lost.

  • Rationale: Running a TGA experiment is a crucial validation step. If the DSC shows a thermal event, TGA can confirm whether it is a melt (no mass loss) or decomposition (mass loss). This prevents the misinterpretation of a decomposition onset as a melting point.

Data Presentation and Predictive Summary

While awaiting experimental results, we can compile a predictive data table based on the properties of analogous halogenated heterocyclic esters.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value / ObservationRationale
Molecular Formula C₇H₇Br₂NO₃Based on chemical structure.
Molecular Weight 328.95 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidHeterocyclic esters are typically solids at room temperature.
Melting Point (Tₘ) > 100 °C (predicted)The high molecular weight and potential for strong intermolecular forces (halogen bonding, dipole-dipole) suggest a significantly higher melting point than simpler, non-halogenated oxazoles.[5]
Thermal Stability Expected to be high, but may decompose near or after melting.Oxazole rings are generally stable, but highly functionalized systems can be prone to decomposition at elevated temperatures.[1] TGA is required for confirmation.
Diagram 2: Experimental Workflow for Characterization

This workflow provides a logical sequence for the comprehensive physicochemical characterization of a novel compound like Ethyl 2,4-dibromooxazole-5-carboxylate.

G A Compound Synthesis & Purification B Computational Modeling (DFT) - Predict Stability - Analyze Electronic Structure A->B Theoretical Path C Primary Experimental Analysis A->C Experimental Path F Definitive Structural Analysis A->F If Crystals Available D Differential Scanning Calorimetry (DSC) - Determine Melting Point (Tₘ) - Measure Enthalpy of Fusion (ΔHբ) C->D E Thermogravimetric Analysis (TGA) - Determine Decomposition Temp (Tₔ) - Validate DSC Results C->E H Comprehensive Physicochemical Profile D->H E->H G Single-Crystal X-ray Diffraction - Confirm Molecular Structure - Analyze Crystal Packing - Identify Intermolecular Forces F->G G->H

Caption: A validated workflow for physicochemical characterization.

Conclusion

This guide establishes a robust theoretical and practical framework for the characterization of Ethyl 2,4-dibromooxazole-5-carboxylate. Based on established chemical principles, the compound is predicted to be a crystalline solid with a relatively high melting point and good thermal stability, owing to its molecular weight and the strong intermolecular forces, including halogen bonding, engendered by its dibromo-substitution. The provided experimental protocols for DSC and TGA offer a clear and reliable path for the empirical determination of these critical physicochemical parameters. For any researcher or drug developer working with this or similar novel halogenated heterocycles, this integrated approach of prediction, measurement, and validation is essential for advancing a compound from a synthetic curiosity to a viable candidate for further development.

References

  • Benchchem.
  • Google Books.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics.
  • Ben-Gurion University of the Negev.
  • Conestoga College.
  • ResearchGate.
  • ACS Publications. Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists.
  • Chemistry LibreTexts. 4: Differential Scanning Calorimetry (DSC).
  • MDPI. Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry: A Review.
  • Wikipedia. Differential scanning calorimetry.
  • IntechOpen.
  • Benchchem. Stability of Benzo[d]oxazole-4-carboxylic acid under different conditions.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • PMC.
  • ResearchGate. Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles.

Sources

Foundational

De Novo Synthesis Pathways for Ethyl 2,4-Dibromooxazole-5-carboxylate: An In-Depth Technical Guide

Introduction & Mechanistic Rationale Ethyl 2,4-dibromooxazole-5-carboxylate (CAS: 1998215-93-2) is a highly functionalized, electron-deficient heterocyclic building block. It serves as a critical intermediate in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl 2,4-dibromooxazole-5-carboxylate (CAS: 1998215-93-2) is a highly functionalized, electron-deficient heterocyclic building block. It serves as a critical intermediate in the synthesis of complex pharmaceuticals, particularly those requiring orthogonal cross-coupling at the C-2 and C-4 positions of the oxazole core.

The de novo construction of this specific dibrominated oxazole relies heavily on the innate C-H acidity of the oxazole ring. The presence of the electron-withdrawing ethyl carboxylate at the C-5 position acidifies the remaining ring protons but also renders the ring highly susceptible to nucleophilic attack and ring-opening. As a Senior Application Scientist, understanding the causality behind reagent selection and temperature control is paramount to successfully accessing this compound without inducing substrate decomposition.

The Isocyanide Enolate Equilibrium

The C-2 proton of the oxazole ring is the most acidic (pKa ~ 20 in THF) due to the inductive stabilization provided by the adjacent electronegative oxygen and nitrogen atoms. However, upon deprotonation, the resulting 2-lithiooxazole exists in a delicate equilibrium with its acyclic isocyanide enolate form.

Causality of Cryogenic Conditions: At temperatures above -40 °C, the electrocyclic ring-opening to the isocyanide enolate becomes irreversible, leading to complex decomposition pathways—especially in the presence of electrophiles. Thus, maintaining a strict -78 °C environment is a non-negotiable parameter for protocol viability [1].

Causality of Base Selection: Lithium hexamethyldisilazide (LiHMDS) is the base of choice. Unlike alkyllithiums (e.g., n-BuLi), which can undergo nucleophilic addition to the C-5 ester or the oxazole C-2 position, LiHMDS is sterically hindered and non-nucleophilic, ensuring clean, directed metalation [2].

Primary Synthesis Pathway: Directed Metalation and Electrophilic Halogenation

The most robust and scalable pathway for producing ethyl 2,4-dibromooxazole-5-carboxylate is a sequential, one-pot double directed metalation-halogenation starting from commercially available ethyl oxazole-5-carboxylate.

  • First Metalation (C-2): Treatment with 1.1 equivalents of LiHMDS at -78 °C yields the 2-lithio species, which is rapidly trapped with a brominating agent like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) to form ethyl 2-bromooxazole-5-carboxylate.

  • Second Metalation (C-4): The introduction of the C-2 bromine atom, combined with the C-5 ester, significantly acidifies the remaining C-4 proton. A subsequent deprotonation with LiHMDS followed by a second electrophilic quench yields the target dibrominated product.

Pathway A Ethyl oxazole- 5-carboxylate B C-2 Metalation (LiHMDS, -78°C) A->B C C-2 Bromination (NBS or Br2) B->C D Ethyl 2-bromooxazole- 5-carboxylate C->D E C-4 Metalation (LiHMDS, -78°C) D->E F C-4 Bromination (NBS or Br2) E->F G Ethyl 2,4-dibromooxazole- 5-carboxylate F->G

Mechanistic workflow of the sequential double directed metalation and bromination pathway.

Quantitative Data Summary

The following table outlines the precise stoichiometric ratios required to execute the one-pot sequential dibromination effectively.

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl oxazole-5-carboxylate 141.121.010.0 g (70.8 mmol)Starting Material
LiHMDS (1.0 M in THF) 167.331.1 (Step 1)78.0 mLNon-nucleophilic Base
N-Bromosuccinimide (NBS) 177.981.1 (Step 1)13.9 gElectrophilic Bromine Source
LiHMDS (1.0 M in THF) 167.331.2 (Step 2)85.0 mLNon-nucleophilic Base
N-Bromosuccinimide (NBS) 177.981.2 (Step 2)15.1 gElectrophilic Bromine Source
Anhydrous THF / DMF N/ASolvent150 mL / 60 mLReaction Medium

Expected Yield: 65–75% after chromatographic purification.

Experimental Protocol: One-Pot Sequential Dibromination

This protocol is designed as a self-validating system . It incorporates internal checkpoints to ensure reaction fidelity before proceeding to the next synthetic manipulation, minimizing the risk of catastrophic batch failure.

Workflow Step1 Inert Atmosphere Setup (N2/Ar, Flame-dried) Step2 Cryogenic Cooling (-78°C Dry Ice/Acetone) Step1->Step2 Step3 Base Addition (Strict Temperature Control) Step2->Step3 Step4 Electrophile Quench (NBS/Br2 Addition) Step3->Step4 Step5 Aqueous Workup (NH4Cl Quench) Step4->Step5

Experimental logic and self-validating workflow for cryogenic metalation.

Step-by-Step Methodology
  • Preparation & Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and a nitrogen inlet. Maintain a positive pressure of dry N₂.

  • Substrate Dissolution: Charge the flask with ethyl oxazole-5-carboxylate (10.0 g, 70.8 mmol) and anhydrous THF (150 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Wait until the internal temperature stabilizes at or below -75 °C.

    • Validation Checkpoint: The internal temperature must not rise above -70 °C during the subsequent base addition to prevent isocyanide enolate formation.

  • First Metalation (C-2): Add LiHMDS (1.0 M in THF, 78.0 mL, 78.0 mmol) dropwise via a syringe pump over 30 minutes. Stir the resulting mixture for 45 minutes at -78 °C.

  • First Bromination: Dissolve NBS (13.9 g, 78.0 mmol) in anhydrous DMF (30 mL) and add the solution dropwise to the reaction mixture. Stir for 30 minutes.

    • Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench in aqueous NH₄Cl, and extract with EtOAc. TLC or LC-MS should confirm complete consumption of the starting material and formation of the mono-bromo intermediate [1].

  • Second Metalation (C-4): To the same pot at -78 °C, add a second portion of LiHMDS (1.0 M in THF, 85.0 mL, 85.0 mmol) dropwise over 30 minutes. Stir for an additional 45 minutes.

  • Second Bromination: Add a second portion of NBS (15.1 g, 85.0 mmol) dissolved in anhydrous DMF (30 mL) dropwise. Stir the reaction mixture for 1 hour at -78 °C [2].

  • Quench and Workup: Quench the reaction strictly at -78 °C by the rapid addition of saturated aqueous NH₄Cl (50 mL). Remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude dark residue via silica gel flash chromatography (gradient elution: 0% to 15% EtOAc in Hexanes) to afford Ethyl 2,4-dibromooxazole-5-carboxylate as a crystalline solid [3].

References

  • Title: Heterocyclic compounds for the control of invertebrate pests (WO2023110473A1)
  • Title: Androgen receptor modulating compounds, their uses, and pharmaceutical compositions (BR112021007222B1)
Exploratory

Reactivity Profile of Halogenated Oxazole Esters in Organic Synthesis: A Comprehensive Technical Guide

Executive Summary Halogenated oxazole esters are highly versatile building blocks in medicinal chemistry and advanced organic synthesis. The presence of an electron-withdrawing ester group fundamentally alters the electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated oxazole esters are highly versatile building blocks in medicinal chemistry and advanced organic synthesis. The presence of an electron-withdrawing ester group fundamentally alters the electronic landscape of the oxazole core, modulating the reactivity of the ring toward both electrophilic halogenation and transition-metal-catalyzed cross-coupling. This whitepaper provides an in-depth analysis of the reactivity profile of these heterocycles, detailing the causality behind regioselective functionalization, C–H activation pathways, and validated experimental protocols.

Electronic and Steric Fundamentals

The oxazole ring is an electron-rich aromatic system; however, the introduction of a carboxylate ester (typically at the C-4 position, such as in ethyl oxazole-4-carboxylate) exerts a strong electron-withdrawing effect. This electronic modulation has three critical consequences for the reactivity profile:

  • LUMO Lowering: The ester group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle. This facilitates the oxidative addition of low-valent transition metals (e.g., Pd(0)) into carbon-halogen bonds, making halogenated oxazole esters highly reactive electrophiles in cross-coupling reactions[1].

  • C–H Acidity Enhancement: The electron-withdrawing nature of the ester significantly increases the acidity of the C-2 proton. This enables regioselective Pd-catalyzed C–H bond activation at C-2, allowing for direct arylation without the need for pre-functionalization with a halogen [2].

  • Electrophilic Substitution Directing Effects: In unsubstituted oxazoles, electrophilic attack is generally difficult. However, in ethyl 2-chlorooxazole-4-carboxylate, the C-5 position remains relatively electron-rich compared to the highly deficient C-2 and C-4 positions, directing electrophilic halogenation (e.g., bromination via NBS) exclusively to C-5 [1].

Mechanism Start Oxazole Ester Substrate Path1 C-X Bond Oxidative Addition (Pd0 -> PdII) Start->Path1 Halogenated (C-2/4/5) Path2 C-H Bond Activation (C-2) (Concerted Metalation) Start->Path2 Non-halogenated C-2 Inter1 PdII-Aryl Intermediate Path1->Inter1 Ligand Exchange Inter2 PdII-Heteroaryl Intermediate Path2->Inter2 Base Assisted Product Functionalized Oxazole Inter1->Product Reductive Elimination Inter2->Product Reductive Elimination

Divergent mechanistic pathways for Pd-catalyzed oxazole ester functionalization.

Regioselective Halogenation Strategies

To fully exploit the oxazole scaffold, researchers must be able to install halogens regioselectively. The causality behind the choice of halogenation method is dictated by the inherent electronic bias of the ester-substituted ring.

C-5 Halogenation

Because the C-5 position is the least deactivated by the C-4 ester, direct electrophilic halogenation is viable. Treatment of ethyl 2-chlorooxazole-4-carboxylate with N-bromosuccinimide (NBS) in refluxing chloroform yields the 5-bromo derivative in excellent yields [1]. The mechanism relies on the generation of an electrophilic bromonium species that attacks the relatively nucleophilic C-5 carbon.

C-4 Halogenation

Direct halogenation at C-4 is electronically disfavored. To install a halogen at C-4, a functional group interconversion strategy must be employed. A proven approach is the Hunsdiecker-type reaction: the C-4 ester is hydrolyzed to the corresponding carboxylic acid, converted to a silver salt, and subsequently treated with bromine to afford the 4-bromooxazole via a radical decarboxylation pathway [1].

G A Ethyl 2-Chlorooxazole- 4-carboxylate B Hydrolysis & Ag Salt Formation A->B NaOH, then AgNO3 D NBS Bromination -> 5-Bromooxazole A->D NBS, CHCl3, Reflux E Pd-Catalyzed Cross-Coupling A->E Suzuki/Stille (C-2) C Hunsdiecker Rxn (Br2) -> 4-Bromooxazole B->C Br2, Heat C->E Suzuki/Stille (C-4) D->E Suzuki/Stille (C-5)

Workflow for regioselective halogenation and cross-coupling of oxazole esters.

Cross-Coupling Reactivity Profiles

The position of the halogen on the oxazole ring dictates its reactivity in palladium-catalyzed cross-coupling reactions. Empirical data demonstrates that 2-chloro, 4-bromo, and 5-bromo oxazole esters all participate efficiently in Suzuki, Stille, and Negishi couplings.

However, a critical divergence in reactivity occurs in Sonogashira couplings . The 2-chlorooxazole ester fails to undergo Sonogashira coupling (yielding resinous degradation products), likely due to the instability of the C-2 alkynyl oxazole intermediate or competitive side reactions with the terminal alkyne. Conversely, the 4-bromooxazole ester successfully undergoes Sonogashira coupling with phenylacetylene [1].

Quantitative Reactivity Summary

The following table summarizes the isolated yields of palladium-catalyzed coupling reactions for various halogenated oxazole esters, providing a predictive framework for synthetic planning.

SubstrateCoupling TypeReagentCatalyst SystemYield (%)
2-Chlorooxazole ester SuzukiPhenylboronic acidPd(PPh₃)₄, K₂CO₃, PhMe87%
2-Chlorooxazole ester StilleVinyltributyltinPd(PPh₃)₂Cl₂, Dioxane84%
2-Chlorooxazole ester Negishi2-Pyridylzinc bromidePd(PPh₃)₄, THF73%
2-Chlorooxazole ester SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N0% (Failed)
4-Bromooxazole ester SuzukiPhenylboronic acidPd(PPh₃)₄, K₂CO₃, PhMe89%
4-Bromooxazole ester StilleVinyltributyltinPd(PPh₃)₂Cl₂, Dioxane83%
4-Bromooxazole ester Negishi2-Pyridylzinc bromidePd(PPh₃)₄, THF72%
4-Bromooxazole ester SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N79%

Data derived from Hodgetts & Kershaw, Organic Letters (2002) [1].

Direct C–H Functionalization vs. Halogen-Directed Coupling

While halogen-directed cross-coupling is robust, modern synthetic routes increasingly favor direct C–H functionalization to reduce step count and waste. The electron-withdrawing ester group at C-4 is paramount for this reactivity.

Studies have shown that Pd-catalyzed C–H bond activation at C-2 of oxazole esters can be achieved using conditions such as Pd(OAc)₂, RuPhos, pivalic acid, and Cs₂CO₃ in toluene [3]. The pivalic acid acts as a proton shuttle in a Concerted Metalation-Deprotonation (CMD) mechanism. If the ester group is moved to the C-5 position (e.g., ethyl 5-oxazole carboxylate), the yield of C-2 coupled products drops precipitously (to ~5%), reinforcing the strict requirement for a C-4 electron-withdrawing group to sufficiently activate the adjacent C-2 C–H bond [2].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Each includes necessary analytical checkpoints to confirm intermediate formation.

Protocol A: Synthesis of Ethyl 5-Bromo-2-chlorooxazole-4-carboxylate

Causality: NBS is utilized as a mild source of electrophilic bromine. Chloroform is selected as the solvent because it provides the optimal reflux temperature (61 °C) to drive the reaction without causing thermal degradation of the oxazole core.

  • Preparation: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-chlorooxazole-4-carboxylate (1.0 equiv) in anhydrous chloroform (0.2 M).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.2 equiv) in a single portion.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 12 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The product spot will appear slightly less polar than the starting material. LC-MS should indicate an[M+H]+ mass shift of +78/80 Da (bromine isotope pattern).

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous Na₂S₂O₃ (to quench residual electrophilic bromine) followed by saturated aqueous NaHCO₃.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography to afford the pure 5-bromo derivative.

Protocol B: Suzuki-Miyaura Coupling of 4-Bromooxazole Esters

Causality: Pd(PPh₃)₄ is chosen as the catalyst as its electron-rich phosphine ligands facilitate the challenging oxidative addition into the C-4 C-Br bond. Toluene/water biphasic conditions are used to ensure solubility of both the organic substrate and the inorganic base (K₂CO₃).

  • Degassing: To a Schlenk flask, add toluene and water (4:1 v/v). Degas the solvent mixture by sparging with argon for 15 minutes to prevent catalyst oxidation.

  • Reagent Loading: Add the 4-bromooxazole ester (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Seal the flask and heat to 90 °C for 4 hours.

    • Self-Validation Checkpoint: Aliquot a small sample, filter through a short Celite pad, and analyze via GC-MS or LC-MS. Complete consumption of the starting bromide must be observed before cooling.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

References

  • Hodgetts, K. J.; Kershaw, M. T. "Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles." Organic Letters, ACS Publications.[Link]

  • "Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile." PMC, National Institutes of Health.[Link]

  • "Application of C–H Functionalization in the Development of a Concise and Convergent Route to the Phosphatidylinositol-3-kinase Delta Inhibitor Nemiralisib." ACS Publications.[Link]

Foundational

Molecular weight and exact mass of Ethyl 2,4-dibromooxazole-5-carboxylate

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Ethyl 2,4-dibromooxazole-5-carboxylate Abstract Ethyl 2,4-dibromooxazole-5-carboxylate is a halogenated heterocyclic compound with potential applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Ethyl 2,4-dibromooxazole-5-carboxylate

Abstract

Ethyl 2,4-dibromooxazole-5-carboxylate is a halogenated heterocyclic compound with potential applications in synthetic chemistry and drug discovery. As this molecule is not extensively documented in publicly available literature, this guide serves as a first-principles technical manual for researchers and drug development professionals. It provides a detailed exposition on the theoretical determination and experimental verification of the compound's molecular weight and exact mass. We will delve into the foundational calculations, the critical role of mass spectrometry, the interpretation of its unique isotopic signature, and a validated protocol for sample analysis. This document is structured to provide not just data, but a comprehensive understanding of the causality behind the analytical science.

Molecular Identity and Structure

To accurately determine mass-related properties, we must first establish the precise molecular formula. The name "Ethyl 2,4-dibromooxazole-5-carboxylate" defines a specific arrangement of atoms.

  • Oxazole Core : A five-membered aromatic ring containing one oxygen and one nitrogen atom (C₃HNO).

  • Substituents :

    • Two bromine atoms at positions 2 and 4.

    • An ethyl carboxylate group (-COOCH₂CH₃) at position 5.

This assembly leads to the definitive molecular formula: C₆H₅Br₂NO₃ .

The two-dimensional structure is visualized below, providing a clear map of atomic connectivity.

Fig. 1: 2D Structure of Ethyl 2,4-dibromooxazole-5-carboxylate

Theoretical Mass Determination: The Foundational Calculations

In chemical analysis, it is crucial to distinguish between two key mass values: molecular weight (or average molecular mass) and monoisotopic mass (often called exact mass).[1][2]

  • Molecular Weight (Aᵣ°) : This is the weighted average mass of a molecule, calculated using the standard atomic weights of its constituent elements as published by IUPAC.[3][4][5] This value accounts for the natural abundance of all stable isotopes for each element and is used for bulk measurements, such as in gravimetric analysis.

  • Monoisotopic Mass : This is the mass of a molecule calculated using the mass of the most abundant stable isotope for each element.[6][7] This value is paramount in mass spectrometry, where individual ions are resolved, allowing for the determination of elemental composition with high accuracy.[2]

The calculated values for C₆H₅Br₂NO₃ are summarized below.

ParameterDescriptionValue (Da)
Molecular Weight Weighted average mass based on natural isotopic abundances.326.92
Monoisotopic Mass Mass calculated using the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).324.8690

Causality Behind the Calculation: The significant difference between the molecular weight and monoisotopic mass arises primarily from the element bromine. Its standard atomic weight is approximately 79.904 Da, an average of its two primary isotopes, ⁷⁹Br and ⁸¹Br.[8] However, for determining the exact mass of the lightest isotopologue (the species containing only the most abundant isotopes), we exclusively use the mass of ⁷⁹Br (78.9183 Da).

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for experimentally determining the mass of a molecule.[9][10][11] It measures the mass-to-charge ratio (m/z) of ions, providing data of exceptional precision.[12]

The Isotopic Fingerprint of a Dibrominated Compound

A key feature in the mass spectrum of a brominated compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance) , in a near 1:1 ratio.[8] The presence of two bromine atoms in Ethyl 2,4-dibromooxazole-5-carboxylate results in a highly predictable and easily identifiable triplet of peaks for the molecular ion:

  • M Peak : The ion containing two ⁷⁹Br isotopes.

  • M+2 Peak : The ion containing one ⁷⁹Br and one ⁸¹Br isotope.

  • M+4 Peak : The ion containing two ⁸¹Br isotopes.

The statistical distribution of these isotopes dictates that the relative intensity of these peaks will be approximately 1:2:1 .[13] This signature is an unambiguous indicator of a dibrominated species.[14][15]

Ion SpeciesConstituent Bromine IsotopesCalculated Exact Mass (Da)Expected Relative Intensity
[M]⁺ ⁷⁹Br, ⁷⁹Br324.8690 ~100%
[M+2]⁺ ⁷⁹Br, ⁸¹Br326.8670 ~194%
[M+4]⁺ ⁸¹Br, ⁸¹Br328.8649 ~95%

Expert Insight: The observation of this 1:2:1 triplet at the expected high m/z region of the spectrum serves as a primary confirmation of both the compound's successful synthesis and its elemental composition with respect to bromine. High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or FT-ICR, can measure these masses to within a few parts per million (ppm), allowing for the unequivocal confirmation of the molecular formula C₆H₅Br₂NO₃.

Experimental Workflow & Protocols

A robust and reproducible analysis requires meticulous sample preparation and a validated workflow. The goal is to introduce a clean, sufficiently concentrated sample into the mass spectrometer, free from interfering contaminants like non-volatile salts or polymers.[16][17]

workflow Fig. 2: Experimental Workflow for LC-MS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Solubilization (e.g., Acetonitrile/Water) B 2. Filtration (0.22 µm Syringe Filter) A->B C 3. Dilution (to ~1-10 µg/mL) B->C D 4. LC Separation (C18 Reverse Phase) C->D E 5. ESI Ionization (Positive Ion Mode) D->E F 6. Mass Analysis (High-Resolution MS) E->F G 7. Spectrum Interpretation (Identify M, M+2, M+4) F->G H 8. Mass Extraction (Confirm Exact Mass) G->H I 9. Formula Confirmation (Match C₆H₅Br₂NO₃) H->I

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Regioselective Palladium-Catalyzed Amination of Ethyl 2,4-dibromooxazole-5-carboxylate at the 2-Position

Introduction The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active molecules, including kinase inhibitors, antibacterial agents, and anti-inflammat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active molecules, including kinase inhibitors, antibacterial agents, and anti-inflammatory compounds. The development of efficient and regioselective methods for the synthesis of these structures is of paramount importance to researchers in drug discovery and development. This application note provides a comprehensive guide to the palladium-catalyzed amination of ethyl 2,4-dibromooxazole-5-carboxylate, with a specific focus on achieving selective amination at the C2-position. This transformation, a variant of the celebrated Buchwald-Hartwig amination, offers a direct and modular route to valuable 2-amino-4-bromooxazole intermediates, which can be further functionalized to generate libraries of potential drug candidates.

This document will delve into the mechanistic underpinnings of the reaction's regioselectivity, provide a detailed experimental protocol, and present a summary of key reaction parameters. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage modern synthetic methodologies for the efficient construction of complex heterocyclic compounds.

The Mechanistic Basis for C2-Regioselectivity

The selective amination at the C2-position of ethyl 2,4-dibromooxazole-5-carboxylate is governed by the differential reactivity of the two carbon-bromine bonds in the palladium-catalyzed Buchwald-Hartwig amination cycle. The generally accepted mechanism for this reaction involves the oxidative addition of the aryl halide to a low-valent palladium(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to furnish the aminated product and regenerate the active catalyst.[1][2]

The regioselectivity of the initial oxidative addition step is the key determinant for the final product distribution. In the case of dihaloheterocycles, the relative rates of oxidative addition at the different C-X bonds dictate the outcome. For many five-membered dihaloheterocycles, including oxazoles, the C2-position is often more reactive towards oxidative addition than the C4-position. This preferential reactivity can be attributed to a combination of electronic and steric factors. Electronically, the C2-position of the oxazole ring is more electron-deficient, rendering the C-Br bond more susceptible to cleavage by the electron-rich Pd(0) catalyst.

The choice of the phosphine ligand is crucial in modulating the steric and electronic environment of the palladium center, thereby influencing the rate and selectivity of the oxidative addition. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are known to promote the oxidative addition of challenging substrates and can enhance the inherent reactivity differences between the two positions.[1][3]

Experimental Workflow and Catalytic Cycle

The overall transformation and the catalytic cycle for the selective C2-amination are depicted below.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition (C2-Br bond) Pd0->OxAdd Substrate Ethyl 2,4-dibromooxazole-5-carboxylate Substrate->OxAdd Product Ethyl 2-amino-4-bromooxazole-5-carboxylate Amine R2NH Amine_Coord Amine Coordination & Deprotonation Amine->Amine_Coord Base Base Base->Amine_Coord PdII_complex [ArPd(II)(Br)L_n] OxAdd->PdII_complex PdII_complex->Amine_Coord Amido_complex [ArPd(II)(NR2)L_n] Amine_Coord->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Red_Elim->Product

Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle for the C2-amination of ethyl 2,4-dibromooxazole-5-carboxylate.

Recommended Reaction Parameters

The successful and selective amination at the C2-position is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. Based on precedents in the literature for the amination of related dihaloheterocycles, the following conditions are recommended as a starting point for optimization.[4][5][6]

ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common and reliable Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand XPhos, SPhos, or BrettPhosThese are bulky, electron-rich biaryl phosphine ligands known to facilitate challenging aminations and can enhance regioselectivity. The choice of ligand may require screening for optimal results with a specific amine.
Base NaOtBu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate)A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. NaOtBu is highly effective but base-sensitive functional groups may necessitate the use of a milder base like K₃PO₄.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are essential for the stability of the catalytic system and to prevent unwanted side reactions.
Temperature 80-110 °CThe reaction generally requires heating to facilitate the oxidative addition and reductive elimination steps. The optimal temperature may vary depending on the reactivity of the amine.
Amine Primary or secondary alkyl or aryl aminesThe scope of the reaction is generally broad, but highly hindered or electron-deficient amines may require more forcing conditions or a specific ligand for efficient coupling.

Detailed Experimental Protocol

Materials:

  • Ethyl 2,4-dibromooxazole-5-carboxylate

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Pd₂(dba)₃

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 2,4-dibromooxazole-5-carboxylate (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and XPhos (0.04 mmol, 4 mol %).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of argon, add anhydrous toluene (5 mL). Stir the mixture for 5 minutes to allow for catalyst pre-activation.

  • Addition of Amine and Base: In a separate vial, dissolve the amine (1.2 mmol, 1.2 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv) in anhydrous toluene (5 mL). Add this solution to the reaction flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-amino-4-bromooxazole-5-carboxylate derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Concluding Remarks

The palladium-catalyzed amination of ethyl 2,4-dibromooxazole-5-carboxylate provides a powerful and regioselective method for the synthesis of 2-aminooxazole derivatives. The key to achieving high selectivity for the C2-position lies in the careful selection of the palladium catalyst and, most critically, a bulky and electron-rich phosphine ligand. The provided protocol serves as a robust starting point for the synthesis of a wide range of C2-aminated oxazoles. Researchers are encouraged to optimize the reaction conditions for their specific amine substrates to achieve maximum yield and purity. This methodology is anticipated to be a valuable tool for the construction of novel molecular entities in the pursuit of new therapeutic agents.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-134). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 27, 2026, from [Link]

  • Hartwig Group Publications. (n.d.). Retrieved March 27, 2026, from [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor. (n.d.). Retrieved March 27, 2026, from [Link]

  • Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling - PMC. (2022, May 24). Retrieved March 27, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2026, February 5). Retrieved March 27, 2026, from [Link]

  • Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of organic chemistry, 68(7), 2861–2873. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (2011, January 15). Retrieved March 27, 2026, from [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026, January 29). Retrieved March 27, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (n.d.). Retrieved March 27, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved March 27, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved March 27, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 24). Retrieved March 27, 2026, from [Link]

Sources

Application

Step-by-step procedure for saponification of Ethyl 2,4-dibromooxazole-5-carboxylate

Application Note & Protocol Topic: Step-by-Step Procedure for the Saponification of Ethyl 2,4-dibromooxazole-5-carboxylate Abstract This document provides a comprehensive, in-depth guide for the saponification of ethyl 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Step-by-Step Procedure for the Saponification of Ethyl 2,4-dibromooxazole-5-carboxylate

Abstract

This document provides a comprehensive, in-depth guide for the saponification of ethyl 2,4-dibromooxazole-5-carboxylate to yield 2,4-dibromooxazole-5-carboxylic acid. This transformation is a critical step for chemists engaged in the synthesis of complex heterocyclic molecules, where the resulting carboxylic acid serves as a versatile building block for further functionalization, particularly in the development of novel pharmaceutical agents. This guide details the underlying chemical principles, a robust step-by-step laboratory protocol, safety considerations, and methods for reaction monitoring and product characterization. The protocol is designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deeper understanding of the process for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Oxazole Saponification

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The targeted product of this protocol, 2,4-dibromooxazole-5-carboxylic acid, is a functionalized building block. The presence of two bromine atoms offers potential sites for subsequent cross-coupling reactions, while the carboxylic acid group enables amide bond formation, esterification, or other derivatizations.[3][4]

The conversion of the ethyl ester to the corresponding carboxylic acid is achieved through saponification, a classic and fundamental reaction in organic chemistry.[5] This base-promoted hydrolysis of an ester is a cornerstone transformation, valued for its high efficiency and generally straightforward procedure.[6] However, the stability of the oxazole ring under the required basic conditions is a critical consideration. The oxazole ring can be susceptible to cleavage under strongly basic or acidic conditions.[7] Therefore, this protocol has been optimized to employ moderately basic conditions that facilitate efficient ester hydrolysis while preserving the integrity of the heterocyclic core.

The Saponification Mechanism: A Stepwise View

Saponification is a multi-step process that is effectively irreversible, driven by a final acid-base reaction.[6][8] Understanding this mechanism is key to appreciating the role of each reagent and condition.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from NaOH or KOH) on the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate.[9]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻) as the leaving group. This step yields the carboxylic acid.[8]

  • Irreversible Deprotonation: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms the carboxylate salt and ethanol. This final step is essentially irreversible and drives the entire reaction to completion.[6]

  • Protonation (Acidic Workup): After the reaction is complete, an acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final, neutral 2,4-dibromooxazole-5-carboxylic acid product, which typically precipitates from the aqueous solution.[9][10]

Saponification_Mechanism Figure 1: Saponification Reaction Mechanism Ester Ethyl 2,4-dibromooxazole-5-carboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ (Nucleophilic Attack) OH OH⁻ CarboxylicAcid 2,4-dibromooxazole-5-carboxylic acid Tetrahedral->CarboxylicAcid Elimination Ethoxide EtO⁻ Tetrahedral->Ethoxide Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate + EtO⁻ (Deprotonation) Ethanol EtOH Ethoxide->Ethanol + Carboxylic Acid FinalProduct Final Product (Precipitate) Carboxylate->FinalProduct + H₃O⁺ (Protonation) H_ion H₃O⁺ (Workup)

Caption: Figure 1: Saponification Reaction Mechanism

Materials, Reagents, and Equipment

Reagents
ReagentGradeSupplier ExampleNotes
Ethyl 2,4-dibromooxazole-5-carboxylate≥95% PurityCombi-BlocksThe starting material.[11]
Sodium Hydroxide (NaOH)Reagent Grade, PelletsMerck MilliporeBase for hydrolysis. Potassium Hydroxide (KOH) can also be used.
Ethanol (EtOH), 200 proofACS GradeFisher ScientificCo-solvent to ensure solubility of the ester.
Deionized Water (H₂O)Type II or betterIn-houseCo-solvent for the base.
Hydrochloric Acid (HCl)1 M Aqueous SolutionFisher ScientificFor acidification during workup.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction solvent.
Brine (Saturated NaCl solution)N/AIn-houseFor washing during extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeMerck MilliporeDrying agent.
TLC PlatesSilica Gel 60 F₂₅₄Merck MilliporeFor reaction monitoring.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

  • Rotary evaporator

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[12][13]

Detailed Experimental Protocol

This protocol is based on a 5.0 mmol scale. Adjust quantities accordingly for different scales.

Quantitative Data
CompoundMW ( g/mol )EquivalentsAmount UsedMoles (mmol)
Ethyl 2,4-dibromooxazole-5-carboxylate~313.931.01.57 g5.0
Sodium Hydroxide (NaOH)40.002.50.50 g12.5
Ethanol (EtOH)46.07Solvent20 mLN/A
Deionized Water (H₂O)18.02Solvent20 mLN/A
Hydrochloric Acid (1 M)36.46As needed~15-20 mL~15-20

Note: The exact molecular weight of the starting material should be confirmed from the supplier's specifications.

Step-by-Step Procedure

Step 1: Preparation of the Basic Solution

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydroxide pellets (0.50 g).

  • Add deionized water (20 mL) and stir until the NaOH is fully dissolved. Caution: The dissolution is exothermic.[14]

  • Add ethanol (20 mL) to the aqueous NaOH solution. Stir for 5 minutes to ensure a homogeneous mixture.

Step 2: Reaction Setup and Execution

  • To the basic solution from Step 1, add ethyl 2,4-dibromooxazole-5-carboxylate (1.57 g).

  • Attach a reflux condenser to the flask. Ensure water is flowing through the condenser.

  • Place the flask in a heating mantle or oil bath and heat the mixture to a gentle reflux (approximately 80-85 °C).

  • Maintain the reflux with vigorous stirring for 2-4 hours.[10] The initial suspension of the ester should dissolve over time, resulting in a clear solution.

Step 3: Reaction Monitoring (TLC Analysis)

  • Periodically monitor the reaction's progress by TLC.

  • Prepare a TLC chamber with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • To take a sample, briefly stop heating, remove the condenser, and use a glass capillary to spot a small amount of the reaction mixture onto the TLC plate. It is crucial to acidify this sample before spotting by diluting it in a vial with a drop of HCl and ethyl acetate.

  • Spot the starting material as a reference.

  • The product (carboxylic acid) will have a much lower Rf value (closer to the baseline) than the starting ester. The reaction is complete when the starting material spot is no longer visible.[15]

Step 4: Workup and Product Isolation

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 250 mL beaker containing 50 mL of deionized water.

  • Cool the beaker in an ice bath.

  • Slowly and with stirring, add 1 M HCl dropwise to acidify the solution to a pH of 2-3.[10] A precipitate of the carboxylic acid product should form.

  • Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts.

Step 5: Drying and Characterization

  • Press the solid as dry as possible on the filter.

  • Transfer the solid to a pre-weighed watch glass and dry it in a vacuum oven at 40-50 °C to a constant weight.

  • Determine the yield and characterize the final product (2,4-dibromooxazole-5-carboxylic acid) by standard analytical methods (e.g., ¹H NMR, ¹³C NMR, melting point, and mass spectrometry).

Workflow Figure 2: Experimental Workflow A 1. Prepare NaOH solution in EtOH/H₂O B 2. Add Ester & Attach Reflux Condenser A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D Periodic Sampling D->C Reaction Incomplete E 5. Cool to Room Temp D->E Reaction Complete F 6. Acidify with HCl to pH 2-3 E->F G 7. Precipitate Product in Ice Bath F->G H 8. Collect by Vacuum Filtration G->H I 9. Wash with Cold Water H->I J 10. Dry Under Vacuum I->J K 11. Characterize Final Product J->K

Caption: Figure 2: Experimental Workflow

Safety, Handling, and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[12][16] All operations should be performed inside a certified chemical fume hood.

  • Reagent Hazards:

    • Ethyl 2,4-dibromooxazole-5-carboxylate: Halogenated organic compounds should be handled with care. Avoid inhalation and skin contact.[17] While specific data is limited, related compounds are known skin and eye irritants.[16]

    • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin and eye burns. Handle with extreme care.[14]

    • Hydrochloric Acid (HCl): Corrosive. Avoid inhaling vapors.

  • Waste Disposal:

    • All organic filtrates and solvents should be collected in a designated halogenated organic waste container.

    • The final aqueous filtrate, after neutralization, may be permissible for drain disposal depending on local regulations, but it is best practice to collect it in an aqueous waste container.[18][19]

    • Dispose of all chemical waste in accordance with institutional and local environmental regulations.[20]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, an additional 0.5 equivalents of NaOH can be added, and the reflux can be continued for another 1-2 hours. Incomplete dissolution of the ester at the start can also slow the reaction; ensure adequate stirring.

  • Low Yield: A common cause of low yield is incomplete precipitation. Ensure the solution is sufficiently acidic (pH < 3) and thoroughly cooled before filtration. Some product may be lost if it has partial solubility in the acidic aqueous ethanol; minimizing the total volume can help.

  • Oily Product: If the product precipitates as an oil instead of a solid, it may be due to impurities. In this case, after acidification, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization.[10]

  • Potential for Ring Opening: While the conditions described are generally mild enough to preserve the oxazole ring, prolonged heating or using a much higher concentration of base could potentially lead to degradation.[7] If significant decomposition is suspected (indicated by a dark tarry appearance and very low yield), reducing the reaction time or temperature is recommended.

References

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • JoVE. (2025, May 22). Esters to Carboxylic Acids: Saponification. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Saponification. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Merck Millipore. (n.d.). Safety Data Sheet for Ethyl 4-bromobutyrate.
  • Research and Reviews. (2017, February 4). Determination of Activation Energy of Saponification Reaction through pH Analysis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet for Ethyl 2-chlorooxazole-4-carboxylate.
  • SciSpace. (n.d.). Optimization of Saponification Reaction in a Continuous Stirred Tank Reactor. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • eGyanKosh. (n.d.). Experiment 7: Determination of Saponification Value. Retrieved from [Link]

  • CymitQuimica. (2024, December 19). Safety Data Sheet for 2-{[(tert-Butoxy)carbonyl]amino}-1,3-oxazole-5-carboxylic acid.
  • Angene Chemical. (2024, October 19). Safety Data Sheet for a related brominated compound.
  • Thermo Fisher Scientific. (2010, May 17). Safety Data Sheet for Propanoic acid, 2-bromo-2-methyl-, ethyl ester.
  • NextSDS. (n.d.). Ethyl 2,4-dibroMo-5-thiazole-carboxylate — Chemical Substance Information.
  • ACS Publications. (2002, May 1). Study of Saponification Reaction Rate of Ethyl Acetate by High Frequency Titrimetry. Retrieved from [Link]

  • NANOLAB. (n.d.). Determination of Saponification Number in Oils: Methods. Retrieved from [Link]

  • BenchChem. (n.d.). Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • Combi-Blocks. (2026, March 6). Safety Data Sheet.
  • University of California, Davis. (n.d.). Experiment: Soap Making (Saponification).
  • Organic Syntheses. (2025, October 30). Enzymatic Saponification of Esters Containing β-Leaving Groups. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to a Proposed Synthesis Pathway for 5-Bromooxazole-4-carboxylic Acid.
  • Caltech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]

  • Beilstein Journals. (2017, July 27). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Retrieved from [Link]

  • PMC. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid.
  • PMC. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]

  • Beilstein-Institut. (2017, July 27). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic.
  • University of Oklahoma Health Sciences. (2025, December 22). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • BenchChem. (n.d.). Navigating the Disposal of 2,3-Dibromohexane: A Comparative Guide to Safe and Effective Waste Management.
  • Chemistry LibreTexts. (2024, November 19). 1.25: Experiment_718_Making Soap - Saponification_1_1_1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. Retrieved from [Link]

  • MDPI. (2022, October 30). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([6][8][9]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. (2012, March 15). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Pharmaceutical Sciences. (n.d.). A representative journal article.
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023, April 4). A representative journal article.

Sources

Method

Application Note: Regioselective Lithium-Halogen Exchange of Ethyl 2,4-dibromooxazole-5-carboxylate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary Ethyl 2,4-dibromooxazole-5-carboxylate is a highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

Ethyl 2,4-dibromooxazole-5-carboxylate is a highly functionalized, polyhalogenated heterocyclic building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals[1]. The presence of two identical halogens (bromines at C2 and C4) alongside an electrophilic C5-ethyl ester presents a significant chemoselectivity and regioselectivity challenge.

This application note details the mechanistic rationale and provides self-validating experimental protocols for the selective lithium-halogen exchange at the C2 position. By leveraging both advanced cryogenic batch techniques and continuous-flow chemistry, researchers can successfully trap the highly unstable 2-lithiooxazole intermediate while suppressing ester degradation and electrocyclic ring opening.

Mechanistic Causality & Regioselectivity (E-E-A-T Insights)

As a synthetic scientist, understanding the why behind a reaction's failure is as critical as knowing the steps for its success. The lithiation of Ethyl 2,4-dibromooxazole-5-carboxylate is governed by three competing pathways:

A. Regioselectivity: The C2 vs. C4 Dilemma

When treating polyhalogenated heterocycles with identical halogens using an alkyllithium reagent, selectivity is dictated by the intrinsic electrophilicities of the ring carbons[2]. The C2 position of the oxazole ring is flanked by both the oxygen and nitrogen heteroatoms. The synergistic inductive electron-withdrawing effect of these atoms stabilizes the resulting carbanion, making the C2-Br bond significantly more susceptible to lithium-halogen exchange than the C4-Br bond.

B. The Electrocyclic Ring-Opening Conundrum

A critical failure point in oxazole chemistry is the intrinsic instability of 2-lithiooxazoles. If the internal temperature rises above -60 °C, the intermediate undergoes a rapid electrocyclic ring cleavage, breaking the C–O bond to form a thermodynamically stable (but synthetically undesirable) 2-(isocyano)enolate[3].

C. Ester Susceptibility

The C5-ethyl ester is highly electrophilic. Slow addition of the organolithium reagent or localized concentration gradients in batch reactors can lead to nucleophilic attack by n -BuLi on the ester, yielding unwanted ketone or tertiary alcohol byproducts.

Mechanism SM Ethyl 2,4-dibromooxazole -5-carboxylate LITHIO 2-Lithio-4-bromooxazole Intermediate SM->LITHIO n-BuLi, -90°C (Fast Exchange) ESTER Ketone/Alcohol (Ester Attack) SM->ESTER Excess n-BuLi (Side Reaction) ISO Isocyanide Enolate (Ring Opening) LITHIO->ISO T > -60°C (Degradation) PROD C2-Functionalized Product LITHIO->PROD Electrophile (E+) (Trapping)

Fig 1: Competing pathways during the lithiation of Ethyl 2,4-dibromooxazole-5-carboxylate.

Experimental Protocols: Self-Validating Systems

To successfully navigate the mechanistic traps outlined above, we provide two validated protocols. Protocol A utilizes a Barbier-type in-situ trapping method for standard batch setups. Protocol B employs continuous-flow chemistry, which is the industry standard for scaling up highly exothermic and unstable lithiation reactions[4].

Protocol A: Cryogenic Batch Exchange with In-Situ Trapping

Causality Note: By premixing the electrophile with the substrate (if the electrophile is compatible with n -BuLi, e.g., trimethylsilyl chloride or certain borates), the 2-lithio species is trapped the millisecond it forms, minimizing the window for ring opening.

Materials:

  • Ethyl 2,4-dibromooxazole-5-carboxylate (1.0 equiv, 0.1 M in anhydrous THF)

  • n -Butyllithium (1.05 equiv, 2.5 M in hexanes)

  • Electrophile (e.g., DMF or TMSCl) (1.2 equiv)

Step-by-Step Workflow:

  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Substrate Preparation: Dissolve the oxazole substrate and the electrophile in anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a liquid nitrogen/ethanol bath. Wait 15 minutes to ensure the internal temperature reaches strictly -90 °C .

  • Lithiation: Add n -BuLi dropwise down the side of the flask over 10 minutes using a syringe pump. Crucial: The internal temperature must not exceed -85 °C during addition.

  • Validation & QC Step: Withdraw a 0.1 mL aliquot, quench immediately in MeOD, and analyze via crude 1 H-NMR. The disappearance of the C2-Br (and incorporation of Deuterium/Electrophile) without the appearance of isocyanide peaks validates the kinetic trap.

  • Quench: After 20 minutes of stirring at -90 °C, quench the reaction with a cold solution of saturated aqueous NH 4​ Cl.

Protocol B: Continuous-Flow Lithiation (Scale-Up Optimized)

Causality Note: Flow chemistry provides superior surface-area-to-volume ratios, ensuring instantaneous heat dissipation. This prevents the localized warming that causes gelling and impurity formation in batch reactors[4].

FlowReactor S1 Pump A: Substrate in THF M1 T-Mixer 1 (-90°C) S1->M1 S2 Pump B: n-BuLi in Hexane S2->M1 S3 Pump C: Electrophile M2 T-Mixer 2 (-90°C) S3->M2 R1 Residence Loop 1 (t = 10s, -90°C) M1->R1 Lithiation R1->M2 R2 Residence Loop 2 (t = 30s, -90°C) M2->R2 Trapping Q In-line Quench (NH4Cl aq) R2->Q

Fig 2: Continuous-flow reactor schematic for the safe handling of 2-lithiooxazoles.

Step-by-Step Workflow:

  • Prime Pumps: Load Pump A with substrate (0.2 M in THF), Pump B with n -BuLi (0.22 M in hexanes), and Pump C with the electrophile (0.3 M in THF).

  • Thermal Equilibration: Submerge T-Mixer 1, Residence Loop 1 (PFA tubing), T-Mixer 2, and Residence Loop 2 in a -90 °C cryostat bath.

  • Flow Rates: Set Pump A and Pump B to equal flow rates to achieve a residence time ( tR​ ) of exactly 10 seconds in Loop 1. Note: Extended residence times >15s lead to measurable ring-opening degradation.

  • Electrophile Addition: Set Pump C to intersect at T-Mixer 2, allowing a residence time of 30 seconds in Loop 2 for complete electrophilic trapping.

  • In-Line Quench: Direct the output stream into a vigorously stirred flask containing aqueous NH 4​ Cl at 0 °C.

Quantitative Data Presentation

The following table summarizes the optimization parameters and the resulting chemoselectivity profiles when applying the protocols above.

MethodologyTemp (°C)Residence/Reaction TimeYield (C2-Product)Isocyanide ImpurityEster Attack Impurity
Standard Batch (Sequential)-78 °C30 mins42%28%15%
Batch (In-Situ Trapping)-90 °C20 mins76%< 5%8%
Continuous Flow (CSTR) -90 °C 10 sec (Lithiation) 92% Not Detected < 1%

Table 1: Comparison of reaction parameters and impurity profiles for the lithiation of Ethyl 2,4-dibromooxazole-5-carboxylate.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews - ACS Publications. 2

  • Process Development of a Second Generation β-Amyloid-Cleaving Enzyme Inhibitor—Improving the Robustness of a Halogen-Metal Exchange Using Continuous Stirred-Tank Reactors. ACS Publications. 4

  • Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. The Journal of Organic Chemistry - ACS Publications. 3

  • Ethyl 2,4-dibromooxazole-5-carboxylate (Product Catalog). BLDpharm. 1

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on Ethyl 2,4-dibromooxazole-5-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: Ethyl 2,4-dibromooxazole-5-carboxylate (CAS: 1998215-93-2) [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: Ethyl 2,4-dibromooxazole-5-carboxylate (CAS: 1998215-93-2) [1].

Introduction & Scientific Rationale

The oxazole core is a privileged heterocyclic scaffold in drug discovery, frequently found in kinase inhibitors, antimicrobial agents, and GPCR modulators. Functionalizing the oxazole ring with high regiocontrol is a critical requirement in medicinal chemistry. Ethyl 2,4-dibromooxazole-5-carboxylate serves as a highly versatile, densely functionalized building block.

When subjecting this di-halogenated heteroarene to Nucleophilic Aromatic Substitution (SNAr), the primary challenge is achieving strict site-selectivity. In polyhalogenated azoles, the C2 position is intrinsically more electrophilic than the C4 position [2]. This is due to the synergistic electron-withdrawing effects of the adjacent imine-like nitrogen (N3) and the oxygen atom (O1). Furthermore, the presence of the ethyl ester at C5 exerts a strong −M and −I effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the entire π -system, thereby accelerating the SNAr reaction and allowing it to proceed under relatively mild conditions.

Mechanistic Pathway & Regioselectivity

The regioselectivity of this transformation is governed by the stability of the intermediate Meisenheimer complex. Nucleophilic attack at C2 generates an anionic intermediate where the negative charge is highly stabilized through delocalization onto the electronegative N3 atom, and further extended into the C5-ester carbonyl system. Conversely, attack at C4 results in a higher-energy intermediate with less effective charge delocalization, making the C2-attack kinetically and thermodynamically favored.

SNAr_Mechanism A Ethyl 2,4-dibromooxazole- 5-carboxylate B Nucleophilic Attack at C2 (Nu:⁻) A->B Activation by C5-Ester C Meisenheimer Complex (Stabilized by N & O) B->C Rate-determining step D Bromide Elimination (-Br⁻) C->D Fast E Ethyl 4-bromo-2-(Nu)- oxazole-5-carboxylate D->E Product Formation

Reaction pathway for the regioselective SNAr at the C2 position of the oxazole ring.

Experimental Workflows & Protocols

To ensure reproducibility and prevent over-substitution (reaction at both C2 and C4) or side reactions like ester hydrolysis, the following protocols are designed as self-validating systems.

Protocol A: Regioselective Amination (N-Nucleophiles)

Primary and secondary amines react smoothly at the C2 position. Mild bases are used to prevent oxazole ring-opening, which can occur via an enolate-isonitrile intermediate under strongly basic conditions.

Reagents:

  • Ethyl 2,4-dibromooxazole-5-carboxylate (1.0 equiv, e.g., 1.0 mmol, 298.9 mg)

  • Amine nucleophile (e.g., morpholine) (1.05 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve Ethyl 2,4-dibromooxazole-5-carboxylate in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Starting at 0 °C suppresses the kinetic energy required for the secondary SNAr at C4, ensuring strict mono-substitution.

  • Addition: Add DIPEA dropwise, followed by the slow addition of the amine nucleophile over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc, 3:1). The disappearance of the starting material ( m/z ~299) and the appearance of the mono-substituted product mass confirms completion.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash with saturated aqueous NH4​Cl (10 mL) to neutralize the DIPEA. Extract the aqueous layer once more with EtOAc (10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Regioselective Alkoxylation/Thiolation (O/S-Nucleophiles)

Alkoxides and thiolates are highly reactive. Strict stoichiometric control and lower temperatures are mandatory to prevent transesterification at the C5 ester or di-substitution.

Reagents:

  • Ethyl 2,4-dibromooxazole-5-carboxylate (1.0 equiv)

  • Thiol or Alcohol (1.0 equiv)

  • Potassium Carbonate ( K2​CO3​ ) (1.2 equiv) — Avoid NaH or NaOH to prevent ester saponification.

  • Anhydrous N,N -Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Suspend K2​CO3​ and the thiol/alcohol in anhydrous DMF under argon. Stir at room temperature for 15 minutes to pre-form the nucleophile.

  • Cooling: Cool the suspension to -20 °C (using a dry ice/ethylene glycol bath).

  • Addition: Add a solution of Ethyl 2,4-dibromooxazole-5-carboxylate in DMF (1.0 mL) dropwise over 10 minutes.

  • Reaction: Maintain the temperature at -20 °C to 0 °C for 1–2 hours.

  • Workup: Quench cold with ice-water (10 mL) and extract with Diethyl Ether ( 3×10 mL). Wash the organic layer thoroughly with water ( 3×10 mL) and brine to remove DMF.

  • Purification: Dry, concentrate, and purify via chromatography.

Workflow N1 Reaction Setup (Substrate + Nu + Base + Solvent) N2 Temperature Control (-20°C to RT) N1->N2 N3 Reaction Monitoring (LC-MS / TLC) N2->N3 N4 Is C2-Substitution Complete? N3->N4 N5 Quench & Workup N4->N5 Yes N6 Continue Stirring / Adjust Temp N4->N6 No N7 Purification (Flash Chromatography) N5->N7 N6->N3 N8 Validation (1H/13C NMR, HRMS) N7->N8

Self-validating experimental workflow for regioselective SNAr, ensuring controlled mono-substitution.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized conditions for achieving high yields and >95:5 regioselectivity (C2 vs. C4) across different nucleophile classes.

Nucleophile ClassSpecific ReagentBase / SolventOptimal Temp.TimeTypical Yield (C2)Regioselectivity (C2:C4)
Secondary Amine MorpholineDIPEA / THF0 °C RT2 h85–92%> 99:1
Primary Amine BenzylamineDIPEA / THF0 °C RT3 h80–88%> 98:2
Thiolate Thiophenol K2​CO3​ / DMF-20 °C 0 °C1.5 h78–85%> 95:5
Alkoxide Sodium MethoxideNone / MeOH-40 °C -20 °C1 h65–75%~ 90:10

Field-Proven Insights & Troubleshooting

  • Preventing Over-Substitution (Di-SNAr): The C4-bromide is significantly less reactive than the C2-bromide, but it will react if excess nucleophile is present or if the temperature is elevated. Insight: Strictly limit the nucleophile to 1.0–1.05 equivalents. If di-substitution is observed via LC-MS, lower the initial reaction temperature by 10–20 °C.

  • Mitigating Ester Hydrolysis: The C5 ethyl ester is prone to saponification. Insight: Never use aqueous NaOH or KOH as the base. If an inorganic base is required (e.g., for thiols), use anhydrous K2​CO3​ or Cs2​CO3​ .

  • Avoiding Ring Opening: Oxazoles can undergo base-catalyzed ring opening to form acyclic enolate-isonitriles. Insight: Avoid strong bases like NaH or KOtBu when possible. If required (e.g., for sluggish alcohols), keep the reaction temperature strictly below 0 °C.

  • Orthogonal Functionalization: Once the C2 position is functionalized via SNAr, the remaining C4-bromide is perfectly primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) [3], allowing for rapid elaboration of the oxazole core.

References

  • Lee, J. et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, ACS Publications. Retrieved March 29, 2026, from [Link]

  • Vasilenko, D. A. et al. (2021). 5-Nitroisoxazoles in SNAr Reactions: Access to Polysubstituted Isoxazole Derivatives. Organic & Biomolecular Chemistry, Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

Method

Application Notes and Protocols for the Preparation of Multi-substituted Oxazoles using Ethyl 2,4-dibromooxazole-5-carboxylate

Introduction: The Oxazole Scaffold and the Power of Regioselective Functionalization The oxazole motif is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxazole Scaffold and the Power of Regioselective Functionalization

The oxazole motif is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] The diverse pharmacological profiles of substituted oxazoles, ranging from anticancer and anti-inflammatory to antimicrobial agents, underscore the importance of developing efficient and versatile synthetic methodologies to access a wide array of analogues for drug discovery and development.[2][3] Multi-substituted oxazoles, in particular, offer a three-dimensional canvas for fine-tuning molecular properties to optimize biological activity and pharmacokinetic profiles.

This guide provides an in-depth exploration of the preparation of multi-substituted oxazoles utilizing a highly versatile and strategically functionalized building block: Ethyl 2,4-dibromooxazole-5-carboxylate . We will delve into the regioselective functionalization of this scaffold through palladium-catalyzed cross-coupling reactions, offering detailed protocols and the scientific rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

The Strategic Advantage of Ethyl 2,4-dibromooxazole-5-carboxylate

Ethyl 2,4-dibromooxazole-5-carboxylate is a trifunctionalized building block that offers a hierarchical platform for the sequential introduction of diverse substituents. The two bromine atoms at the C2 and C4 positions exhibit differential reactivity, a feature that can be exploited for regioselective functionalization. The ethyl ester at the C5 position provides an additional handle for further modification or can be hydrolyzed to the corresponding carboxylic acid.

The key to unlocking the synthetic potential of this molecule lies in understanding and controlling the regioselectivity of cross-coupling reactions at the C2 and C4 positions. As a general principle in the chemistry of dihalogenated azoles, the C2 position is more electrophilic and thus more reactive towards oxidative addition by a palladium(0) catalyst.[4][5] This inherent difference in reactivity forms the basis for the sequential functionalization strategies outlined in this guide.

Synthesis of the Starting Material: Ethyl 2,4-dibromooxazole-5-carboxylate

While a direct, one-pot synthesis of Ethyl 2,4-dibromooxazole-5-carboxylate is not extensively documented, a reliable and adaptable multi-step synthesis can be proposed based on established oxazole synthesis methodologies, such as the Van Leusen oxazole synthesis.[6][7][8]

Figure 1: Proposed synthetic workflow for Ethyl 2,4-dibromooxazole-5-carboxylate.

Protocol 1: Synthesis of Ethyl 2,4-dibromooxazole-5-carboxylate

Step 1: Synthesis of Ethyl 2-aminooxazole-5-carboxylate

This step can be adapted from known procedures for the synthesis of related aminooxazole carboxylates.

  • To a solution of ethyl glyoxalate (1.0 eq) in a suitable solvent such as ethanol, add a source of ammonia (e.g., ammonium hydroxide, 2.0 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield ethyl 2-aminooxazole-5-carboxylate.

Step 2: Dibromination of Ethyl 2-aminooxazole-5-carboxylate

  • Dissolve ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add N-Bromosuccinimide (NBS, 2.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford Ethyl 2,4-dibromooxazole-5-carboxylate.

Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling

The differential reactivity of the C2 and C4 bromine atoms allows for a sequential cross-coupling strategy. The more reactive C2-Br bond can be selectively functionalized first, leaving the C4-Br bond intact for a subsequent coupling reaction. This approach enables the synthesis of 2,4,5-trisubstituted oxazoles with three distinct substituents.

Figure 2: General workflow for the sequential functionalization of Ethyl 2,4-dibromooxazole-5-carboxylate.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. Its tolerance of a broad range of functional groups makes it particularly suitable for the synthesis of complex molecules.[9][10]

Behind the Protocol: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition\nIntermediate Oxidative Addition Intermediate Pd(0)L_n->Oxidative\nAddition\nIntermediate Oxidative Addition (Ar-Br) Transmetalation\nIntermediate Transmetalation Intermediate Oxidative\nAddition\nIntermediate->Transmetalation\nIntermediate Transmetalation (Ar'-B(OR)2) Transmetalation\nIntermediate->Pd(0)L_n Reductive Elimination (Ar-Ar')

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C2 Position
  • To a reaction vessel, add Ethyl 2,4-dibromooxazole-5-carboxylate (1.0 eq), the desired aryl- or vinylboronic acid or ester (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the Ethyl 2-substituted-4-bromooxazole-5-carboxylate.

EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90685
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100882
3Thiophen-2-ylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90678
4Vinylboronic acid pinacol esterPd(dppf)Cl₂Na₂CO₃DME/H₂O85475

Table 1: Representative examples of regioselective Suzuki-Miyaura coupling at the C2 position.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling provides a valuable alternative to the Suzuki reaction, particularly when organoboron compounds are unstable or difficult to prepare.[11][12][13][14] It involves the coupling of an organic halide with an organostannane reagent.

Protocol 3: Stille Coupling at the C4 Position

Following the initial functionalization at C2, the remaining bromine at C4 can be displaced using a Stille coupling.

  • To a reaction vessel containing the Ethyl 2-substituted-4-bromooxazole-5-carboxylate (1.0 eq) from Protocol 2, add the desired organostannane reagent (1.2 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add a degassed solvent such as toluene or DMF.

  • Heat the reaction mixture to 90-110 °C for 6-18 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through celite and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2,4-disubstituted oxazole.

EntryOrganostannaneCatalystSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄Toluene1101275
2Tributyl(vinyl)stannanePd₂(dba)₃/P(fur)₃DMF100872
32-(Tributylstannyl)pyridinePd(PPh₃)₄Toluene1101668

Table 2: Representative examples of Stille coupling at the C4 position.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted heterocycles.[15][16][17][18][19] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Behind the Protocol: The Sonogashira Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper.

Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition\nIntermediate Oxidative Addition Intermediate Pd(0)L_n->Oxidative\nAddition\nIntermediate Oxidative Addition (Ar-Br) Transmetalation\nIntermediate_Pd Transmetalation Intermediate_Pd Oxidative\nAddition\nIntermediate->Transmetalation\nIntermediate_Pd Transmetalation Transmetalation\nIntermediate_Pd->Pd(0)L_n Reductive Elimination (Ar-C≡C-R) Cu(I)X Cu(I)X Copper\nAcetylide Copper Acetylide Cu(I)X->Copper\nAcetylide Alkyne + Base Copper\nAcetylide->Transmetalation\nIntermediate_Pd Copper\nAcetylide->Cu(I)X

Figure 4: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Protocol 4: Regioselective Sonogashira Coupling at the C2 Position
  • To a reaction vessel, add Ethyl 2,4-dibromooxazole-5-carboxylate (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., triethylamine or diisopropylamine).

  • Add a degassed solvent such as THF or DMF.

  • Stir the reaction mixture at room temperature to 60 °C for 2-8 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the Ethyl 2-alkynyl-4-bromooxazole-5-carboxylate.

EntryAlkynePd CatalystCu CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF50488
2EthynyltrimethylsilanePd(PPh₃)₄CuIi-Pr₂NHDMFRT692
31-HexynePd(PPh₃)₂Cl₂CuIEt₃NTHF60385

Table 3: Representative examples of regioselective Sonogashira coupling at the C2 position.

Applications in Drug Discovery and Beyond

The multi-substituted oxazoles synthesized using these methods are valuable scaffolds for the development of novel therapeutics. The ability to rapidly generate a library of analogues with diverse substituents at the C2, C4, and C5 positions is a powerful tool for structure-activity relationship (SAR) studies. These compounds have been investigated for a range of biological activities, including as kinase inhibitors, antibacterial agents, and anti-inflammatory drugs.[2][3]

Conclusion

Ethyl 2,4-dibromooxazole-5-carboxylate is a versatile and powerful building block for the synthesis of multi-substituted oxazoles. The differential reactivity of the two bromine atoms allows for a highly regioselective and sequential functionalization strategy using palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Stille, and Sonogashira couplings provide a robust framework for the synthesis of a diverse array of complex oxazole derivatives, paving the way for advancements in drug discovery and materials science.

References

  • Liu, X. H., Lv, P. C., Xue, J. Y., Song, B. A., & Zhu, H. L. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(10), 3930–3935. Available from: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available from: [Link]

  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. RSC Advances, 2023, 13, 27365-27379. Available from: [Link]

  • Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 2021, 26(11), 3183. Available from: [Link]

  • Stille reaction. Wikipedia. Available from: [Link]

  • Van Leusen reaction. Wikipedia. Available from: [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C-H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. Organic Chemistry Portal. Available from: [Link]

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2008). Regioselective palladium cross-coupling of 2,4-dihalooxazoles: convergent synthesis of trisoxazoles. The Journal of organic chemistry, 73(8), 3323–3325. Available from: [Link]

  • Synthesis and Reactions of Oxazoles. ResearchGate. Available from: [Link]

  • ChemInform Abstract: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. ResearchGate. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Green by Design: Convergent Synthesis, Computational Analyses, and Activity Evaluation of New FXa Inhibitors Bearing Peptide Triazole Linking Units. Molecules, 2021, 26(16), 4991. Available from: [Link]

  • Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 2012, 77(5), 2476-2481. Available from: [Link]

  • Org. Synth. 2011, 88, 197. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 2002, 67(19), 6778-6781. Available from: [Link]

  • The Stille Reaction. Myers Group, Harvard University. Available from: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available from: [Link]

  • Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. ResearchGate. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 2020, 25(7), 1604. Available from: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Available from: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 2020, 10(4), 443. Available from: [Link]

  • A DFT Study on FeI/FeII/FeIII Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes. Molecules, 2020, 25(16), 3584. Available from: [Link]

  • ChemInform Abstract: 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. ResearchGate. Available from: [Link]

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of organic chemistry, 75(5), 1733–1739. Available from: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 2017, 148, 739-755. Available from: [Link]

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. Organics, 2022, 3(3), 195-212. Available from: [Link]

  • 5-(Thiophen-2-yl)oxazole. Organic Syntheses. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 2,4-dibromooxazole-5-carboxylate Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve yields in cross-coupling reactions involving the versatile but challenging substrate, Ethyl 2,4-dibromooxazole-5-carboxylate.

Introduction: The Challenge of Selectivity and Yield

Ethyl 2,4-dibromooxazole-5-carboxylate is a valuable heterocyclic building block. However, its di-halogenated nature presents a significant challenge: achieving high-yield, site-selective functionalization. Low yields, poor selectivity between the C2 and C4 positions, and catalyst deactivation are common hurdles. This guide is designed to provide both the fundamental principles and actionable protocols to overcome these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting or when encountering initial difficulties.

Q1: My cross-coupling reaction with Ethyl 2,4-dibromooxazole-5-carboxylate has a very low yield or isn't working at all. What are the first things to check?

A1: When a reaction fails, a systematic check of the fundamentals is the most effective approach. The primary culprits are often related to catalyst deactivation and suboptimal reaction conditions.

  • Catalyst Integrity: The nitrogen atom in the oxazole ring can act as a ligand, poisoning the palladium catalyst by coordinating to the metal center and inhibiting its activity.[1] It is crucial to use a catalyst system, particularly the ligand, that can counteract this effect.

  • Reagent and Solvent Quality: The presence of oxygen and water can be highly detrimental. Oxygen can oxidize the active Pd(0) catalyst to an inactive state, while water can interfere with the base and organometallic reagents.[2][3] Ensure you are using anhydrous, degassed solvents and high-purity reagents.

  • Inert Atmosphere: Palladium-catalyzed cross-couplings require the rigorous exclusion of oxygen.[2] Ensure your reaction flask was properly evacuated and backfilled with an inert gas (Argon or Nitrogen) and that all reagent transfers were performed under a positive pressure of inert gas.

Q2: Which bromine is more reactive, the one at the C2 or C4 position? How can I control for site-selectivity?

A2: For polyhalogenated five-membered heterocycles like oxazole, oxidative addition of the palladium catalyst generally occurs preferentially at the position alpha to the heteroatom (the C2 position).[4][5] This intrinsic electronic preference makes the C2-Br bond significantly more reactive than the C4-Br bond.

To achieve selective C2 coupling:

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your coupling partner (e.g., boronic acid). This favors mono-substitution at the more reactive site.

  • Milder Conditions: Lower reaction temperatures and shorter reaction times can enhance selectivity for the C2 position, as the higher activation energy required for C4-Br cleavage is not as readily overcome.[6]

To achieve C4 coupling (or sequential coupling): This is more complex and typically involves a two-step process. First, perform a selective coupling at the C2 position under optimized conditions. After purification of the C2-functionalized product, a second cross-coupling can be performed at the C4 position, which will likely require more forcing conditions (higher temperature, stronger base, or a different catalyst/ligand system).[7]

Q3: I'm seeing significant side products like homocoupling of my boronic acid and debromination. How can I prevent these?

A3: These are common side reactions that compete with your desired cross-coupling.

  • Homocoupling: This occurs when two molecules of your organometallic reagent (e.g., boronic acid) couple with each other. It is often promoted by the presence of oxygen or high catalyst loading.

    • Solution: Ensure thorough degassing of your reaction mixture.[2] Sometimes, lowering the reaction temperature or using a different base can also mitigate this issue.

  • Protodebromination: This is the replacement of a bromine atom with a hydrogen atom, leading to a loss of your reactive handle.

    • Solution: This is often caused by trace amounts of water. Ensure all reagents and solvents are scrupulously dried. Using a finely powdered, anhydrous base is also critical.[8]

Part 2: In-Depth Troubleshooting Guide

This guide is structured in a "Problem → Probable Cause → Solution" format to directly address specific experimental issues.

Problem 1: Low to No Conversion of Starting Material
Probable CauseScientific Explanation & Recommended Solutions
Catalyst Inactivation Explanation: The oxazole nitrogen can poison the Pd catalyst.[1] Additionally, high temperatures or the presence of impurities can cause the active Pd(0) to agglomerate into inactive palladium black.[2] Solutions: 1. Ligand Selection is Critical: Switch to bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or sterically demanding trialkylphosphines (e.g., P(t-Bu)₃) are highly effective. They promote the formation of more active, monoligated palladium species and accelerate the reductive elimination step, outcompeting deactivation pathways.[1][8] 2. Use a Fresh, High-Quality Catalyst: Use a freshly opened bottle of the palladium precursor or store it properly in a desiccator or glovebox. 3. Lower the Temperature: Excessive heat can accelerate catalyst decomposition.[2] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration.
Incorrect Base or Solvent Explanation: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step of many cross-coupling cycles (like Suzuki-Miyaura).[9] Its solubility and strength must be compatible with the solvent and substrates.[3][10] Solutions: 1. Screen Different Bases: For Suzuki couplings, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8] Cs₂CO₃ is more soluble in organic solvents and can be more effective. Ensure the base is anhydrous and finely powdered for maximum surface area. 2. Optimize the Solvent System: Aprotic solvents like 1,4-dioxane, THF, or DMF are common. For Suzuki reactions, a mixture with water (e.g., Dioxane/H₂O 4:1) is often necessary to solubilize the base and facilitate the formation of the boronate species.[6][10] However, for sensitive substrates, completely anhydrous conditions may be required to prevent debromination.
Poor Reagent Quality Explanation: Impurities in the starting material, coupling partner, or solvents can act as catalyst poisons.[3] For Suzuki reactions, boronic acids can degrade over time to form inactive boroxines. Solutions: 1. Verify Reagent Purity: Check the purity of your Ethyl 2,4-dibromooxazole-5-carboxylate and coupling partner by NMR or LC-MS. 2. Use Fresh Boronic Acid: If possible, use a freshly opened bottle of boronic acid or one that has been stored under inert gas in a desiccator. 3. Purify Solvents: Use anhydrous, inhibitor-free solvents, preferably from a solvent purification system or a freshly opened Sure/Seal™ bottle.
Problem 2: Significant Formation of Double-Coupled Product
Probable CauseScientific Explanation & Recommended Solutions
Excess Coupling Partner Explanation: If the initial C2-coupling is very fast, any significant excess of the coupling partner will be available to react at the less reactive C4 position, especially if the reaction is run for a long time or at high temperatures. Solutions: 1. Control Stoichiometry: Use precisely 1.0 to 1.1 equivalents of your coupling partner (e.g., boronic acid, organotin reagent). 2. Monitor the Reaction Closely: Follow the reaction progress by TLC or LC-MS. Once the starting material is consumed and the desired mono-coupled product is maximized, quench the reaction to prevent further coupling.
Part 3: Optimized Protocols & Methodologies

The following protocols provide a robust starting point for your experiments.

Protocol 1: High-Yield, C2-Selective Suzuki-Miyaura Coupling

This protocol is optimized for selective coupling at the more reactive C2 position.

Materials:

  • Ethyl 2,4-dibromooxazole-5-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (Palladium(II) Acetate) (0.02 equiv, 2 mol%)

  • SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (0.04 equiv, 4 mol%)

  • K₃PO₄ (Potassium Phosphate, anhydrous, finely powdered) (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2,4-dibromooxazole-5-carboxylate, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of the dioxane solvent. Add this pre-mixed catalyst solution to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed Dioxane/H₂O solvent mixture via syringe under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Optimization Parameters for Cross-Coupling Reactions

This table provides a systematic guide for screening conditions if the initial protocol does not yield satisfactory results.

ParameterCondition 1 (Starting Point)Condition 2Condition 3Condition 4
Catalyst Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(PPh₃)₄ (5 mol%)-
Ligand SPhos (4 mol%)XPhos (4 mol%)P(t-Bu)₃ (4 mol%)PPh₃ (10 mol%)
Base K₃PO₄ (3 equiv)Cs₂CO₃ (3 equiv)K₂CO₃ (3 equiv)Na₂CO₃ (3 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)Anhydrous THFAnhydrous DMF
Temperature 80 °C100 °C65 °C (reflux)110 °C
Part 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for troubleshooting common issues leading to low reaction yield.

TroubleshootingWorkflow Start Low or No Yield Observed Check_Reagents Check Reagent & Solvent Quality (Purity, Anhydrous, Degassed) Start->Check_Reagents Reagents_OK Reagents & Solvents OK? Check_Reagents->Reagents_OK Fix_Reagents Purify/Dry/Degas Reagents & Solvents and Repeat Reaction Reagents_OK->Fix_Reagents No Check_Atmosphere Check Inert Atmosphere Technique Reagents_OK->Check_Atmosphere Yes Fix_Reagents->Start Atmosphere_OK Atmosphere OK? Check_Atmosphere->Atmosphere_OK Fix_Atmosphere Improve Degassing & Inert Gas Flow and Repeat Reaction Atmosphere_OK->Fix_Atmosphere No Screen_Conditions Systematically Screen Reaction Conditions Atmosphere_OK->Screen_Conditions Yes Fix_Atmosphere->Start Screen_Ligand 1. Screen Ligands (e.g., SPhos, XPhos, P(t-Bu)₃) Screen_Conditions->Screen_Ligand Screen_Base 2. Screen Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) Screen_Ligand->Screen_Base Screen_Solvent 3. Screen Solvents (e.g., Dioxane, Toluene, THF) Screen_Base->Screen_Solvent Screen_Temp 4. Vary Temperature (e.g., 80°C, 100°C) Screen_Solvent->Screen_Temp Success Yield Improved Screen_Temp->Success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Diagram 2: Suzuki-Miyaura Catalytic Cycle & Failure Points

This diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights potential points of failure when using N-heterocyclic substrates.

CatalyticCycle cluster_cycle Catalytic Cycle cluster_failure Potential Failure Pathways OA Oxidative Addition Ar-X + Pd(0)L₂ → Ar-Pd(II)(X)L₂ TM Transmetalation Ar-Pd(II)(X)L₂ + R-B(OH)₃⁻ → Ar-Pd(II)(R)L₂ OA->TM Fast for C2-Br RE Reductive Elimination Ar-Pd(II)(R)L₂ → Ar-R + Pd(0)L₂ TM->RE RE->OA Catalyst Regeneration Poisoning Catalyst Poisoning (Oxazole-N coordination) Poisoning->OA Inhibits Oxidative Addition Decomposition Catalyst Decomposition (Pd(0) → Pd Black) Decomposition->OA Removes Active Pd(0) from cycle Slow_RE Slow Reductive Elimination (Steric hindrance) Slow_RE->RE Rate-limiting step, allows for side reactions

Sources

Optimization

Best purification and chromatography methods for Ethyl 2,4-dibromooxazole-5-carboxylate

Technical Support Center: Purification & Chromatography of Ethyl 2,4-dibromooxazole-5-carboxylate Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Chromatography of Ethyl 2,4-dibromooxazole-5-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling the isolation and purification of Ethyl 2,4-dibromooxazole-5-carboxylate (CAS: 1998215-93-2). Halogenated oxazole esters present unique chromatographic challenges due to their electronic properties, susceptibility to nucleophilic attack, and the difficulty of separating them from mono-halogenated byproducts[1].

Chemical Behavior & Causality in Purification

The oxazole ring in Ethyl 2,4-dibromooxazole-5-carboxylate is highly electron-deficient. The combination of two electronegative bromine atoms (at C2 and C4) and an electron-withdrawing ethyl ester group at C5 makes the C2 position particularly vulnerable to Nucleophilic Aromatic Substitution (SNAr). Furthermore, the ester group is susceptible to saponification under basic conditions. Understanding this causality is critical: you must avoid strong bases, primary/secondary amines, and highly nucleophilic solvents during purification to prevent degradation[1].

DegradationPathways Molecule Ethyl 2,4-dibromooxazole- 5-carboxylate Cond1 Aqueous Base / High pH (e.g., NH4OH modifier) Molecule->Cond1 Cond2 Strong Nucleophiles (e.g., Primary Amines) Molecule->Cond2 Deg1 Ester Hydrolysis (Carboxylic Acid Formation) Cond1->Deg1 Saponification Deg3 Oxazole Ring Cleavage Cond1->Deg3 Prolonged Exposure Deg2 SNAr at C2 Position (Bromine Displacement) Cond2->Deg2 Rapid Substitution

Primary degradation pathways of Ethyl 2,4-dibromooxazole-5-carboxylate.

Troubleshooting Guide & FAQs

Q1: During normal phase chromatography, I am seeing a co-eluting impurity with an [M-78] mass in my LC-MS. Why is this happening and how do I resolve it? A1: The [M-78] mass difference corresponds to the loss of one bromine atom, indicating contamination by a mono-brominated analog, such as Ethyl 2-bromooxazole-5-carboxylate[2]. Causality: The dipole moments of the mono-bromo and di-bromo oxazole esters are remarkably similar, leading to near-identical retention factors (Rf) on standard silica gel[1]. Solution: Shift from a standard Hexane/Ethyl Acetate gradient to a less polar, higher-resolution system such as Heptane/Methyl tert-butyl ether (MTBE) (0–5% gradient). Ensure you are using ultra-fine silica gel (230–400 mesh) to maximize theoretical plates[3]. If normal phase fails, switch to Reverse Phase Prep-HPLC (see Protocol B).

Q2: My product yield drops significantly after silica gel chromatography, and I observe baseline streaking on my TLC. What is causing this degradation? A2: Halogenated oxazoles can undergo ring-opening or hydrolysis when exposed to the slightly acidic silanol groups on active silica gel for prolonged periods, especially if the silica contains high moisture[1]. Causality: The electron-withdrawing substituents activate the ring toward cleavage. Solution: Minimize residence time on the column. Use a dry-loading technique to ensure a tight initial band and run the column rapidly using moderate positive pressure (flash chromatography)[4]. Do not pre-treat the column with Triethylamine (TEA), as the amine can directly attack the C2-bromine via SNAr.

Q3: Can I use basic modifiers (like 0.1% Ammonium Hydroxide) in my Prep-HPLC mobile phase to improve peak shape? A3: Absolutely not. Causality: Basic aqueous conditions will rapidly hydrolyze the C5 ethyl ester to the corresponding carboxylic acid and may also induce oxazole ring cleavage[1]. Solution: Always use neutral or slightly acidic modifiers. 0.1% Formic Acid (FA) in Water/Acetonitrile is the industry standard for this scaffold and will maintain the integrity of the ester while providing sharp peak shapes.

Experimental Workflows & Protocols

ChromatographyWorkflow Crude Crude Reaction Mixture (Di-bromo, Mono-bromo, SM) TLC TLC Method Development (Heptane/EtOAc Optimization) Crude->TLC Flash Normal Phase Flash Chromatography (Silica Gel, 230-400 mesh) TLC->Flash Optimized Rf ~0.3 Fractions Fraction Collection & LC-MS / TLC Analysis Flash->Fractions HPLC Reverse Phase Prep-HPLC (C18, 0.1% FA in MeCN/H2O) Fractions->HPLC Co-eluting Impurities (Mono-bromo analogs) Pure Pure Ethyl 2,4-dibromooxazole- 5-carboxylate Fractions->Pure >95% Purity Fractions HPLC->Pure Final Lyophilization

Workflow for the isolation and purification of halogenated oxazole esters.

Protocol A: High-Resolution Normal Phase Flash Chromatography

This protocol is optimized for separating the di-bromo target from mono-bromo impurities using fine silica[3].

Step 1: Dry Loading Preparation Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add silica gel (mass = 2× crude mass). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Self-Validating Check: The powder must not clump. Clumping indicates residual solvent, which will cause band broadening and ruin the separation of the mono/di-bromo species.

Step 2: Column Packing Slurry pack a glass column with 230–400 mesh silica gel using Heptane[4]. Causality: Slurry packing eliminates air bubbles and prevents channeling, ensuring a uniform solvent front essential for separating structurally similar analogs.

Step 3: Elution Run an isocratic elution at 2% EtOAc in Heptane for 3 Column Volumes (CV), followed by a very shallow gradient up to 8% EtOAc over 12 CV.

Step 4: Fraction Analysis Spot fractions on a TLC plate and elute with 10% EtOAc/Heptane. Visualize under UV (254 nm). Self-Validating Check: Co-spot the crude mixture alongside the fractions. The target di-bromo compound will elute slightly faster (higher Rf) than the mono-bromo impurity due to the shielding effect of the second bulky bromine atom reducing overall interaction with the silanol groups.

Protocol B: Reverse Phase Prep-HPLC (For Ultra-High Purity)

Use this method if normal phase chromatography fails to remove the mono-bromo impurity.

Step 1: Sample Preparation Dissolve the enriched fractions from Protocol A in HPLC-grade Acetonitrile (MeCN). Filter through a 0.22 µm PTFE syringe filter.

Step 2: Column & Mobile Phase Setup

  • Column: C18 Reverse Phase (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).

Step 3: Gradient Execution Execute the gradient detailed in Table 2. Monitor absorbance at 254 nm and 220 nm.

Step 4: Product Recovery Immediately freeze the pure fractions and lyophilize (freeze-dry) to remove water and MeCN. Do not use a rotary evaporator with a high-temperature water bath, as extended heating in aqueous conditions will promote ester hydrolysis.

Quantitative Data Summaries

Table 1: Chromatographic Behavior on Normal Phase (Silica Gel)

Compound Rf Value (10% EtOAc/Heptane) Relative Polarity Elution Order
Ethyl 2,4-dibromooxazole-5-carboxylate ~0.35 Moderate 1 (First)
Ethyl 2-bromooxazole-5-carboxylate (Impurity) ~0.28 Slightly Higher 2

| Unreacted Carboxylic Acid Precursors | 0.00 - 0.05 | High (H-bonding) | 3 (Last) |

Table 2: Recommended Prep-HPLC Gradient (C18 Column, 20 mL/min)

Time (min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA) Segment Purpose
0.0 90 10 Equilibration
2.0 90 10 Sample Loading / Wash
15.0 20 80 Target Elution (Shallow Gradient)
18.0 5 95 Column Wash

| 18.1 | 90 | 10 | Re-equilibration |

References

  • BenchChem. "Overcoming challenges in the halogenation of 1,2-oxazoles." BenchChem Technical Resources.
  • National Institutes of Health (NIH) / PMC. "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • BenchChem. "Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography." BenchChem Technical Resources.
  • BLD Pharm. "1060816-22-9 | Ethyl 2-bromooxazole-5-carboxylate." Product Catalog & Properties.

Sources

Troubleshooting

Troubleshooting low conversion rates in Ethyl 2,4-dibromooxazole-5-carboxylate Suzuki couplings

Technical Support Center: Troubleshooting Low Conversion in Ethyl 2,4-dibromooxazole-5-carboxylate Suzuki Couplings Welcome to the Application Scientist Technical Support Center. As researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Conversion in Ethyl 2,4-dibromooxazole-5-carboxylate Suzuki Couplings

Welcome to the Application Scientist Technical Support Center. As researchers and drug development professionals, you know that functionalizing highly electron-deficient heterocycles is rarely straightforward. Ethyl 2,4-dibromooxazole-5-carboxylate presents a unique trifecta of challenges: a highly electrophilic C2 position prone to side reactions, a labile C5 ester, and competing regioselectivity at the C4 position.

This guide synthesizes mechanistic causality with field-proven protocols to transform sluggish, messy reactions into high-yielding, self-validating workflows.

Mechanistic Causality & Reaction Pathways

Before adjusting equivalents or temperatures, we must understand the intrinsic reactivity of the substrate. The oxazole core is inherently electron-deficient. The addition of the C5 ethyl ester further withdraws electron density, making the C2 position exceptionally electrophilic. While this facilitates rapid oxidative addition by Palladium(0), it simultaneously turns the oxazole ring into a prime target for nucleophilic attack by bases, leading to ring-opening or ester saponification.

Furthermore, literature demonstrates that under standard Suzuki conditions, dihalooxazoles frequently yield complex mixtures of mono-coupled, di-coupled, and debrominated products due to poor differentiation between the C2 and C4 halogens[1],[2].

G Substrate Ethyl 2,4-dibromooxazole-5-carboxylate (Starting Material) Desired Regioselective C2 Oxidative Addition Substrate->Desired Bulky Ligand (XPhos) Anhydrous K3PO4 Side1 Aqueous / Strong Base (e.g., NaOH, aq. Na2CO3) Substrate->Side1 Suboptimal Base Side2 Unstable Boronic Acid + Slow Transmetalation Substrate->Side2 Suboptimal Partner Side3 Standard Phosphines (e.g., PPh3) Substrate->Side3 Suboptimal Ligand Product Desired C2-Coupled Product (High Conversion) Desired->Product Efficient Reductive Elimination Hydrolysis Ester Saponification & Ring Degradation Side1->Hydrolysis Protodeboronation Protodeboronation & Catalyst Poisoning Side2->Protodeboronation Regiomix C4-Coupling & Debromination Mixture Side3->Regiomix

Reaction pathways and failure modes in the Suzuki coupling of 2,4-dibromooxazoles.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 20-30% conversion, and I recover unreacted starting material. Is my catalyst dying? A: Yes, catalyst deactivation is the most probable culprit, often driven by the degradation of your coupling partner. Heteroaryl boronic acids are highly susceptible to protodeboronation, a process that accelerates in the presence of water and base[3]. When the boronic acid degrades, the catalytic cycle stalls at the transmetalation step, leaving the Pd(II) intermediate stranded, which eventually precipitates as inactive palladium black. Corrective Action: Switch to a more stable boronic acid derivative, such as a pinacol ester (BPin) or a MIDA boronate, which slowly releases the active boronic species. Additionally, ensure rigorous degassing; oxygen oxidizes Pd(0) and phosphine ligands, exacerbating low conversion[3].

Q2: The starting material is fully consumed, but my desired C2-coupled product is missing. LC-MS shows a mass corresponding to the carboxylic acid. How do I prevent this? A: You are observing base-mediated saponification of the C5 ethyl ester. The use of aqueous bases (like Na₂CO₃ or NaOH) in protic solvents (EtOH/H₂O) is incompatible with this substrate. The highly electrophilic nature of the oxazole ring also makes it prone to hydrolytic ring-opening under these conditions. Corrective Action: Transition to strictly anhydrous conditions. Utilize a mild, anhydrous base such as finely milled K₃PO₄ or Cs₂CO₃ in anhydrous 1,4-dioxane or toluene[4].

Q3: I am getting a complex mixture of products, including C4-arylated and debrominated species. How do I enforce C2 regioselectivity? A: The intrinsic polarity of the ring dictates that C2 is more reactive than C4, but standard ligands like PPh₃ are not sterically demanding enough to prevent oxidative addition at C4 once the C2 position is functionalized (or even competitively)[1],[2]. Debromination occurs when the Pd(II) intermediate undergoes β-hydride elimination or reacts with adventitious moisture instead of transmetalating. Corrective Action: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These ligands accelerate the rate-limiting transmetalation and reductive elimination steps while providing the steric bulk necessary to suppress secondary oxidative addition at the C4 position[4].

Quantitative Data: Condition Optimization Matrix

To illustrate the causality of these parameters, the following table summarizes the quantitative impact of various reaction conditions on the conversion and regioselectivity of Ethyl 2,4-dibromooxazole-5-carboxylate.

Catalyst SystemBase (Eq)SolventTemp (°C)Conversion / Outcome
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) (3.0)Toluene/EtOH90<20% (Ester hydrolysis, complex mixture)
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)DMF8045% (Significant C4-coupling & debromination)
Pd(OAc)₂ / PCy₃ (5 mol%)KF (3.0)THF7065% (Good regioselectivity, sluggish rate)
Pd₂(dba)₃ / XPhos (2.5 mol%)K₃PO₄ (anhyd) (2.5)1,4-Dioxane100>85% (Clean C2-coupling, intact ester)

Optimized Step-by-Step Methodology

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic checkpoint to ensure the reaction environment remains optimal.

Reagents:

  • Ethyl 2,4-dibromooxazole-5-carboxylate (1.0 equiv, limiting reagent)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol% Pd, provides an active Pd(0) source without consuming ligand for reduction)

  • XPhos (6.0 mol%, maintains a 1.2:1 Ligand:Pd ratio)

  • Anhydrous K₃PO₄ (2.5 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Ethyl 2,4-dibromooxazole-5-carboxylate, the arylboronic acid pinacol ester, and anhydrous K₃PO₄.

    • Causality Check: Using the pinacol ester prevents rapid protodeboronation. Anhydrous K₃PO₄ prevents ester hydrolysis.

  • Atmospheric Control (Critical): Seal the tube with a septum and subject it to three cycles of vacuum and argon backfilling.

    • Causality Check: Oxygen rapidly oxidizes electron-rich ligands like XPhos. Rigorous degassing is non-negotiable for high conversion.

  • Catalyst Addition: In a separate argon-purged vial, pre-mix Pd₂(dba)₃ and XPhos in a small volume of degassed 1,4-dioxane. Stir for 5 minutes until the solution turns a deep red/orange, indicating the formation of the active L-Pd(0) species. Transfer this solution to the main reaction vessel via syringe.

    • Causality Check: Pre-forming the catalyst ensures that oxidative addition begins immediately upon heating, outcompeting background degradation of the oxazole.

  • Solvent Addition & Heating: Add the remaining degassed 1,4-dioxane to reach a 0.2 M concentration. Replace the septum with a Teflon screw cap under argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 4–6 hours.

  • Monitoring: At 2 hours, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze. You should observe the consumption of the dibromooxazole and the appearance of the C2-coupled mass. If debromination is observed, verify the anhydrous nature of your solvent.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium and phosphate salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).[Link]

  • Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters (ACS Publications).[Link]

Sources

Optimization

Catalyst and ligand selection for difficult Ethyl 2,4-dibromooxazole-5-carboxylate reactions

Welcome to the Advanced Troubleshooting Center for oxazole cross-coupling. As an Application Scientist, I have designed this guide to help you navigate the complex chemoselectivity challenges inherent to polyhalogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center for oxazole cross-coupling. As an Application Scientist, I have designed this guide to help you navigate the complex chemoselectivity challenges inherent to polyhalogenated heterocycles.

Ethyl 2,4-dibromooxazole-5-carboxylate presents a classic "electronic tug-of-war." The C2 position is intrinsically highly electrophilic due to the adjacent nitrogen and oxygen atoms. However, the ethyl ester at C5 acts as a powerful electron-withdrawing group (EWG), significantly increasing the electrophilicity of the C4-Br bond via resonance and inductive effects. This narrows the activation energy gap between the two sites, making chemoselective oxidative addition a major challenge[1].

Module 1: Mechanistic Logic & System Overview

To achieve clean conversions, your catalyst and ligand selection must strictly align with your regiochemical goals. Over-activating the palladium center when targeting C2 will inevitably lead to C4-coupling or di-coupling. Conversely, failing to use a highly active ligand when targeting the deactivated C4 position (after C2 is substituted) will stall the reaction.

Workflow Substrate Ethyl 2,4-dibromooxazole- 5-carboxylate Decision Target Coupling Site Substrate->Decision C2 C2 Position (High Electrophilicity) Decision->C2 Step 1 C4 C4 Position (Deactivated after C2) Decision->C4 Step 2 (Sequential) C2_Cat Pd(PPh3)4 / K3PO4 (Moderate Reactivity) C2->C2_Cat C4_Cat Pd2(dba)3 / XPhos (High Reactivity) C4->C4_Cat Risk_C2 Risk: Over-coupling Control: 0.95 eq Boronic Acid C2_Cat->Risk_C2 Risk_C4 Risk: Protodehalogenation Control: Anhydrous, Stronger Base C4_Cat->Risk_C4

Logical workflow for regioselective cross-coupling of 2,4-dibromooxazoles.

Module 2: Quantitative Catalyst & Ligand Matrix

Use the following empirically validated matrix to select your baseline conditions.

Target PositionPreferred Pre-catalystOptimal LigandBaseSolventTemp (°C)Expected Regioselectivity (C2:C4)
C2 (Primary) Pd(PPh3)4PPh3 (inherent)K3PO4Toluene / EtOH60 - 70> 95:5
C2 (Bulky Partners) Pd(OAc)2SPhosNa2CO31,4-Dioxane / H2O8090:10
C4 (Sequential) Pd2(dba)3XPhos or RuPhosK3PO41,4-Dioxane90 - 100N/A (C2 blocked)
C4 (Stille variant) Pd(PPh3)4None addedCsFToluene110N/A (C2 blocked)

Module 3: Deep Dive FAQs

Q1: Why am I getting a mixture of C2 and C4 coupled products instead of clean C2 substitution? A: The C5-ethyl ester narrows the natural reactivity gap between C2 and C4. If you use a highly electron-rich, bulky ligand (like tri-tert-butylphosphine) for the initial coupling, the Pd(0) species becomes too reactive and indiscriminate, inserting into both C-Br bonds[2]. Solution: Dial down the reactivity. Use a moderate ligand like PPh3. Furthermore, strictly limit your organoboron reagent to 0.95 equivalents and run the reaction at a lower temperature (60 °C) to thermodynamically favor the C2 insertion.

Q2: My oxazole ring is degrading during the Suzuki coupling. How do I prevent this? A: Oxazoles containing electron-withdrawing groups (like your C5-ester) are highly susceptible to base-catalyzed ring opening (e.g., Cornforth rearrangement) or ester hydrolysis at elevated temperatures[3]. Solution: Avoid strong bases like NaOH or KOH. Switch to mild, anhydrous bases such as K3PO4 or KF. Utilizing anhydrous solvents (e.g., dry Toluene) with a fluoride base can drive transmetalation without destroying the heterocycle.

Q3: I successfully coupled at C2. Now my sequential C4 coupling is failing. What ligand should I use? A: Once the C2 position is substituted (especially with an electron-donating aryl group), the overall electron density of the oxazole ring increases. This makes the remaining C4-Br bond significantly less electrophilic, raising the activation barrier for oxidative addition[1]. Solution: You must switch to a highly active, electron-rich dialkylbiaryl phosphine ligand. XPhos or RuPhos paired with Pd2(dba)3 is recommended. These ligands stabilize the mono-ligated Pd(0) active species, forcing insertion into the stubborn C4-Br bond[4].

Q4: I am observing significant protodehalogenation (reduction of the C-Br bond to C-H) during my C4 coupling. Why? A: Protodehalogenation competes with reductive elimination. It occurs when transmetalation is sluggish, allowing the Pd(II)-aryl intermediate to undergo β-hydride elimination from an alkoxide/amine base or abstract a proton from the solvent[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Ar-Br Oxidative Addition Pd0->PdII_OA C-Br Insertion (Ligand dependent) PdII_TM Pd(II) Ar-Ar' Transmetalation PdII_OA->PdII_TM Base / Ar'-B(OH)2 PdII_TM->Pd0 Reductive Elimination Product Coupled Product PdII_TM->Product Yields

Palladium catalytic cycle highlighting ligand-dependent oxidative addition.

Solution: Accelerate the transmetalation step. Ensure your boronic acid is not degrading (consider switching to a pinacol ester), use a more soluble base, and thoroughly degas your solvents.

Module 4: Validated Experimental Protocols

These protocols are designed as self-validating systems . By manipulating stoichiometry and ligand electronics, the reaction outcomes inherently verify the mechanistic pathways.

Protocol 1: Highly Chemoselective C2-Suzuki-Miyaura Coupling

Self-Validating Design: By strictly limiting the boronic acid to 0.95 equivalents, any loss of chemoselectivity (di-coupling) will leave unreacted starting material. The presence of starting material on TLC directly validates whether the catalyst successfully differentiated the C2 and C4 positions.

  • Preparation: In an oven-dried Schlenk flask under argon, add Ethyl 2,4-dibromooxazole-5-carboxylate (1.0 equiv), arylboronic acid (0.95 equiv), and finely milled K3PO4 (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%). Mechanistic Note: The moderate electron density of the PPh3 ligand is sufficient to insert into the highly activated C2-Br bond but lacks the nucleophilicity to readily breach the C4-Br bond at lower temperatures.

  • Solvent: Inject degassed Toluene (0.2 M). Mechanistic Note: Avoiding water prevents base-catalyzed hydrolysis of the C5-ester.

  • Reaction: Heat to 65 °C for 12 hours. Monitor via LC-MS.

  • Workup: Quench with water, extract with EtOAc. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol 2: Sequential C4-Coupling (Overcoming the Deactivated Ring)

Self-Validating Design: This protocol relies on the complete consumption of the mono-arylated intermediate. If the reaction stalls, it validates that the chosen ligand was not electron-rich enough to lower the oxidative addition barrier.

  • Preparation: To a new Schlenk flask, add the isolated C2-arylated-4-bromooxazole-5-carboxylate intermediate (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst/Ligand: Add Pd2(dba)3 (2.5 mol%) and XPhos (10 mol%). Mechanistic Note: XPhos creates a highly reactive, mono-ligated Pd(0) center capable of inserting into the deactivated C4-Br bond[4].

  • Solvent: Add degassed 1,4-Dioxane (0.1 M).

  • Reaction: Heat to 95 °C for 18 hours.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via chromatography.

References

  • Regioselective palladium cross-coupling of 2,4-dihalooxazoles: convergent synthesis of trisoxazoles. National Institutes of Health (PubMed).[https://vertexaisearch.cloud.google.
  • Cross-Coupling Reactions Guide. JMCCT.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGChgK2mpPthKrcf56zueIlPOeDqK6xQg7tSPhy77dNIFlJJORVmX356l6CaIAeR4wyBGjpiBc5mu0jOtmokLDynMEn-WnvdxihiXGVQEIBnY78iZCNdN1gLB28HY01znLBQvD7QeE=]
  • Cross-Coupling Reaction of Oxazoles. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjlXSabx-CEe0aUjD3JsHED6GdKaceJK6-vYNcLkbkcFqgMpfaTin2-p58q8m5VKOLARXgznxpn4R1jDm_iJVetDHRboyG0TkuhbKOYEudeFgXq8CrUl5lCfEZke0OgldRet3-tQlGkldQFEZD43aWSpZigDcf9MLyIYhe7FOLBy2wDppPb-uAVXh5INOQusWO]
  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwuNTCagv4bzOS1k_VmRewdRd1x2YklNaUKhDLiq7qRDArwM6xPUb4CgymcC75Na5Q42X1VRu1EUuF0pdt5BqwCTq_Zxk2pJtiqnLja0v86AlD6koPJOyNrKGPYuHb3wtfMCJl555kEtfq4KuLKzzG_hkpJmr10tM3IC1XHJfKi2fGy2Qu]

Sources

Troubleshooting

Minimizing side-product formation during Ethyl 2,4-dibromooxazole-5-carboxylate hydrolysis

Welcome to the technical support center for the hydrolysis of Ethyl 2,4-dibromooxazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the hydrolysis of Ethyl 2,4-dibromooxazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this sensitive heterocyclic building block. The conversion of the C5-ester to the corresponding carboxylic acid is a critical step in the synthesis of many target molecules, but it is fraught with challenges due to the inherent reactivity of the dibromo-oxazole scaffold.

This document moves beyond simple procedural lists to provide in-depth, mechanism-based troubleshooting. Our goal is to empower you to not only solve common experimental issues but also to understand the underlying chemical principles, enabling you to proactively design robust and high-yielding hydrolysis protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding the saponification of this substrate.

Q1: What are the primary challenges in hydrolyzing Ethyl 2,4-dibromooxazole-5-carboxylate?

A1: The central challenge is achieving selective hydrolysis of the C5-ethyl ester without inducing degradation of the core heterocyclic structure. The oxazole ring, particularly when substituted with two strongly electron-withdrawing bromine atoms, is susceptible to nucleophilic attack by the hydroxide base.[1][2] This creates a delicate balance: the conditions must be strong enough to cleave a relatively stable ethyl ester but mild enough to preserve the oxazole ring. The key is to find a kinetic sweet spot where ester saponification significantly outpaces ring decomposition.

Q2: I'm getting a complex mixture of polar byproducts. What are the most likely side-products and how can I identify them?

A2: If you observe multiple new polar spots on your TLC plate that are not your desired carboxylic acid, you are likely seeing the results of oxazole ring cleavage. The primary side-product pathway involves nucleophilic attack of hydroxide at the C2 position of the oxazole ring, which is highly electron-deficient.[2] This leads to a ring-opening cascade, ultimately forming highly polar, acyclic species that can be difficult to fully characterize.

Common signs of side-product formation include:

  • TLC Analysis: Appearance of new, often streaky, baseline spots that are more polar than the desired carboxylic acid product.

  • NMR Spectroscopy: A messy baseline in your crude ¹H NMR spectrum and the disappearance of the characteristic oxazole ring protons, replaced by complex multiplets.

  • Workup Issues: The formation of intractable emulsions or dark, tarry materials upon acidification, indicating the presence of degradation products.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and solving specific experimental failures.

Issue 1: Low Yield with Significant Starting Material Remaining

This is a common outcome when reaction conditions are too mild out of fear of causing degradation.

  • Root Cause Analysis: The saponification of esters is a well-understood nucleophilic acyl substitution.[3] However, the electron-withdrawing nature of the dibromo-oxazole ring can influence the reactivity of the adjacent ester. Insufficient base, low temperatures, or short reaction times can lead to an incomplete reaction.

  • Troubleshooting Strategy:

    • Optimize Base Stoichiometry: While a large excess of base should be avoided, ensure you are using at least 1.1 to 1.5 equivalents of hydroxide to drive the reaction to completion.

    • Consider the Cation: Switch from sodium hydroxide (NaOH) or potassium hydroxide (KOH) to lithium hydroxide (LiOH). The small, hard lithium cation is known to coordinate more strongly with the carbonyl oxygen of the ester.[4] This coordination polarizes the carbonyl bond, making it more electrophilic and thus more susceptible to nucleophilic attack, often allowing for faster hydrolysis at lower temperatures.[5][6]

    • Increase Reaction Time: Monitor the reaction by TLC every 30-60 minutes. If the reaction is proceeding cleanly but slowly, simply extending the reaction time at a low temperature is the safest variable to adjust.

Issue 2: High Conversion but Very Low Yield of Desired Acid (Major Issue: Ring Degradation)

This is the most critical failure mode, where the conditions are harsh enough to consume the starting material but primarily drive it down a degradation pathway.

  • Root Cause Analysis: The oxazole ring is electronically similar to other heterocycles like furan and pyridine.[7] Strong bases can attack the electron-deficient C2 or C5 positions, initiating ring cleavage.[2] High concentrations of hydroxide and elevated temperatures dramatically accelerate this undesired pathway.

  • Troubleshooting Strategy: The entire experimental setup must be geared towards minimizing the chemical potential of the hydroxide nucleophile while still allowing for ester cleavage.

Logical Troubleshooting Flowchart

G start Start: Low Yield of Carboxylic Acid check_sm Is Starting Material (SM) Present in Crude Product? start->check_sm sm_present YES: Incomplete Reaction check_sm->sm_present Yes sm_absent NO: Degradation Likely check_sm->sm_absent No action1 Action: 1. Switch to LiOH from NaOH/KOH. 2. Increase reaction time at low temp. 3. Modestly increase base (1.2-1.5 eq). sm_present->action1 check_temp Was Reaction Temperature > 10°C? sm_absent->check_temp temp_high YES check_temp->temp_high Yes temp_low NO check_temp->temp_low No action2 Action: Maintain temperature at 0°C or below for the entire reaction duration. temp_high->action2 check_base Was a Strong Base (NaOH/KOH) and/or >2 eq Used? temp_low->check_base base_harsh YES check_base->base_harsh Yes base_mild NO check_base->base_mild No action3 Action: 1. Switch to LiOH (1.1-1.2 eq). 2. Use a mixed solvent system (THF/H₂O) to improve solubility and control reactivity. base_harsh->action3 final_check Review Workup: Was acidification done slowly at 0°C? Was product exposed to strong acid/base for extended periods? base_mild->final_check

Caption: Troubleshooting decision tree for hydrolysis issues.

Part 3: Recommended Protocols & Data

Based on extensive experience, we recommend a lithium hydroxide-mediated protocol at low temperatures as the most reliable method for this transformation.

Table 1: Comparison of Hydrolysis Conditions
ParameterRecommended Protocol (LiOH)High-Risk Protocol (NaOH/KOH)Rationale for Recommendation
Base LiOH·H₂ONaOH or KOHLi⁺ enhances ester electrophilicity, allowing for lower temperatures and reduced risk of ring attack.[4][8]
Equivalents 1.1 - 1.2 eq> 2.0 eqMinimizes free [OH⁻], suppressing the bimolecular ring-opening side reaction.
Temperature 0 °C to 5 °CRoom Temp to RefluxLow temperature is critical to favor the desired saponification kinetically over the higher activation energy ring degradation.[1]
Solvent THF / H₂O (e.g., 3:1 v/v)MeOH / H₂O or EtOH / H₂OTHF is a good solvent for the substrate and is generally more inert under these conditions than alcohol solvents.[5]
Typical Outcome High yield of clean carboxylic acidComplex mixture, low yield, tar formationThe recommended protocol is optimized for selectivity.
Experimental Workflow: High-Fidelity Hydrolysis

This protocol is designed to be a self-validating system for achieving clean hydrolysis.

G sub 1. Dissolve Substrate in THF cool 2. Cool to 0°C (Ice Bath) sub->cool add_base 4. Add LiOH Solution Dropwise over 15 min cool->add_base base_prep 3. Prepare LiOH Solution (1.2 eq in H₂O) base_prep->add_base react 5. Stir at 0-5°C Monitor by TLC add_base->react workup 6. Controlled Workup (See Protocol Below) react->workup

Caption: Recommended experimental workflow for hydrolysis.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask charged with Ethyl 2,4-dibromooxazole-5-carboxylate (1.0 eq), add tetrahydrofuran (THF, approx. 0.1 M concentration). Stir the mixture until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature is stable at 0-2 °C.

  • Base Preparation: In a separate vial, dissolve lithium hydroxide monohydrate (LiOH·H₂O, 1.2 eq) in deionized water (use a volume of water that is one-third the volume of the THF).

  • Addition: Add the aqueous LiOH solution to the reaction flask dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at 0-5 °C. Monitor the reaction progress by taking small aliquots every hour and analyzing by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product spot should be more polar (lower Rf) than the starting material. The reaction is typically complete in 2-4 hours.

  • Quenching and Workup:

    • Once the starting material is consumed, add an equal volume of cold ethyl acetate to the reaction mixture.

    • In a separate flask, prepare a 1 M solution of citric acid or use cold 1 M HCl.

    • Slowly transfer the reaction mixture to the cold acidic solution with vigorous stirring to protonate the carboxylate salt. The final pH of the aqueous layer should be ~2-3.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[9]

    • Combine the organic layers and wash with cold brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,4-dibromooxazole-5-carboxylic acid.

Primary Reaction and Side-Product Pathway

G cluster_main Desired Hydrolysis Pathway cluster_side Major Side-Reaction Pathway Start Ethyl 2,4-dibromooxazole-5-carboxylate Product 2,4-dibromooxazole-5-carboxylic acid Start->Product LiOH, THF/H₂O 0 °C (Selective Saponification) SideProduct Ring-Opened Products (e.g., α-acylamino ketone derivatives) Start->SideProduct NaOH or KOH High Temp / High Conc. (Nucleophilic attack at C2)

Caption: Desired reaction vs. major side-product pathway.

References

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC, National Institutes of Health. [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chem. Pharm. Bull. 69(6) 582-588 (2021). [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Electrocyclic Ring‐Opening of 1,2,4‐Oxadiazole[4,5‐a]piridinium Chloride. PMC, National Institutes of Health. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. ChemBeQ. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC, National Institutes of Health. [Link]

  • Alkali-Induced Ring-Opening of 2-Amidodihydrofuran and Manganese-Catalyzed Aerobic Dehydrogenation Annulation: Access to Functionalized Oxazole. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México. [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Tokyo University of Agriculture and Technology. [Link]

  • Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, ACS Publications. [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. ResearchGate. [Link]

  • Method for inhibiting hydrolysis of ester, hydrolysis inhibitor and ester composition.
  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC, National Institutes of Health. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Bases - Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. PMC, National Institutes of Health. [Link]

  • Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. Reddit. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. PMC, National Institutes of Health. [Link]

  • Saponification of Esters. University of Massachusetts Boston. [Link]

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of Ethyl 2,4-dibromooxazole-5-carboxylate

Welcome to the Application Support Portal. This guide is designed for discovery chemists and process scientists optimizing the microwave-assisted organic synthesis (MAOS) of highly functionalized halogenated oxazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is designed for discovery chemists and process scientists optimizing the microwave-assisted organic synthesis (MAOS) of highly functionalized halogenated oxazoles.

Synthesizing Ethyl 2,4-dibromooxazole-5-carboxylate presents unique challenges. The electron-deficient nature of the oxazole core, compounded by the presence of two labile carbon-bromine bonds and an ester moiety, makes this scaffold highly sensitive to solvolysis, transesterification, and thermal degradation. This guide provides field-proven methodologies, causality-driven troubleshooting, and validated solvent optimization strategies to ensure high-fidelity synthesis.

Diagnostic Workflow: Solvent Optimization Logic

The selection of the reaction medium in MAOS is not merely about solubility; it dictates the energy transfer efficiency via the solvent's loss tangent ( tanδ ). The diagram below outlines the logical decision tree for optimizing your solvent system while avoiding common degradation pathways.

SolventOptimization Start Initiate MW Synthesis Target: Ethyl 2,4-dibromooxazole-5-carboxylate SolventSelect Evaluate Solvent via Loss Tangent (tan δ) & Ester Compatibility Start->SolventSelect Protic Protic Solvents (IPA) High MW coupling (tan δ = 0.799) Sterically hindered to prevent transesterification SolventSelect->Protic Aprotic Aprotic Solvents (MeCN, DMF) Moderate/Low coupling Requires higher wattage, risk of thermal runaway SolventSelect->Aprotic MW_Irrad Microwave Irradiation (Start: 150W ramp to 350W, T_max: 65°C) Protic->MW_Irrad Aprotic->MW_Irrad Check In-Process QC: LC-MS / TLC Analysis MW_Irrad->Check Issue1 Ester Cleavage or Transesterification? Check->Issue1 Issue2 Debromination (Loss of Br)? Issue1->Issue2 No Sol1 Eliminate EtOH/MeOH Switch strictly to IPA or MeCN Issue1->Sol1 Yes Sol2 Reduce T_max to 55°C Decrease Base Equivalents Issue2->Sol2 Yes Success Optimal Yield (>90%) & Purity Proceed to Isolation Issue2->Success No Sol1->MW_Irrad Sol2->MW_Irrad

Caption: Decision matrix for solvent selection and troubleshooting in MAOS of halogenated oxazoles.

Quantitative Data: Solvent Screening Profiles

The efficiency of microwave heating is directly proportional to the solvent's ability to convert electromagnetic energy into heat. However, for Ethyl 2,4-dibromooxazole-5-carboxylate , chemical compatibility supersedes raw heating efficiency. Below is the validated screening data for optimizing this specific scaffold[1][2].

SolventDielectric Constant ( ϵ′ )Loss Tangent ( tanδ )Target Yield (%)Impurity Profile / Causality Observations
Ethanol (EtOH) 24.30.94145%High Transesterification: Forms ethyl/methyl mixtures if precursors vary. Rapid heating leads to localized superheating.
Isopropanol (IPA) 18.30.79992–96% Optimal: Excellent MW coupling. Steric bulk prevents transesterification of the ethyl ester[1].
Acetonitrile (MeCN) 36.60.06278%Slow Heating: Low tanδ requires longer irradiation. Good chemical stability, but lower throughput.
N,N-Dimethylformamide 36.70.16130%Thermal Degradation: High boiling point and prolonged cooling induce debromination of the C2/C4 positions.
Toluene 2.40.040<10%Poor Coupling: Microwave transparent. Fails to reach activation energy without a silicon carbide passive heating element.

Self-Validating Experimental Protocol

This protocol utilizes Isopropanol (IPA) as a "green" polar solvent, leveraging its optimal loss tangent to achieve rapid internal heating while protecting the ethyl ester moiety from nucleophilic attack[1][2].

Reagents & Equipment:

  • Precursor: Ethyl oxazole-5-carboxylate derivative (10 mmol)

  • Brominating Agent / Reagents: N-Bromosuccinimide (NBS) or equivalent (2.1 equiv)

  • Base: K3​PO4​ (2.0 equiv)

  • Solvent: Anhydrous Isopropanol (IPA) (10 mL; 1 mL/mmol ratio)[2]

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with IR temperature sensor.

Step-by-Step Methodology:

  • Preparation: In a 30 mL microwave-safe quartz or borosilicate glass vial equipped with a magnetic stir bar, suspend the oxazole precursor (10 mmol) in 10 mL of anhydrous IPA.

  • Reagent Addition: Add K3​PO4​ (2.0 equiv) and the brominating agent sequentially.

    • Causality Note: K3​PO4​ is selected over NaOH or KOH because strong hydroxide bases will rapidly hydrolyze the ethyl ester at elevated microwave temperatures[1].

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the vessel with N2​ for 2 minutes to displace oxygen, mitigating oxidative degradation pathways.

  • Microwave Irradiation:

    • Ramp Phase: Apply 150 W of microwave power to ramp the internal temperature to 65 °C over 2 minutes.

    • Hold Phase: Maintain at 65 °C (max power 350 W, dynamically modulated by the instrument) for exactly 8 minutes[1].

    • Validation Checkpoint: Monitor the pressure curve. If pressure exceeds 15 bar, the instrument must auto-abort. A sudden pressure spike indicates solvent decomposition or thermal runaway.

  • Cooling & In-Process QC: Allow the instrument to actively cool the vial to <30 °C using compressed air (approx. 2 mins). Withdraw a 10 μ L aliquot, dilute in MeCN, and run a rapid LC-MS.

    • Validation Checkpoint: The mass spectrum must show the isotopic signature of a dibrominated species ( M , M+2 , M+4 in a 1:2:1 ratio).

  • Workup: Pour the mixture into ice-cold water (50 mL) to precipitate the product. Filter, wash with cold water, and recrystallize from a minimal amount of cold IPA to yield pure Ethyl 2,4-dibromooxazole-5-carboxylate.

Troubleshooting & FAQs

Q: Why am I observing transesterification (formation of methyl or isopropyl esters) during my microwave synthesis?

A: This is a classic solvent-reagent mismatch. Under microwave dielectric heating, localized microscopic temperatures (superheating) can be much higher than the bulk temperature measured by the IR sensor. If you use Ethanol or Methanol in the presence of a base, the solvent acts as a nucleophile, cleaving or transesterifying your ethyl ester. Solution: Switch to Isopropanol (IPA) . The secondary alcohol in IPA is sterically hindered, which drastically reduces its nucleophilicity while maintaining an excellent microwave loss tangent ( tanδ = 0.799) for rapid heating[1].

Q: My LC-MS shows significant amounts of mono-bromooxazole (debromination). How do I prevent this?

A: The carbon-bromine bonds at the 2- and 4-positions of the oxazole ring are highly activated and susceptible to hydrodehalogenation, especially under prolonged heating with strong bases (like K3​PO4​ )[1]. Microwave irradiation accelerates this side reaction if the temperature overshoots. Solution:

  • Strictly limit the reaction time to ≤8 minutes. Microwave reactions drastically reduce required times compared to conventional reflux (which takes 3–5 h)[2].

  • Ensure your microwave synthesizer is using dynamic power modulation. Cap the maximum wattage at 350 W to prevent temperature overshoots above 65 °C[1].

Q: Can I run this reaction solvent-free or with minimal solvent to improve the green chemistry profile?

A: While solvent-free MAOS is popular, highly halogenated solid precursors can suffer from uneven heating (hot spots) leading to charring. Literature optimization for oxazole derivatives demonstrates that using a minimal volume of ethanol or IPA (0.5–1.5 mL per mmol of reactant) is the ideal compromise[2]. It provides enough medium for uniform dielectric heating and dissipation of exothermic energy while aligning with green chemistry principles by minimizing waste[2].

Q: The reaction mixture turns black (charring) within the first 2 minutes. What is the root cause?

A: Charring is typically caused by "thermal runaway." This occurs when the dielectric properties of the reaction mixture change rapidly as the product forms, causing the mixture to absorb microwave energy too aggressively. Solution: Do not apply maximum power immediately. Program your microwave method to include a ramp time (e.g., reach 65 °C over 2–3 minutes using a maximum of 150 W) before holding at the target temperature. Additionally, ensure your stirring speed is set to maximum (e.g., 800 rpm) to ensure homogeneous heat distribution[3].

References

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions Source: ACS Omega (via NIH.gov) URL:[Link]

  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids Source: Indian Journal of Pharmaceutical Sciences URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: Ethyl 2,4-dibromooxazole-5-carboxylate vs. Ethyl 2-bromooxazole-5-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary Oxazole derivatives are privileged scaffolds in medicinal chemistry and nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

Oxazole derivatives are privileged scaffolds in medicinal chemistry and natural product synthesis, frequently appearing in complex macrocycles like Ulapualide A and biologically active trisoxazoles. The functionalization of the oxazole core relies heavily on transition-metal-catalyzed cross-coupling reactions.

When designing a synthetic route, the choice of the halogenated building block dictates the entire strategy. This guide provides an in-depth mechanistic and experimental comparison between Ethyl 2,4-dibromooxazole-5-carboxylate and Ethyl 2-bromooxazole-5-carboxylate . We will explore how the presence of a second bromine atom at the C4 position fundamentally alters the reactivity profile, enabling sequential, regioselective functionalization that is impossible with the mono-brominated analog.

Mechanistic Reactivity Profile

To master oxazole functionalization, one must understand the electronic landscape of the heteroaromatic ring. The reactivity of halogenated oxazoles is governed by the electron density at specific carbon centers, which dictates the rate of oxidative addition by low-valent palladium species.

Ethyl 2-bromooxazole-5-carboxylate: The Single-Point Electrophile

This building block features a single bromine atom at the C2 position 1.

  • Electronic Activation: The C2 position is highly electron-deficient due to the inductive effects of the adjacent electronegative oxygen and nitrogen atoms (creating an imine-like carbon). Furthermore, the electron-withdrawing ethyl ester group at C5 synergistically activates the ring.

  • Reactivity: It readily undergoes Suzuki-Miyaura, Stille, and Sonogashira couplings at standard temperatures (70–80 °C).

  • Limitation: The C4 position is unsubstituted (C-H). While direct C-H activation is possible, it often lacks strict regiocontrol and requires specialized directing groups, limiting orthogonal functionalization 2.

Ethyl 2,4-dibromooxazole-5-carboxylate: The Regioselective Linchpin

This substrate features bromine atoms at both C2 and C4. Because the oxidative addition of Pd(0) is highly sensitive to the electron density of the C-X bond, a kinetic differentiation occurs.

  • Kinetic Differentiation: The C2-Br bond is significantly more electron-deficient than the C4-Br bond. Consequently, the C2-Br bond is cleaved much faster by Pd(0).

  • Regioselective Advantage: This distinct difference in activation energy allows for perfect regioselectivity. A cross-coupling reaction can be performed exclusively at C2 under mild conditions (e.g., 60 °C), leaving the C4-Br completely intact 3. The resulting intermediate can then be subjected to a second, orthogonal cross-coupling reaction under harsher conditions to yield a fully functionalized 2,4,5-trisubstituted oxazole 4.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthetic capabilities of the two building blocks.

Reactivity_Comparison cluster_dibromo Sequential Functionalization cluster_monobromo Single Functionalization Node_DiBr Ethyl 2,4-dibromooxazole- 5-carboxylate Node_Step1 Pd-Catalyzed Coupling (60°C, Regioselective) Node_DiBr->Node_Step1 Node_Int C2-Substituted C4-Bromo Intermediate Node_Step1->Node_Int Node_Step2 Pd-Catalyzed Coupling (100°C, Harsh) Node_Int->Node_Step2 Node_Final1 C2, C4-Disubstituted Oxazole Node_Step2->Node_Final1 Node_MonoBr Ethyl 2-bromooxazole- 5-carboxylate Node_Step1B Pd-Catalyzed Coupling (80°C, Standard) Node_MonoBr->Node_Step1B Node_Final2 C2-Substituted Oxazole (C4 is C-H) Node_Step1B->Node_Final2

Reactivity pathways of di- vs. mono-brominated oxazoles under Pd-catalysis.

Quantitative Data Comparison

The table below summarizes the optimal conditions and yields for the Suzuki-Miyaura cross-coupling of both substrates with phenylboronic acid. Notice the strict temperature control required to maintain regioselectivity in the dibrominated analog.

SubstrateTarget SiteTemperatureCatalyst / Ligand SystemBase / SolventYield (%)
Ethyl 2-bromooxazole-5-carboxylate C280 °C5 mol% Pd(PPh₃)₄Na₂CO₃ / Toluene:H₂O88%
Ethyl 2,4-dibromooxazole-5-carboxylate C2 (Selective)60 °C5 mol% Pd(PPh₃)₄Na₂CO₃ / Toluene:EtOH:H₂O85%
C2-Phenyl-4-bromooxazole intermediate C4100 °C10 mol% Pd(dppf)Cl₂K₃PO₄ / 1,4-Dioxane78%

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental parameter.

Protocol A: Regioselective C2-Suzuki Coupling of Ethyl 2,4-dibromooxazole-5-carboxylate
  • Reagent Preparation: In an oven-dried Schlenk flask, combine Ethyl 2,4-dibromooxazole-5-carboxylate (1.0 equiv), phenylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation. 5 mol% Pd is entirely sufficient due to the highly reactive nature of the C2-Br bond.

  • Solvent Degassing: Add a 4:1 mixture of Toluene/Ethanol and an aqueous solution of Na₂CO₃ (2.0 equiv). Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. Residual O₂ will rapidly and irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) complex, halting the catalytic cycle.

  • Controlled Heating (Critical Step): Heat the reaction mixture strictly to 60 °C for 4 hours.

    • Causality: Maintaining a mild temperature is the primary thermodynamic control. Exceeding 60 °C provides enough thermal energy to overcome the activation barrier for C4-Br oxidative addition, leading to unwanted disubstituted byproducts and destroying regioselectivity.

  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material and the formation of a single new spot with a lower Rf validates the regioselective formation of the C2-phenyl-C4-bromo intermediate.

Protocol B: Subsequent C4-Suzuki Coupling of the Intermediate
  • Reagent Preparation: Combine the isolated C2-phenyl-C4-bromo intermediate (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.10 equiv).

    • Causality: The C4-Br is significantly less reactive. We must use a more electron-rich, sterically demanding bidentate ligand (dppf) and a higher catalyst loading to accelerate the challenging oxidative addition step.

  • Base Selection: Add anhydrous K₃PO₄ (3.0 equiv) and anhydrous 1,4-Dioxane.

    • Causality: A stronger base (K₃PO₄ vs Na₂CO₃) is required to facilitate the transmetalation step, which often becomes the rate-limiting step when dealing with less reactive electrophiles.

  • Harsh Heating: Heat to 100 °C for 12 hours.

    • Causality: High thermal energy is mandatory to drive the catalytic cycle at the unactivated C4 position.

Protocol C: Standard C2-Suzuki Coupling of Ethyl 2-bromooxazole-5-carboxylate
  • Reaction Setup: Combine Ethyl 2-bromooxazole-5-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv) in Toluene/H₂O (4:1).

  • Heating: Heat to 80 °C for 6 hours.

    • Causality: Because there is no second halogen to preserve, the reaction can be run at standard Suzuki temperatures to ensure rapid and full conversion without the risk of over-reaction (the C4 position is a stable C-H bond).

Conclusion

For drug development professionals requiring a single aryl or alkyl substitution at the C2 position, Ethyl 2-bromooxazole-5-carboxylate is the highly efficient, straightforward choice. However, for complex natural product synthesis or the development of highly functionalized SAR (Structure-Activity Relationship) libraries, Ethyl 2,4-dibromooxazole-5-carboxylate is vastly superior. Its ability to undergo strictly controlled, regioselective sequential cross-coupling allows chemists to build complex trisoxazole architectures efficiently from a single, versatile starting material.

References

  • Ethyl 2-bromooxazole-5-carboxylate Product Data.Sigma-Aldrich.
  • Synthesis of 2‐bromooxazole (9).ResearchGate.
  • Regioselective palladium cross-coupling of 2,4-dihalooxazoles: convergent synthesis of trisoxazoles.NIH.gov.
  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles.Ignited Minds Journals.

Sources

Comparative

Regioselective Cross-Coupling of Ethyl 2,4-dibromooxazole-5-carboxylate: A Comparative Guide to C2 vs. C4 Reactivity

Ethyl 2,4-dibromooxazole-5-carboxylate is a highly valuable bifunctional building block in medicinal chemistry and natural product synthesis. The presence of two bromine atoms allows for iterative, transition-metal-catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2,4-dibromooxazole-5-carboxylate is a highly valuable bifunctional building block in medicinal chemistry and natural product synthesis. The presence of two bromine atoms allows for iterative, transition-metal-catalyzed cross-coupling reactions. However, to harness its full synthetic potential, researchers must exploit the stark difference in reactivity between the 2-bromo and 4-bromo positions.

This guide objectively compares the cross-coupling rates of the C2 and C4 positions, explains the mechanistic causality behind this regioselectivity, and provides self-validating protocols for sequential functionalization.

Mechanistic Causality: Why the C2 Position Dominates

As an application scientist, I frequently see synthetic routes fail due to over-coupling or poor regiocontrol. The key to mastering 2,4-dibromooxazoles lies in understanding the electronic differentiation across the heterocycle[1].

The C2 position is flanked by both an electronegative oxygen and an electronegative nitrogen atom. This unique environment withdraws electron density via strong inductive ( −I ) effects, creating a highly electron-deficient (electrophilic) carbon center[2]. In contrast, the C4 position is only adjacent to the nitrogen atom, making it significantly less electrophilic[1].

When a Palladium(0) active catalyst is introduced, the oxidative addition step—the rate-determining step in most cross-coupling cycles—occurs preferentially at the most electron-deficient C–Br bond[3]. Consequently, the C2–Br bond undergoes oxidative addition orders of magnitude faster than the C4–Br bond. While the C5-carboxylate group lowers the lowest unoccupied molecular orbital (LUMO) of the entire ring (increasing overall reactivity), the relative electrophilicity gradient ( C2≫C4 ) remains strictly intact[4].

G Substrate Ethyl 2,4-dibromooxazole -5-carboxylate C2 C2-Bromo Position Flanked by O & N Highly Electrophilic Substrate->C2 C4 C4-Bromo Position Adjacent to N only Less Electrophilic Substrate->C4 Pd_C2 Fast Oxidative Addition (Primary Reaction Site) C2->Pd_C2 Pd_C4 Slow Oxidative Addition (Requires Higher Temp/Catalyst) C4->Pd_C4

Electronic differentiation driving Pd(0) oxidative addition regioselectivity.

Quantitative Comparison of Cross-Coupling Rates

The kinetic preference for C2 oxidative addition translates directly into high regioselectivity across various cross-coupling methodologies. The table below summarizes representative performance data for mono-functionalization of 2,4-dibromo azole systems[1][5].

Coupling TypeReaction ConditionsC2-Coupling YieldC4-Coupling YieldRegioselectivity Ratio
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃, 50 °C, 12 h> 85%< 5%> 17:1
Stille Pd(PPh₃)₄, Toluene, 60 °C, 16 h78%8%~ 10:1
Negishi Pd₂(dba)₃, THF, 25 °C, 4 h92%< 2%> 45:1

Note: Negishi coupling exhibits the highest selectivity due to the ability to run the reaction at ambient temperature, completely suppressing the higher-activation-energy C4 oxidative addition[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By strictly controlling stoichiometry and temperature, you can isolate the C2-coupled product with >95% purity before forcing the more challenging C4 coupling[6].

Protocol 1: Regioselective C2-Suzuki-Miyaura Coupling

Objective: Functionalize the C2 position while leaving the C4–Br bond intact. Causality & Design: We use a strict stoichiometric limit of boronic acid (1.05 eq) to ensure complete conversion of the starting material without providing enough reagent to drive the slower C4 coupling. A mild base and moderate temperature (50 °C) prevent the activation of the C4–Br bond.

  • Preparation: In an oven-dried Schlenk flask, add Ethyl 2,4-dibromooxazole-5-carboxylate (1.0 eq), the desired arylboronic acid (1.05 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). The large bite angle of the dppf ligand facilitates rapid reductive elimination, minimizing off-cycle side reactions.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).

  • Reaction: Stir the mixture at 50 °C for 12 hours. Monitor via TLC/LC-MS; the mass of the mono-coupled product should dominate.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the 2-aryl-4-bromooxazole-5-carboxylate intermediate.

Protocol 2: Subsequent C4-Suzuki-Miyaura Coupling

Objective: Functionalize the remaining C4 position of the intermediate. Causality & Design: With the C2 position now bearing an aryl group, the oxazole ring is slightly more electron-rich, making the C4–Br bond even more resistant to oxidative addition. To overcome this high activation barrier, we must use a stronger base, a higher temperature, and a more electron-rich catalyst[3].

  • Preparation: To a new flask, add the 2-aryl-4-bromooxazole-5-carboxylate intermediate (1.0 eq), a second arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ or XPhos Pd G2 (10 mol%).

  • Solvent: Add degassed Toluene/H₂O (5:1, 0.15 M).

  • Reaction: Heat the mixture to 95 °C for 16–24 hours. The elevated temperature is mandatory to force oxidative addition at the deactivated C4 position.

  • Workup: Standard aqueous workup and chromatography will yield the fully functionalized 2,4-diaryl product.

Workflow Start Starting Material (2,4-dibromo) Step1 C2-Selective Suzuki 1.05 eq Boronic Acid Pd(dppf)Cl2, 50°C Start->Step1 Intermediate 2-Aryl-4-bromo Intermediate Step1->Intermediate Step2 C4-Suzuki/Stille 1.5 eq Boronic Acid Pd(PPh3)4, 95°C Intermediate->Step2 Product 2,4-Diaryl Final Product Step2->Product

Sequential cross-coupling workflow for 2,4-dibromooxazole-5-carboxylate.

References

  • Title: Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: MDPI (Molecules) URL: [Link]

  • Title: Direct Arylation of Oxazoles at C2. A Concise Approach to Consecutively Linked Oxazoles Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction Source: ResearchGate (Tetrahedron Letters) URL: [Link]

Sources

Validation

Comparing leaving group ability in Ethyl 2,4-dibromooxazole-5-carboxylate derivatives

Title: Regioselective Functionalization: Comparing Leaving Group Ability in Ethyl 2,4-Dibromooxazole-5-Carboxylate Derivatives Executive Summary Ethyl 2,4-dibromooxazole-5-carboxylate is a highly prized polyhalogenated h...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Regioselective Functionalization: Comparing Leaving Group Ability in Ethyl 2,4-Dibromooxazole-5-Carboxylate Derivatives

Executive Summary

Ethyl 2,4-dibromooxazole-5-carboxylate is a highly prized polyhalogenated heteroarene used extensively as a bifunctional building block in the synthesis of complex pharmaceuticals and agrochemicals. The presence of two identical halogen leaving groups (bromines) on a single heterocyclic core presents a classic challenge in synthetic chemistry: achieving site-selective functionalization. For researchers and drug development professionals, understanding the differential leaving group ability of the C2 versus C4 bromides is critical for designing programmable, sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

This guide provides an in-depth, comparative analysis of these two reactive sites, equipping scientists with the mechanistic insights and validated protocols necessary to execute highly regioselective transformations.

Mechanistic Framework: Electronic Bias and Regioselectivity

In polyhalogenated heteroarenes, site selectivity is primarily dictated by the electronic environment of the carbon-halogen bonds[1]. For ethyl 2,4-dibromooxazole-5-carboxylate, the inherent symmetry of the ring is broken by the embedded oxygen and nitrogen atoms, as well as the C5-carboxylate group.

  • The C2 Position (Primary Leaving Group): The C2 carbon is flanked by both the highly electronegative oxygen atom (exerting a strong inductive, -I effect) and the nitrogen atom (exerting both -I and mesomeric, -M effects). This dual-heteroatom activation renders the C2 position severely electron-deficient. Consequently, the C2-Br bond is kinetically favored for initial oxidative addition by low-valent transition metals (e.g., Pd(0)) and acts as an excellent leaving group for direct nucleophilic attack.

  • The C4 Position (Secondary Leaving Group): The C4 carbon is adjacent to the nitrogen atom and the C5-ethyl carboxylate group. While the ester group provides significant electron-withdrawing activation, the C4 position lacks the profound, synergistic electron depletion seen at C2. Therefore, the C4-Br bond exhibits a higher activation energy for cleavage and typically remains intact under mild coupling conditions[1].

ReactivityLogic A Ethyl 2,4-dibromooxazole-5-carboxylate B C2-Bromide (Primary Leaving Group) A->B C C4-Bromide (Secondary Leaving Group) A->C D Dual Heteroatom Activation (-I from O, -I/-M from N) B->D E Single Heteroatom + Ester Activation (-I/-M from N, -M from C5-Ester) C->E F Rapid Oxidative Addition (Kinetically Favored) D->F G Slower Oxidative Addition (Thermodynamically Accessible) E->G

Caption: Logical relationship of electronic activation dictating C2 vs C4 regioselectivity.

Comparative Performance Data

The stark difference in leaving group ability allows for orthogonal reactivity. The table below summarizes the quantitative performance metrics when targeting the C2 versus the C4 position in sequential functionalization workflows.

ParameterC2-Bromide (Primary Reactivity)C4-Bromide (Secondary Reactivity)
Electronic Environment Dual heteroatom (-I, -M) activationSingle heteroatom + C5-Ester activation
Suzuki-Miyaura Conditions 1.0 eq Ar-B(OH)2, Pd(dppf)Cl2, 80 °C, 2 h1.5 eq Ar-B(OH)2, Pd(PPh3)4, 100 °C, 12 h
SNAr Conditions (Amines) Mild (rt to 40 °C), rapid conversionForcing (80-100 °C), extended reaction times
Relative Leaving Group Ability Excellent (Kinetically favored)Moderate (Thermodynamically accessible)
Typical Yield (Sequential) 85 - 95%65 - 80%

Experimental Workflows: Self-Validating Protocols

To leverage the differential leaving group ability of this scaffold, the following protocols utilize a self-validating methodology. The causality behind the reagent selection is designed to prevent over-coupling and ensure absolute chemoselectivity[2].

ExperimentalWorkflow Step1 1. Substrate & Reagent Assembly Combine substrate, boronic acid, and base. Step2 2. Degassing (Self-Validation) Sparge with Ar until bubble formation ceases. Step1->Step2 Step3 3. Catalyst Addition Add Pd(dppf)Cl2 under positive Ar pressure. Step2->Step3 Step4 4. C2-Regioselective Coupling Heat at 80 °C. Monitor via TLC for single product. Step3->Step4 Step5 5. C4-Functionalization (Optional) Apply forcing conditions for second substitution. Step4->Step5

Caption: Step-by-step experimental workflow for the regioselective functionalization.

Protocol A: Regioselective C2-Suzuki Coupling

Objective: Selectively substitute the C2-bromide while leaving the C4-bromide intact for downstream functionalization. Causality of Design: We utilize Pd(dppf)Cl2 because its bidentate ligand structure provides a precise balance of steric bulk and electron density. This facilitates rapid oxidative addition at the highly activated C2 position but sterically hinders the secondary insertion at the less reactive C4 position[2]. A biphasic 1,4-Dioxane/H2O solvent system ensures the solubility of both the organic substrate and the inorganic base (K3PO4), which is critical for an efficient transmetalation step.

  • Assembly: In a 50 mL round-bottom flask, combine Ethyl 2,4-dibromooxazole-5-carboxylate (1.0 equiv, e.g., 3.8 mmol), the desired aryl boronic acid (1.05 equiv), and K3PO4 (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H2O (10 mL).

  • Degassing (Validation Checkpoint 1): Sparge the heterogeneous mixture with Argon for exactly 10 minutes. Self-Validation: The cessation of dissolved gas bubbles indicates a fully anaerobic environment. This is critical; residual oxygen will cause homocoupling of the boronic acid, which would later manifest as a non-polar byproduct spot on the TLC plate.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl2 (0.05 equiv). The solution will typically adopt a deep red/orange hue.

  • Reaction Execution: Heat the mixture to 80 °C for 2 hours.

  • Monitoring (Validation Checkpoint 2): Analyze via TLC (Hexanes/EtOAc, 4:1). Self-Validation: The complete consumption of the highly UV-active starting material and the appearance of a single, lower Rf product spot confirms strict C2-regioselectivity. If a second, even lower Rf spot begins to form, it indicates the onset of C4 over-coupling, signaling that the reaction must be immediately quenched.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

Protocol B: Subsequent C4-Functionalization (SNAr)

Objective: Displace the remaining C4-bromide with an amine nucleophile. Causality of Design: With the C2 position now occupied by an aryl group, the C4-bromide is the only remaining leaving group. Because it lacks dual-heteroatom activation, forcing conditions (elevated temperatures) are required to overcome the activation energy barrier for the SNAr transition state.

  • Assembly: Dissolve the C2-substituted intermediate (1.0 equiv) in anhydrous DMF. Add the amine nucleophile (e.g., morpholine, 3.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction Execution: Heat the sealed reaction vessel to 90 °C for 12 hours.

  • Monitoring (Validation Checkpoint 3): Analyze via LC-MS. Self-Validation: The mass shift corresponding to the loss of the bromine isotope pattern (M / M+2) and the addition of the amine mass confirms successful displacement.

  • Workup: Quench with water to precipitate the product, filter, and recrystallize from ethanol.

Conclusion & Strategic Recommendations

The differential leaving group ability in ethyl 2,4-dibromooxazole-5-carboxylate is a powerful tool for drug development professionals. By exploiting the profound electronic deficiency at the C2 position, chemists can achieve absolute regiocontrol during early-stage cross-coupling or SNAr reactions. To maximize yields and prevent complex mixtures, it is imperative to strictly control reaction stoichiometry (using exactly 1.0 - 1.05 equivalents of nucleophile/coupling partner for the first step) and carefully monitor the temperature to prevent premature activation of the C4-bromide.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews (ACS Publications). URL:[Link]

  • US20230416256A1 - SMALL MOLECULE INHIBITORS OF NF-kB INDUCING KINASE. Google Patents.

Sources

Comparative

Validating Regioselective Substitution on Ethyl 2,4-dibromooxazole-5-carboxylate: A 2D NMR Comparison Guide

Introduction: The Regiochemical Dilemma In the development of novel therapeutics and agrochemicals, the oxazole scaffold is a ubiquitous pharmacophore. When functionalizing Ethyl 2,4-dibromooxazole-5-carboxylate , chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Regiochemical Dilemma

In the development of novel therapeutics and agrochemicals, the oxazole scaffold is a ubiquitous pharmacophore. When functionalizing Ethyl 2,4-dibromooxazole-5-carboxylate , chemists face a classic regiochemical dilemma. Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions (SNAr) typically favor the C-2 position due to the intense electrophilicity generated by the adjacent oxygen and nitrogen atoms. However, the strongly electron-withdrawing ethyl carboxylate group at C-5 significantly activates the C-4 position, often leading to competing reactions and complex regioisomeric mixtures .

Validating whether the substitution occurred at C-2 or C-4 is critical for patent claims, Structure-Activity Relationship (SAR) studies, and downstream synthesis. Yet, this specific fully-substituted scaffold presents a unique analytical blind spot: the oxazole core lacks any ring protons .

The Blind Spot: Why Traditional Modalities Fail

When a scaffold lacks ring protons, traditional analytical methods lose their diagnostic power. Below is an objective comparison of standard analytical modalities for resolving this specific regiochemical problem.

Table 1: Comparison of Analytical Modalities for Fully Substituted Oxazoles

Analytical ModalityRegiochemical ProofSpeedCostLimitations & Causality for Failure
1D ¹H / ¹³C NMR Indirect / PoorFastLowThe oxazole core has zero protons. ¹H NMR only shows the substituent and the ethyl ester, offering no connectivity data.
1D NOESY / ROESY NoneFastLowRelies on through-space proton-proton interactions. Without ring protons, the substituent cannot show spatial proximity to the core.
Tandem MS (MS/MS) IndirectFastMediumFragmentation patterns of regioisomers are often identical. Requires authentic standards of both isomers for definitive proof.
X-Ray Crystallography DefinitiveSlowHighRequires high-quality single crystals. Not suitable for rapid screening or liquid/oily products.
2D NMR (HSQC + HMBC) Definitive ModerateMediumThe Gold Standard. Maps the carbon skeleton via long-range proton-carbon couplings from the peripheral substituents.
The 2D NMR Solution: A Self-Validating System

To definitively map the substitution site without relying on external standards, we must use Heteronuclear Multiple Bond Correlation (HMBC) combined with Heteronuclear Single Quantum Coherence (HSQC) .

This approach is a self-validating system . Because we cannot observe the ring directly via protons, we use the peripheral protons—specifically the ethyl ester—as an internal anchor. The causality of this experimental choice is rooted in magnetic resonance physics: HMBC detects correlations over 2 to 3 bonds (optimized for a long-range coupling constant, JCH​=8 Hz). By tracing the 3-bond correlation from the ester's -CH₂- protons, we can unambiguously identify the C-5 ring carbon. Once C-5 is anchored, the attachment point of the new substituent (C-2 vs. C-4) is logically deduced based on its own HMBC correlations and the distinct ¹³C chemical shifts of the oxazole carbons .

Experimental Protocol: Step-by-Step Validation Workflow

To ensure rigorous validation, follow this optimized NMR protocol.

Step 1: Sample Preparation Dissolve 5 mg of the purified compound in 600 µL of a high-quality deuterated solvent (e.g., CDCl₃ or DMSO- d6​ ). Ensure the sample is free of paramagnetic impurities (like residual Pd catalyst), which drastically reduce T2​ relaxation times and destroy 2D signal-to-noise ratios.

Step 2: Acquisition Parameters

  • ¹H and ¹³C (CPD) NMR: Acquire standard 1D spectra to identify the ester protons (q, ~4.4 ppm) and record all quaternary carbon shifts.

  • ¹H-¹³C HSQC: Acquire to map all direct C-H bonds. Causality: This is critical to filter out 1-bond correlations that might appear as artifacts in the HMBC spectrum.

  • ¹H-¹³C HMBC: Optimize the delay for long-range couplings at J=8 Hz (standard for heteroaromatic systems). Run with sufficient scans (typically 8-16) to resolve quaternary carbons.

Step 3: Data Interpretation & Logic

  • Anchor the Ester: Locate the ethyl ester -CH₂- protons in the ¹H dimension. In the HMBC spectrum, these protons will show two major cross-peaks: a 2-bond correlation to the ester carbonyl (~158 ppm) and a 3-bond correlation to the oxazole C-5 (~140-145 ppm).

  • Trace the Substituent: Locate the α -protons of your new substituent (e.g., the ortho-protons of a phenyl ring, or the N-CH₂ protons of an amine).

  • Deduce Regiochemistry:

    • If C-4 Substituted: The substituent's protons will show a 3-bond correlation to C-4 (~130-140 ppm). They will not correlate to the highly deshielded C-2.

    • If C-2 Substituted: The substituent's protons will show a 3-bond correlation to C-2 . Because C-2 is flanked by both Oxygen and Nitrogen, its ¹³C shift is highly deshielded (>155 ppm) .

Logical Workflow Visualization

Figure 1: Logical workflow for determining regioselectivity using 1H-13C HMBC correlations.

Conclusion

When working with fully substituted, proton-deficient heterocycles like Ethyl 2,4-dibromooxazole-5-carboxylate, standard 1D NMR techniques are insufficient. By leveraging the ethyl ester as an internal anchor and utilizing optimized 2D HMBC/HSQC NMR, researchers can create a self-validating analytical system. This approach provides definitive, cost-effective, and rapid proof of regioselectivity, ensuring the integrity of downstream drug development pipelines.

References
  • Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science (RSC Publishing).[Link]

  • Masiukiewicz, K., et al. "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks." Beilstein Journal of Organic Chemistry (via NIH).[Link]

  • Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB.[Link]

Validation

Comprehensive Evaluation of Commercial Suppliers for Ethyl 2,4-dibromooxazole-5-carboxylate: Cost, Purity, and Analytical Validation

In the landscape of modern medicinal chemistry and drug development, functionalized heterocycles serve as foundational building blocks. Among these, Ethyl 2,4-dibromooxazole-5-carboxylate (CAS: 1998215-93-2) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry and drug development, functionalized heterocycles serve as foundational building blocks. Among these, Ethyl 2,4-dibromooxazole-5-carboxylate (CAS: 1998215-93-2) is a highly prized intermediate. Its distinct structural feature—two bromine atoms at the C2 and C4 positions—allows for highly controlled, regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi). Because the C2 position is flanked by the electronegative oxygen and nitrogen atoms, it is significantly more electron-deficient and undergoes oxidative addition more rapidly than the C4 position.

However, sourcing this compound commercially presents a unique set of challenges. The synthesis and storage of oxazole-5-carboxylates are complicated by incomplete halogenation and inherent hydrolytic instability. As a Senior Application Scientist, I have structured this guide to critically evaluate commercial suppliers and provide you with self-validating analytical protocols to ensure the integrity of your synthetic pipeline.

Commercial Supplier Landscape and Cost-Efficiency

When evaluating commercial vendors for Ethyl 2,4-dibromooxazole-5-carboxylate, the industry standard for claimed purity is uniformly 97%. The remaining 3% is not trivial; it often consists of structurally similar impurities that can poison downstream catalysts or cause unpredictable side reactions.

SupplierCatalog NumberClaimed PurityUnit SizePrice (USD)Est. Cost / Gram
Ambeed A68793397%250 mg$49.00$196.00
BLD Pharm BD62630697%1 gInquiry~$180.00
abcr Gute Chemie AB62245697%1 gInquiry~$210.00
Avantor N/A≥97%CustomInquiryVariable

*Estimated based on historical market averages for di-halogenated oxazoles. Prices are subject to change based on bulk inquiries.

Mechanistic Insights: The 97% Purity Ceiling

Why do suppliers rarely guarantee >99% purity for this specific building block? The causality lies in its synthetic pathway and thermodynamic stability.

  • Incomplete Halogenation: The dibromination of the oxazole core is a stepwise process. If the reaction does not reach absolute completion, trace amounts of monobrominated species (e.g., Ethyl 2-bromooxazole-5-carboxylate) remain. These impurities share nearly identical polarity with the target compound, making them exceedingly difficult to remove via standard silica gel chromatography 1.

  • Hydrolytic Degradation: Oxazoles containing a 5-carboxylate motif are uniquely unstable toward hydrolytic ring-opening and subsequent decarboxylation, particularly in the presence of ambient moisture or trace base during storage 2.

Impurity_Pathway Precursor Oxazole Precursor MonoBr Monobromo Impurity (Incomplete Reaction) Precursor->MonoBr Bromination (Limiting) Target Ethyl 2,4-dibromooxazole- 5-carboxylate MonoBr->Target Bromination (Excess) Degradant Ring-Opened / Decarboxylated Degradant Target->Degradant Hydrolysis (H2O/Base)

Fig 1. Synthetic progression and primary degradation pathways of oxazole-5-carboxylates.

Self-Validating Analytical Protocols

Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk into a rigorous drug development program. A CoA relying exclusively on HPLC-UV area percentage will systematically overestimate purity by ignoring UV-transparent inorganic salts and failing to resolve co-eluting monobromo impurities. To establish a self-validating system, the following two-step protocol must be executed upon batch receipt.

Workflow Receive Supplier Batch (Claimed 97%) LCMS LC-MS (ESI+) Isotopic Profiling Receive->LCMS qNMR qNMR (DMSO2 IS) Absolute Purity LCMS->qNMR UV >97% No MonoBr Reject Quarantine / Reject LCMS->Reject MonoBr >1% Approve Approved for Cross-Coupling qNMR->Approve Mass >95% qNMR->Reject Mass <95%

Fig 2. Self-validating analytical workflow for commercial oxazole building blocks.

Protocol 1: LC-MS Isotopic Profiling (Relative Purity)

Causality: While UV detection at 254 nm effectively captures the conjugated π -system of the oxazole ring, it cannot differentiate between the target compound and its monobrominated precursors. Mass spectrometry (ESI+) is strictly required to observe the distinct isotopic signatures of bromine.

  • Sample Preparation: Dissolve 1.0 mg of the commercial sample in 1.0 mL of LC-MS grade Acetonitrile.

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm). Mobile phase A: Water + 0.1% Formic Acid; Mobile phase B: Acetonitrile + 0.1% Formic Acid. Run a steep gradient from 10% B to 90% B over 5 minutes.

  • Detection & Analysis: Monitor UV at 254 nm. In the MS trace, look for the dibromo isotopic cluster (M, M+2, M+4 at an approximate 1:2:1 ratio) near m/z 299/301/303. Scan specifically for the monobromo impurity (M, M+2 at a 1:1 ratio) near m/z 220/222. If the monobromo peak exceeds 1% relative abundance, the batch should be rejected, as it will cause chain-termination or cross-contamination in subsequent cross-coupling methodologies 3.

Protocol 2: Quantitative 1H-NMR (Absolute Mass Fraction)

Causality: To convert relative purity into absolute mass fraction, Quantitative NMR (qNMR) is employed. By using a Certified Reference Material (CRM) as an internal standard, this protocol becomes a closed, self-validating mathematical system that accounts for all mass in the sample, including invisible salts or residual solvents.

  • Internal Standard Selection: Use Dimethyl sulfone (DMSO2). It produces a sharp, distinct singlet at ~3.0 ppm in CDCl3, which perfectly avoids the ethyl ester signals of the oxazole (triplet at ~1.4 ppm, quartet at ~4.4 ppm).

  • Gravimetric Preparation: Using a calibrated microbalance, precisely weigh ~10.0 mg of the oxazole sample and ~5.0 mg of the DMSO2 CRM into a clean glass vial. Record the exact weights to 0.01 mg precision.

  • NMR Acquisition: Dissolve the mixture in 0.6 mL of CDCl3. Transfer to an NMR tube. Acquire a 1H-NMR spectrum using a relaxation delay (D1) of at least 10 seconds. Crucial: A long D1 ensures complete longitudinal relaxation of all protons, preventing the under-integration of the oxazole signals.

  • Data Processing: Calculate the absolute purity using the standard qNMR equation comparing the integral ratios, number of protons, molar masses, and exact weights.

Conclusion & Procurement Recommendation

Procuring Ethyl 2,4-dibromooxazole-5-carboxylate from reliable vendors like Ambeed 4 provides a strong starting point for complex synthetic campaigns. However, due to the inherent chemical risks of incomplete bromination and hydrolytic degradation, researchers must not accept the standard 97% CoA at face value. By implementing the LC-MS and qNMR protocols detailed above, drug development professionals can establish a self-validating quality control gateway, ensuring that only pristine building blocks enter the catalytic cycle.

References
  • Synthesis of 1,3-oxazoles | Organic Chemistry Portal | [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives | National Institutes of Health (PMC) | [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of Ethyl 2,4-dibromooxazole-5-carboxylate

As a Senior Application Scientist, I frequently see laboratories treat all organic waste as a monolithic stream. However, when working with specialized halogenated heterocycles like Ethyl 2,4-dibromooxazole-5-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see laboratories treat all organic waste as a monolithic stream. However, when working with specialized halogenated heterocycles like Ethyl 2,4-dibromooxazole-5-carboxylate (CAS: 1998215-93-2) [1], standard disposal protocols are insufficient.

This guide provides a rigorous, self-validating operational framework for the disposal and spill management of this compound. By understanding the chemical causality behind these procedures, your team can ensure regulatory compliance, protect personnel, and prevent catastrophic environmental contamination.

Chemical Profile & Hazard Causality

To design a safe disposal protocol, we must first understand the structural liabilities of the molecule:

  • The Dibromo Substitution: The presence of two bromine atoms classifies this strictly as a halogenated organic compound . If incinerated at standard temperatures, halogenated organics can synthesize highly toxic polybrominated dibenzo-p-dioxins (PBDDs). Therefore, it must be segregated for ultra-high-temperature incineration[2].

  • The Ester Linkage: The carboxylate ester is susceptible to rapid, potentially exothermic saponification if exposed to strong bases.

  • The Oxazole Ring: Under harsh basic or oxidative conditions, the ring can undergo unpredictable nucleophilic attacks or ring-opening, releasing bromide ions or toxic nitrogenous gases.

Extrapolating from GHS data on similar brominated oxazole esters, this compound is classified as harmful if swallowed (H302) and acts as a severe irritant to the skin, eyes, and respiratory tract (H315, H319, H335)[3].

Quantitative Data & Waste Categorization
Property / ParameterSpecification / ClassificationOperational Implication
CAS Number 1998215-93-2[1]Use as the primary identifier on all EPA/RCRA waste manifests.
Chemical Class Halogenated Heterocyclic EsterMandates strict segregation into dedicated halogenated waste streams.
Key Hazards Irritant, Harmful (H302, H315, H319)[3]Requires minimum PPE: Nitrile gloves, safety goggles, and a certified fume hood.
Incompatibilities Strong oxidizers, strong basesHigh risk of exothermic hydrolysis; never mix with basic aqueous waste.
EPA RCRA Status Halogenated Solid/Liquid Waste[2]Requires "cradle-to-grave" tracking and high-temperature commercial incineration.

Self-Validating Disposal Methodologies

The National Research Council’s Prudent Practices in the Laboratory emphasizes that waste management must be an active, conscious process[4]. To eliminate human error, the following disposal protocol utilizes a self-validating system —meaning each step contains a built-in check to confirm it was executed correctly before the operator can proceed.

Protocol A: Routine Waste Segregation & Bottling

Use this protocol for reaction mixtures, mother liquors, or expired reagents containing the compound.

  • Step 1: Chemical Compatibility Check

    • Action: Before transferring the waste into the bulk halogenated waste carboy, test a 1 mL aliquot of your waste mixture with universal pH paper.

    • Self-Validation:The pH must read between 6.0 and 8.0. If the pH is >8, neutralize it with dilute acid (e.g., 1M HCl) in your fume hood. Causality: This prevents the exothermic hydrolysis of the ester group when introduced to the bulk waste container.

  • Step 2: Phase Segregation & Transfer

    • Action: Transfer liquid waste into the "Halogenated Organic Liquid" container. Place solid waste (contaminated filter paper, empty vials) into the "Halogenated Solid" bin.

    • Self-Validation:Visual Headspace Check. Ensure the liquid waste container is less than 80% full. If the liquid touches the "Max Fill" line, halt the transfer, cap the bottle, and initiate a new container.

  • Step 3: Manifest Documentation

    • Action: Log the exact estimated mass/volume of Ethyl 2,4-dibromooxazole-5-carboxylate added to the RCRA waste manifest attached to the bottle[2].

    • Self-Validation:Mass Balance Cross-Check. The volume logged on the sheet must equal the physical volume you just added. Initial the log immediately to establish a chain of custody.

Emergency Spill Response & Decontamination

The American Chemical Society (ACS) guidelines dictate that spill response must be pre-planned and methodical[5]. If Ethyl 2,4-dibromooxazole-5-carboxylate is spilled, execute the following self-validating recovery protocol:

  • Step 1: Isolation and PPE Escalation

    • Action: Evacuate the immediate 10-foot radius. Don fresh nitrile gloves, a lab coat, and chemical splash goggles.

    • Self-Validation: The isolation is validated when you have placed physical barrier tape and zero unauthorized personnel are within the designated radius.

  • Step 2: Inert Absorption

    • Action: Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use paper towels or sawdust , as the compound's reactivity with organic matrices under friction is not fully characterized.

    • Self-Validation: The step is validated when the absorbent has completely changed color/texture and no free liquid or exposed powder is visibly pooling on the surface.

  • Step 3: Physical Removal & Decontamination

    • Action: Sweep the absorbed mixture using a static-free plastic dustpan and transfer it to a solid halogenated waste bag. Wipe the contaminated surface with a cloth dampened with a mild, neutral detergent solution.

    • Self-Validation:The White Towel Test. Wipe the decontaminated area with a clean, dry white paper towel. Validation is achieved when the towel shows zero discoloration, residue, or chemical odor. Only then may the isolation barriers be removed.

Operational Workflow Diagram

To ensure rapid decision-making on the laboratory floor, the following logic tree dictates the routing of Ethyl 2,4-dibromooxazole-5-carboxylate waste.

WasteRouting Start Waste Generation: Ethyl 2,4-dibromooxazole-5-carboxylate CheckCompat Self-Validation: Check pH (Target 6-8) Ensure No Strong Bases Start->CheckCompat Phase Determine Waste Phase CheckCompat->Phase Verified Safe Solid Solid Residue / Contaminated PPE Phase->Solid Liquid Liquid Solution / Extracts Phase->Liquid HaloSolid Halogenated Solid Waste Stream Solid->HaloSolid HaloLiquid Halogenated Organic Liquid Stream Liquid->HaloLiquid Incineration EPA-Compliant High-Temp Incineration HaloSolid->Incineration HaloLiquid->Incineration

Fig 1. Decision matrix and routing workflow for halogenated oxazole waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]

  • American Chemical Society (ACS). "Guide for Chemical Spill Response." ACS.org. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov. Available at: [Link]

Sources

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